Withacoagin
Description
Properties
CAS No. |
119539-81-0 |
|---|---|
Molecular Formula |
C28H38O5 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-hydroxy-1-[(5S,8S,9S,10R,13S,14S,17S)-5-hydroxy-10,13-dimethyl-1-oxo-8,9,11,12,14,15,16,17-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O5/c1-16-15-23(33-24(30)17(16)2)27(5,31)21-9-8-19-18-10-14-28(32)12-6-7-22(29)26(28,4)20(18)11-13-25(19,21)3/h6-7,10,14,18-21,23,31-32H,8-9,11-13,15H2,1-5H3/t18-,19-,20-,21-,23+,25-,26-,27+,28-/m0/s1 |
InChI Key |
UYRXFMXVVKNLDH-VHXUWDKCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Withacoagin
Introduction
Withacoagin is a member of the withanolide class of naturally occurring C28-steroidal lactone derivatives built on an ergostane (B1235598) skeleton. These compounds are predominantly isolated from plants of the Solanaceae family, with Withania coagulans being a prominent source. The nomenclature surrounding "this compound" can be ambiguous in scientific literature, with the name referring to more than one distinct chemical entity. This guide aims to elucidate the chemical structures, biological activities, and relevant experimental methodologies associated with the primary compounds identified as this compound.
Chemical Structure of this compound
The name "this compound" has been attributed to at least two distinct chemical structures. Below are the detailed chemical properties of these compounds.
This compound (As described by Sethi et al., 1988)
This compound is a significant withanolide isolated from the roots of Withania coagulans.
-
Systematic Name: (20R,22R)-5α,20-dihydroxy-1-oxowitha-2,6,24-trienolide
-
Molecular Formula: C₂₈H₃₈O₅
-
Molecular Weight: 454.6 g/mol
-
Canonical SMILES: CC1=C(C(=O)O--INVALID-LINK----INVALID-LINK--([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=C[C@@]5([C@@]4(C(=O)C=CC5)C)O)C)O)C
Table 1: Chemical Properties of this compound (CID 14236709)
| Property | Value |
| Molecular Weight | 454.6 g/mol |
| Exact Mass | 454.27192431 Da |
| XLogP3-AA | 3.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| Tautomer Count | 992 |
| Covalently-Bonded Unit Count | 1 |
Withacoagulin (PubChem CID 12115994)
Often found in literature related to Withania coagulans, "Withacoagulin" is a distinct withanolide that is sometimes informally conflated with this compound.
-
IUPAC Name: (2R)-2-[(1R)-1-[(8R,9S,10R,13R,17S)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
-
Molecular Formula: C₂₈H₃₆O₅
-
Molecular Weight: 452.6 g/mol
-
Canonical SMILES: CC1=C(C(=O)O--INVALID-LINK----INVALID-LINK--([C@H]2CC=C3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)CO
Biological Activities and Quantitative Data
Withanolides from Withania coagulans exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antimicrobial, and immunosuppressive effects. While specific quantitative data for this compound is limited, studies on related withanolides and extracts from W. coagulans provide valuable insights.
Table 2: Biological Activities of Withanolides from Withania coagulans
| Compound/Extract | Biological Activity | Assay | IC₅₀ Value | Reference |
| Chloroform (B151607) extract of W. coagulans | α-Glucosidase inhibition | In vitro enzymatic assay | 0.2 ± 0.01 mg/mL | [1] |
| 27-hydroxywithanolide I | α-Glucosidase inhibition | In vitro enzymatic assay | 66.7 ± 3.6 µM | [1] |
| Withaperuvin C | α-Glucosidase inhibition | In vitro enzymatic assay | 407 ± 4.5 µM | [1] |
| Withanolide J | α-Glucosidase inhibition | In vitro enzymatic assay | 683 ± 0.94 µM | [1] |
| 12-deoxywithastramonolide | Acetylcholinesterase (AChE) inhibition | In vitro enzymatic assay | 1.54 µg/mL | [2] |
| Withaferin A | Acetylcholinesterase (AChE) inhibition | In vitro enzymatic assay | 5.71 µg/mL | [2] |
| Withanolide B | Acetylcholinesterase (AChE) inhibition | In vitro enzymatic assay | 7.05 µg/mL | [2] |
Experimental Protocols
Isolation of Withanolides from Withania coagulans
The following is a generalized protocol for the activity-guided fractionation and isolation of withanolides from W. coagulans.
-
Extraction: The dried and powdered plant material (e.g., whole plant, roots, or aerial parts) is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Chromatographic Separation: The bioactive fraction (e.g., the chloroform fraction for α-glucosidase inhibitors) is subjected to multiple chromatographic steps.
-
Column Chromatography: The fraction is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate).
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography is performed on preparative TLC plates.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC.
-
-
Structure Elucidation: The structure of the purified compounds is elucidated using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).
Chemical Synthesis of this compound
A divergent synthesis of withanolides, including this compound, has been reported, which allows for the production of these complex molecules in a laboratory setting.
-
Starting Material: The synthesis often begins with a readily available steroid precursor like pregnenolone.
-
Core Skeleton Formation: A series of reactions are performed to construct the characteristic withanolide carbocyclic skeleton.
-
Late-Stage Functionalization: Key oxidative transformations are carried out in the later stages of the synthesis to introduce the necessary hydroxyl and epoxide functionalities.
-
Photooxygenation: A bio-inspired photooxygenation reaction is a key step to install the C5 α-hydroxy group, leading to the formation of this compound.
-
Purification: The synthesized this compound is purified using chromatographic techniques.
Signaling Pathways Modulated by Withanolides
Withanolides, including those from Withania species, are known to modulate several key signaling pathways involved in inflammation, cell survival, and stress response. While the specific effects of this compound are still under investigation, the activities of related withanolides provide a framework for its potential mechanisms of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many withanolides, such as withaferin A, are potent inhibitors of this pathway. They can prevent the activation of IKK (IκB kinase), which in turn blocks the phosphorylation and degradation of IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Withania extracts have been shown to inhibit this pathway. By blocking the phosphorylation of JAKs, withanolides can prevent the subsequent phosphorylation and dimerization of STAT proteins. This inhibits their translocation to the nucleus and the transcription of target genes involved in inflammation and cell proliferation.
Conclusion
This compound and its related withanolides from Withania coagulans are a class of phytosteroids with significant therapeutic potential. While the precise biological activities and mechanisms of action of this compound are still being fully elucidated, the broader class of withanolides demonstrates potent anti-inflammatory, anti-cancer, and immunomodulatory effects through the modulation of key signaling pathways. Further research, including more specific quantitative biological data and detailed mechanistic studies on purified this compound, is necessary to fully realize its potential in drug development. The development of scalable synthetic routes will be crucial in providing sufficient quantities of this complex natural product for future research.
References
Withacoagin's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withacoagin, a steroidal lactone belonging to the withanolide class of compounds, is a significant bioactive constituent of Withania coagulans. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound and related withanolides, focusing on its anticancer and anti-inflammatory properties. The information presented herein is a synthesis of findings from multiple in vitro studies, intended to support further research and drug development efforts. While much of the detailed mechanistic work has been conducted on the closely related and more extensively studied withanolide, Withaferin A, its actions are considered largely representative of the key bioactive withanolides found in Withania coagulans extracts.[1]
Core Mechanisms of Action
In vitro studies have revealed that this compound and its related compounds exert their biological effects through a multi-pronged approach, primarily centered around the induction of apoptosis, cell cycle arrest, and the modulation of key inflammatory signaling pathways.
Induction of Apoptosis
A primary anticancer mechanism of withanolides is the induction of programmed cell death, or apoptosis, in various cancer cell lines. This is achieved through the modulation of key regulatory proteins and the generation of reactive oxygen species (ROS).
Signaling Pathway for Withanolide-Induced Apoptosis
Caption: Withanolide-induced intrinsic apoptosis pathway.
Withanolides trigger apoptosis primarily through the intrinsic mitochondrial pathway. This involves the increased production of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.[1] A key event is the alteration of the ratio of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, withanolides have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1] Cytosolic cytochrome c then activates caspase-9, an initiator caspase, which in turn activates effector caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[1]
Cell Cycle Arrest
Withanolides have been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M phase.
Logical Flow of Withanolide-Induced G2/M Arrest
References
The Biological Activity of Withacoagin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withacoagin, a steroidal lactone belonging to the withanolide class of compounds, is a significant phytochemical isolated from Withania coagulans. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential therapeutic applications. Drawing from available scientific literature, this document details its cytotoxic, anti-inflammatory, and immunosuppressive properties. Quantitative data from relevant studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate further research. Furthermore, signaling pathways implicated in this compound's mechanism of action, primarily the NF-κB and STAT3 pathways, are visualized using Graphviz diagrams to offer a clear conceptual framework. It is important to note that while research on withanolides, in general, is extensive, studies focusing specifically on the isolated compound this compound are less common. Therefore, some of the mechanistic insights and quantitative data presented herein are derived from studies on closely related withanolides or extracts of Withania coagulans, providing a foundational basis for future targeted research on this compound.
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, are predominantly found in plants of the Solanaceae family. Withania coagulans, commonly known as Indian cheese maker, is a rich source of these bioactive compounds, including this compound. Withanolides have garnered significant attention in the scientific community for their diverse pharmacological activities, which include anti-inflammatory, cytotoxic, immunosuppressive, and anti-diabetic effects. This guide focuses specifically on the biological activities of this compound, aiming to provide a detailed resource for researchers and professionals in the field of drug discovery and development.
Biological Activities of this compound
The biological effects of this compound are multifaceted, with current research pointing towards its potential in oncology, immunology, and inflammatory diseases.
Cytotoxic Activity
Extracts of Withania coagulans containing withanolides have demonstrated significant cytotoxic effects against various cancer cell lines. While data specifically for isolated this compound is limited, studies on crude extracts provide valuable preliminary insights.
Table 1: Cytotoxic Activity of Withania coagulans Extracts
| Cell Line | Extract/Compound | IC50 Value | Incubation Time | Reference |
| HeLa (Cervical Cancer) | Methanolic Leaf Stalk Extract | 1.68 - 1.79 µg/mL | 48-72 h | |
| MCF-7 (Breast Cancer) | Methanolic Fruit Extract | 0.69 - 0.99 µg/mL | 48-72 h | |
| RD (Rhabdomyosarcoma) | Methanolic Leaf Stalk Extract | 0.96 - 1.73 µg/mL | 48-72 h | |
| RG2 (Glioma) | Methanolic Leaf Stalk Extract | 1.68 - 2.55 µg/mL | 48-72 h | |
| INS-1 (Insulinoma) | Methanolic Leaf Stalk Extract | 2.97 - 4.56 µg/mL | 48-72 h | |
| MDA-MB-231 (Breast Cancer) | Methanolic Fruit Extract (in 50% DMSO) | ~40 µg/mL | Not Specified | [1] |
The mechanism underlying the cytotoxic effects of withanolides often involves the induction of apoptosis.[1] Studies on related compounds like Withaferin A suggest that this is mediated through the modulation of key signaling pathways that regulate cell survival and proliferation.
Anti-inflammatory Activity
Withanolides, including those found in Withania coagulans, are known for their potent anti-inflammatory properties. One of the key mechanisms is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.
Table 2: Anti-inflammatory Activity of Withanolides from Withania coagulans
| Compound(s) | Assay | IC50 Value | Cell Line | Reference |
| Withanolides from W. coagulans | Nitric Oxide Production Inhibition | 1.9 - 29.0 µM | RAW 264.7 | |
| Withanolides from W. coagulans | TNF-α-induced NF-κB Activation | 8.8 - 11.8 µM | Not Specified |
The anti-inflammatory effects of withanolides are closely linked to their ability to suppress the NF-κB signaling pathway, a central regulator of inflammation.
Immunosuppressive Activity
Signaling Pathways Modulated by Withanolides
The biological activities of withanolides are largely attributed to their interaction with key cellular signaling pathways. The NF-κB and STAT3 pathways are prominent targets.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses, as well as cell survival. Withanolides, notably Withaferin A, have been shown to inhibit NF-κB activation. This inhibition can occur at multiple levels of the pathway, including the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is observed in many cancers. Withaferin A has been demonstrated to inhibit both constitutive and IL-6-induced STAT3 phosphorylation. This inhibition is associated with the downregulation of STAT3-regulated genes involved in cell survival and proliferation.
References
Withacoagin: A Technical Guide on its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withacoagin, a prominent steroidal lactone within the withanolide class, is a key bioactive constituent of Withania coagulans (Dunal), a plant with a rich history in Ayurvedic and other traditional medicine systems. Traditionally, various parts of W. coagulans have been utilized for their purported therapeutic effects against a spectrum of ailments, including diabetes, inflammation, and microbial infections. Modern scientific inquiry has begun to explore the pharmacological underpinnings of these traditional uses, with a focus on the plant's rich withanolide content. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, traditional applications, and the current state of research into its pharmacological activities. While specific quantitative data and detailed mechanistic studies on isolated this compound are still emerging, this document compiles available information on related withanolides and extracts of W. coagulans to provide a foundational understanding for researchers. Detailed experimental protocols for the extraction, isolation, and biological evaluation of withanolides are provided, alongside diagrams of key signaling pathways implicated in their activity, to facilitate further investigation into the therapeutic potential of this compound.
Introduction to this compound and its Traditional Context
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₅ | |
| Molecular Weight | 454.6 g/mol | |
| IUPAC Name | (20R,22R)-5α,20-dihydroxy-1-oxowitha-2,6,24-trienolide | |
| CAS Number | 119539-81-0 | |
| PubChem CID | 14236709 |
Pharmacological Activities
While research specifically on isolated this compound is limited, studies on extracts of Withania coagulans and other constituent withanolides suggest a range of pharmacological activities. It is important to note that the following data are for related compounds or crude extracts and not for this compound itself, as specific data for this compound is not yet widely available in the scientific literature.
Antidiabetic Activity
Extracts of W. coagulans have demonstrated antihyperglycemic effects in animal models. One of the proposed mechanisms is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.
Table 1: α-Glucosidase Inhibitory Activity of Withanolides from Withania coagulans
| Compound | IC₅₀ (µM) |
| Withanolide J | 683 ± 0.94 |
| Withaperuvin C | 407 ± 4.5 |
| 27-hydroxywithanolide I | 66.7 ± 3.6 |
| Note: Data is for withanolides isolated from W. coagulans, not specifically this compound. |
Anti-inflammatory Activity
The anti-inflammatory properties of W. coagulans are attributed to the inhibition of pro-inflammatory mediators. One key indicator of inflammation is the production of nitric oxide (NO) by macrophages.
Table 2: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages by Withanolides
| Compound | IC₅₀ (µM) |
| Withanolide 1 | 3.1 |
| Withanolide 2 | 1.9 |
| Note: Data is for withanolides isolated from a related Withania species, not specifically this compound. |
Cytotoxic Activity
Various withanolides have been investigated for their potential as anticancer agents. The cytotoxic effects are typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀) against different cancer cell lines.
Table 3: Cytotoxic Activity of Withania coagulans Methanolic Extract
| Cell Line | IC₅₀ (µg/mL) |
| MDA-MB-231 (Breast Cancer) | approx. 40 |
| Note: Data is for a methanolic extract of W. coagulans, not isolated this compound. |
Experimental Protocols
Extraction and Isolation of Withanolides from Withania coagulans
This protocol describes a general method for the extraction and isolation of withanolides, which can be adapted for the specific isolation of this compound.
1. Plant Material Preparation:
- Air-dry the whole plant material of Withania coagulans at room temperature in the shade.
- Grind the dried plant material into a coarse powder.
2. Maceration:
- Macerate the powdered plant material (e.g., 1 kg) in methanol (B129727) (e.g., 5 L) for 24-48 hours at room temperature with occasional shaking.
- Filter the extract through a fine cloth or filter paper.
- Repeat the maceration process with the plant residue two more times to ensure complete extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
3. Fractionation:
- Suspend the crude methanolic extract in distilled water (e.g., 500 mL) and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
- Collect each fraction and evaporate the solvent under reduced pressure.
4. Column Chromatography:
- Subject the chloroform or ethyl acetate fraction, which is typically rich in withanolides, to column chromatography over silica (B1680970) gel (60-120 mesh).
- Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Collect the fractions (e.g., 20-50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light (254 nm) and by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
5. Purification:
- Pool the fractions showing similar TLC profiles.
- Subject the pooled fractions to further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure this compound.
6. Structure Elucidation:
Characterize the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).
Extraction and Isolation Workflow α-Glucosidase Inhibition Assay
This in vitro assay is used to evaluate the potential of a compound to inhibit α-glucosidase activity, a key enzyme in carbohydrate metabolism.
1. Reagents and Materials:
- α-Glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
- Acarbose as a positive control
- Test compound (this compound)
- Sodium phosphate (B84403) buffer (pH 6.8)
- 96-well microplate reader
2. Procedure:
- Prepare solutions of the α-glucosidase enzyme, pNPG, and the test compound in the phosphate buffer.
- In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
- Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 50 µL of the pNPG solution to each well.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
- Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the sample (enzyme, substrate, and test compound).
- The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
2. Procedure:
- Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound (this compound) for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
- After incubation, collect the cell culture supernatant.
- Determine the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess reagent.
- Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm.
- A standard curve is generated using known concentrations of sodium nitrite.
- The percentage of NO production inhibition is calculated.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
1. Cell Culture:
- Culture the desired cancer cell line (e.g., MDA-MB-231) in the appropriate medium.
2. Procedure:
- Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Treat the cells with various concentrations of the test compound (this compound) for 24, 48, or 72 hours.
- After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
- Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm.
- The absorbance is directly proportional to the number of viable cells.
- The percentage of cell viability is calculated, and the IC₅₀ value is determined.
Implicated Signaling Pathways
While the precise molecular targets of this compound are yet to be fully elucidated, studies on other withanolides and extracts from Withania species suggest the modulation of key signaling pathways involved in inflammation, cell survival, and metabolism.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Withanolides have been shown to inhibit the activation of NF-κB. This inhibition can occur through the prevention of the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Certain withanolides have been found to modulate MAPK signaling, which can contribute to their anticancer and anti-inflammatory effects.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects, such as increased glucose uptake and fatty acid oxidation. The antidiabetic effects of some natural compounds are mediated through the activation of this pathway.
Conclusion and Future Directions
This compound, a key withanolide from Withania coagulans, stands as a compound of significant interest for drug discovery, rooted in a long history of traditional medicinal use. While preliminary studies on W. coagulans extracts and related withanolides indicate promising antidiabetic, anti-inflammatory, and cytotoxic activities, there is a clear and pressing need for further research focused specifically on isolated this compound. Future investigations should prioritize the generation of robust quantitative data for its pharmacological effects and the elucidation of its precise molecular mechanisms of action. A deeper understanding of how this compound interacts with key signaling pathways such as NF-κB, MAPK, and AMPK will be crucial in validating its therapeutic potential and guiding the development of novel, evidence-based therapies. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers embarking on this important work.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Withacoagin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withacoagin is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Primarily isolated from Withania coagulans, a plant with a history of use in traditional medicine, this compound has garnered interest in the scientific community for its potential pharmacological activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its interactions with key cellular signaling pathways.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₅ | |
| Molecular Weight | 454.6 g/mol | |
| IUPAC Name | (2R)-2-[(1R)-1-hydroxy-1-[(5S,8S,9S,10R,13S,14S,17S)-5-hydroxy-10,13-dimethyl-1-oxo-8,9,11,12,14,15,16,17-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |
| Melting Point | Data not available (Withaferin A: 244-245 °C) | [2] |
| Boiling Point | Data not available | |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO. Limited solubility in water. |
Spectral Data
The structural elucidation of this compound has been heavily reliant on various spectroscopic techniques.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation patterns of withanolides. The fragmentation of withanolides often involves the loss of water molecules and cleavage of the lactone side chain.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[4]
Experimental Protocols
Isolation of this compound from Withania coagulans
The isolation of this compound from its natural source typically involves extraction followed by chromatographic separation.
1. Extraction:
- Air-dried and powdered roots of Withania coagulans are subjected to extraction with a suitable solvent, commonly methanol or ethanol, at room temperature for an extended period.
- The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
- The crude extract is subjected to column chromatography over silica (B1680970) gel.[5][6][7]
- A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).[7]
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar R_f values to that expected for this compound are pooled and further purified by repeated column chromatography or other techniques like preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Chemical Synthesis of this compound
A divergent synthetic route for withanolides, including this compound, has been reported. The full details are extensive and can be found in the primary literature. A general outline of the key steps is provided below.
Workflow for the Synthesis of this compound:
Caption: A simplified workflow for the chemical synthesis of this compound.
Signaling Pathway Interactions
Withanolides, as a class of compounds, are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and metabolism. While specific studies on this compound are limited, the activities of the closely related withanolide, Withaferin A, provide significant insights into the likely mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Withaferin A has been shown to inhibit this pathway by directly targeting and inhibiting the IκB kinase β (IKKβ) subunit, which is essential for NF-κB activation.[8] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: this compound likely inhibits the NF-κB pathway by targeting the IKK complex.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9][10] The pathway consists of a series of protein kinases that phosphorylate and activate one another. Withanolides have been shown to modulate MAPK signaling, although the precise interactions can be complex and cell-type dependent.
Caption: this compound is proposed to modulate the MAPK signaling cascade.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis.[11][12] Activation of AMPK in response to low cellular energy levels (high AMP:ATP ratio) triggers a switch from anabolic to catabolic processes to restore energy balance.[12] Natural products are known to activate this pathway, and withanolides may exert some of their metabolic effects through AMPK modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
Spectroscopic and Mechanistic Insights into Withacoagin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data of Withacoagin, a notable withanolide isolated from Withania coagulans. The document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for its isolation and characterization, and explores its potential mechanism of action through signaling pathway visualization.
Spectroscopic Data of this compound
The structural elucidation of this compound, identified as (20R,22R)-5α,20-dihydroxy-1-oxowitha-2,6,24-trienolide, was achieved through comprehensive spectroscopic analysis. The following tables present the ¹H and ¹³C NMR spectral data, providing a quantitative basis for its structural confirmation.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound reveals characteristic signals for its steroidal structure and side chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).
| Proton | Chemical Shift (δ ppm) | Multiplicity and Coupling Constant (J in Hz) |
| H-2 | 5.89 | dd, J=10.0, 2.4 |
| H-3 | 6.58 | ddd, J=10.0, 5.2, 2.2 |
| H-4α | 2.36 | dd, J=19.0, 5.2 |
| H-4β | 2.63 | dt, J=19.0, 2.3 |
| H-6 | 5.57 | dd, J=9.9, 2.7 |
| H-7 | 5.73 | dd, J=9.9, 1.7 |
Table 1: ¹H NMR Data of this compound.
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides a detailed carbon framework of this compound. The chemical shifts (δ) are reported in ppm.
| Carbon | Chemical Shift (δ ppm) | Carbon | Chemical Shift (δ ppm) |
| 1 | 203.8 | 15 | 23.4 |
| 2 | 128.8 | 16 | 29.8 |
| 3 | 142.9 | 17 | 55.4 |
| 4 | 34.0 | 18 | 14.5 |
| 5 | 73.1 | 19 | 18.9 |
| 6 | 126.9 | 20 | 74.8 |
| 7 | 129.8 | 21 | 21.9 |
| 8 | 33.1 | 22 | 78.1 |
| 9 | 48.5 | 23 | 30.9 |
| 10 | 38.0 | 24 | 149.8 |
| 11 | 21.5 | 25 | 121.5 |
| 12 | 38.9 | 26 | 166.8 |
| 13 | 44.9 | 27 | 12.3 |
| 14 | 55.9 | 28 | 20.4 |
Table 2: ¹³C NMR Data of this compound.
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) confirms the molecular formula of this compound as C₂₈H₃₈O₅. The exact mass is a critical piece of data for the confirmation of the elemental composition of the molecule.
| Ion | m/z |
| [M]⁺ | 454.2719 |
Table 3: High-Resolution Mass Spectrometry Data for this compound.
Experimental Protocols
The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.
Isolation of this compound
The following workflow outlines the general procedure for the extraction and isolation of this compound from its natural source.
Caption: Workflow for the isolation of this compound.
The air-dried and powdered roots of Withania coagulans (3.0 kg) were first defatted with hexane. The defatted plant material was then extracted with methanol at room temperature. The resulting methanol extract was subjected to silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate. Fractions containing withanolides were pooled and further purified by repeated column chromatography using a chloroform-methanol solvent system to yield pure this compound (62 mg).
Spectroscopic Analysis
The structural characterization of the isolated this compound was performed using the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX 270 spectrometer. Chemical shifts were reported in δ (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a JEOL JMS-DX 300 mass spectrometer.
Biological Activity and Signaling Pathway
Withanolides as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Several withanolides have been shown to exert their effects by modulating key cellular signaling pathways. One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in cell survival, proliferation, and growth. While the specific effects of this compound on this pathway require further dedicated investigation, the known inhibitory action of other withanolides on PI3K/Akt provides a strong rationale for exploring this as a potential mechanism of action for this compound.
The diagram below illustrates the canonical PI3K/Akt signaling pathway and indicates the potential point of inhibition by withanolides.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
This guide serves as a foundational resource for professionals engaged in the research and development of natural products. The detailed spectroscopic data and experimental protocols provided for this compound will aid in its identification and further investigation, while the exploration of its potential signaling pathway interactions opens avenues for future mechanistic studies and therapeutic applications.
An In-depth Technical Guide on the Biosynthetic Pathway of Withacoagin in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolides, a group of naturally occurring C28 steroidal lactones, are predominantly found in plants of the Solanaceae family, with Withania species being a prominent source. Among these, Withacoagin, isolated from Withania coagulans, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is paramount for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of withanolides, with a specific focus on the proposed pathway for this compound. It details the precursor pathways, key enzymatic steps, and the involved enzyme families. Furthermore, this guide includes detailed experimental protocols for key analytical and biochemical assays and presents quantitative data where available. All described pathways and workflows are visualized using DOT language diagrams for enhanced clarity.
Introduction to this compound and Withanolides
Withanolides are a class of structurally diverse triterpenoids synthesized via the isoprenoid pathway.[1] Their basic structure is an ergostane (B1235598) skeleton, which undergoes various modifications such as oxidation, hydroxylation, epoxidation, and glycosylation to yield a wide array of compounds. This compound is a specific withanolide identified in Withania coagulans, with the chemical structure (20R,22R)-5α,20-dihydroxy-1-oxowitha-2,6,24-trienolide. Its unique structural features, including a Δ6-unsaturation and hydroxyl groups at C-5 and C-20, distinguish it from more common withanolides like withaferin A. The elucidation of its biosynthetic pathway is crucial for harnessing its full therapeutic potential.
The General Biosynthetic Pathway of Withanolides
The biosynthesis of withanolides is a complex process that originates from the universal isoprenoid pathway, branching off from the phytosterol pathway. The initial precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.
Precursor Synthesis: MVA and MEP Pathways
The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by HMG-CoA reductase (HMGR), a key regulatory enzyme. Subsequent phosphorylation and decarboxylation reactions yield IPP.
The MEP pathway, located in the plastids, starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then converted to MEP, and a series of reactions leads to the formation of both IPP and DMAPP.
From Farnesyl Pyrophosphate to 24-Methylene Cholesterol
Two molecules of farnesyl pyrophosphate (FPP) are condensed head-to-head by squalene (B77637) synthase (SQS) to form squalene. Squalene is then epoxidized by squalene epoxidase (SQE) to 2,3-oxidosqualene (B107256). In plants, 2,3-oxidosqualene is cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the first cyclic precursor in the phytosterol pathway. A series of subsequent enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol into 24-methylene cholesterol, which is considered a key branch-point intermediate for withanolide biosynthesis.
Proposed Biosynthetic Pathway of this compound
The conversion of 24-methylene cholesterol to this compound involves a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes like desaturases and hydroxylases. While the exact sequence and enzymes are still under investigation, a plausible pathway can be proposed based on the structure of this compound.
Key Modifications Leading to this compound
The formation of this compound from a general withanolide precursor likely involves the following key steps:
-
Δ6-Desaturation: Introduction of a double bond at the C-6 position. This reaction is likely catalyzed by a specific Δ6-desaturase.
-
C-5α Hydroxylation: Addition of a hydroxyl group at the C-5 position in the alpha configuration, likely by a C-5 steroid hydroxylase, a type of CYP450.
-
C-20 Hydroxylation: Introduction of a hydroxyl group at the C-20 position. This is another hydroxylation step likely mediated by a specific CYP450 enzyme.
-
Formation of the Lactone Ring and other modifications: The characteristic δ-lactone ring of withanolides is formed through the oxidation of the side chain. Other modifications, such as the formation of the α,β-unsaturated ketone in ring A, are also catalyzed by CYP450s and other enzymes.
Quantitative Data
Quantitative data on the biosynthesis of this compound is currently limited. However, studies on the general withanolide pathway in Withania species provide some insights into the expression levels of key genes and the accumulation of withanolides under different conditions.
| Gene/Compound | Plant/Tissue | Observation | Reference |
| HMGR, SQS, CAS | Withania somnifera (in vitro shoots) | High expression levels correlated with higher withanolide content. | |
| Withanolide A | Withania coagulans (cell suspension) | Accumulation enhanced by salicylic (B10762653) acid elicitation. | |
| Withaferin A | Withania coagulans (cell suspension) | Accumulation enhanced by salicylic acid elicitation. | |
| WsSQS transcripts | Transgenic W. somnifera | 2-5 fold increase in transgenic lines. | |
| Total withanolides | Transgenic W. somnifera (overexpressing WsSQS) | 1.5-2 fold increase in content. |
Experimental Protocols
Heterologous Expression and Functional Characterization of CYP450s
This protocol describes a general workflow for the functional characterization of candidate CYP450 enzymes involved in this compound biosynthesis.
Objective: To express a candidate CYP450 gene in a heterologous host (e.g., Saccharomyces cerevisiae or Nicotiana benthamiana) and assess its enzymatic activity on a putative substrate.
Methodology:
-
Gene Isolation and Cloning:
-
Isolate total RNA from Withania coagulans tissues (e.g., leaves or roots).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length candidate CYP450 gene using gene-specific primers.
-
Clone the amplified gene into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector).
-
-
Heterologous Expression in Yeast:
-
Transform the expression construct into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase).
-
Grow the transformed yeast cells in an appropriate selection medium.
-
Induce protein expression (e.g., with galactose for pYES vectors).
-
Prepare microsomes from the yeast cells.
-
-
In Vitro Enzyme Assay:
-
Incubate the microsomes containing the recombinant CYP450 with the putative substrate (e.g., a withanolide precursor) and NADPH.
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by HPLC or LC-MS to identify the modified compound.
-
Quantitative Analysis of this compound by HPLC
Objective: To quantify the concentration of this compound in plant extracts.
Methodology:
-
Sample Preparation:
-
Dry and grind the plant material (Withania coagulans) to a fine powder.
-
Extract the powder with a suitable solvent (e.g., methanol) using sonication or maceration.
-
Filter the extract and evaporate the solvent.
-
Redissolve the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is typically used. The gradient program should be optimized for the separation of withanolides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 227 nm.
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Perspectives
The biosynthetic pathway of withanolides is a complex and fascinating area of plant biochemistry. While the general pathway from primary metabolism to the key intermediate 24-methylene cholesterol is relatively well-understood, the specific enzymatic steps leading to the vast diversity of withanolides, including this compound, remain largely to be elucidated. The proposed pathway for this compound biosynthesis presented in this guide provides a framework for future research. The identification and characterization of the specific desaturases and CYP450s involved in the final steps of its formation will be crucial for the successful metabolic engineering of this promising bioactive compound. The experimental protocols provided herein offer a starting point for researchers aiming to unravel the intricacies of this compound biosynthesis.
References
Unveiling the Therapeutic Potential of Withacoagin: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withacoagin, a steroidal lactone belonging to the withanolide class of compounds, is a significant bioactive constituent of Withania coagulans. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets. While research specifically on this compound is emerging, this document draws upon the broader knowledge of withanolides, particularly the closely related and extensively studied Withaferin A, to infer potential mechanisms of action. This guide summarizes the known anti-inflammatory and anti-cancer activities, details the key signaling pathways implicated in its effects, and presents available quantitative data. Furthermore, it provides detailed protocols for the key experimental methodologies used in this field of research and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's therapeutic promise.
Introduction
Withania coagulans, commonly known as Indian cheese maker, has a long history of use in traditional medicine. Its therapeutic properties are largely attributed to a group of C-28 steroidal lactones called withanolides. Among these, this compound has been identified as a key bioactive compound. Emerging research points towards its potential as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. Understanding the specific molecular targets and mechanisms of action of this compound is crucial for its development as a modern therapeutic. This guide aims to consolidate the existing knowledge and provide a technical framework for researchers and drug development professionals working on withanolides.
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic effects of withanolides, including potentially this compound, are pleiotropic, arising from their ability to interact with multiple cellular targets and modulate various signaling pathways. The primary areas of investigation have been its anti-cancer and anti-inflammatory properties.
Anti-Cancer Activity
Withanolides have demonstrated potent anti-cancer effects across a range of cancer cell types. The underlying mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
2.1.1. Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Withanolides are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of key apoptotic proteins such as caspases and members of the Bcl-2 family.
2.1.2. Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Withanolides have been shown to induce cell cycle arrest, primarily at the G2/M phase, by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).
2.1.3. Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Withanolides can inhibit this process by targeting key signaling molecules involved in endothelial cell proliferation, migration, and tube formation.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Withanolides exhibit potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
2.2.1. Inhibition of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Withanolides can inhibit this pathway at multiple levels, including the inhibition of IKK activity and the prevention of IκBα degradation.
2.2.2. Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation. Withanolides have been shown to modulate MAPK signaling, although the specific effects can be cell-type and context-dependent.
2.2.3. Inhibition of JAK-STAT Signaling: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Some withanolides have been found to inhibit JAK-STAT signaling, thereby suppressing the production of inflammatory mediators.
Quantitative Data
While comprehensive quantitative data for isolated this compound is limited, some studies have reported the bioactivity of extracts from Withania coagulans and closely related withanolides. It is important to note that the activity of extracts reflects the combined or synergistic effects of multiple constituents.
| Compound/Extract | Assay | Target/Cell Line | Result (IC50) | Reference |
| Withacoagulin G | TNF-α inhibition | - | 3.1 µM | |
| Withacoagulin H | TNF-α inhibition | - | 1.9 µM | |
| W. coagulans Leaf Stalk Extract | Cytotoxicity (MTT Assay) | HeLa | 1.68-1.79 µg/mL | |
| W. coagulans Leaf Stalk Extract | Cytotoxicity (MTT Assay) | MCF-7 | 1.02-4.73 µg/mL | |
| W. coagulans Leaf Stalk Extract | Cytotoxicity (MTT Assay) | RD | 0.96-1.73 µg/mL | |
| W. coagulans Fruit Extract | Cytotoxicity (MTT Assay) | HeLa | 2.19-2.79 µg/mL | |
| W. coagulans Fruit Extract | Cytotoxicity (MTT Assay) | MCF-7 | 0.69-0.99 µg/mL | |
| W. coagulans Fruit Extract | Cytotoxicity (MTT Assay) | RD | 2.98-5.16 µg/mL |
Table 1: Summary of Quantitative Bioactivity Data for Withacoagulins and W. coagulans Extracts.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes modulated by this compound and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the therapeutic potential of compounds like this compound.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the medium containing the compound and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Flow Cytometry for Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound at the desired concentrations for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is included to degrade RNA and prevent its staining by PI.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB)
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.
Protocol:
-
Protein Extraction: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65, anti-phospho-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound, a key withanolide from Withania coagulans, holds significant promise as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. While current research provides a foundational understanding of its potential mechanisms of action, largely inferred from studies on the broader class of withanolides, there is a clear and urgent need for more focused research on the isolated compound. Future investigations should prioritize the identification of its direct molecular binding partners using techniques such as affinity chromatography and mass spectrometry-based proteomics. Comprehensive quantitative studies are required to determine its specific IC50 values against a wider range of cancer cell lines and its effects on key signaling pathways. Elucidating the detailed molecular interactions and downstream effects of this compound will be instrumental in validating its therapeutic targets and advancing its development from a traditional remedy to a targeted, evidence-based modern medicine.
Withacoagin: A Comprehensive Technical Review of Research and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withacoagin, a steroidal lactone belonging to the withanolide class of compounds, is a significant bioactive constituent of Withania coagulans (Dunal), a medicinal plant with a long history of use in traditional medicine. This technical guide provides an in-depth review of the existing research on this compound and related withanolides from Withania coagulans. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential. The plant is known to possess a wide range of medicinal properties, including antifungal, antimicrobial, anti-inflammatory, antitumor, and neuroprotective activities.
Data Presentation: Quantitative Bioactivity of this compound and Withania coagulans Extracts
The following tables summarize the quantitative data on the biological activities of Withania coagulans extracts and its isolated withanolides, including this compound, where available. The data is primarily from in vitro studies and is crucial for understanding the potency and therapeutic window of these compounds.
Table 1: Anticancer Activity
| Cell Line | Extract/Compound | Incubation Time (hours) | IC50 Value | Reference |
| HeLa (Cervical Cancer) | Leaf Stalk Extract | 48-72 | 1.68 - 1.79 µg/mL | |
| HeLa (Cervical Cancer) | Fruit Extract | 48-72 | 2.19 - 2.79 µg/mL | |
| MCF-7 (Breast Cancer) | Leaf Stalk Extract | 48-72 | 1.02 - 4.73 µg/mL | |
| MCF-7 (Breast Cancer) | Fruit Extract | 48-72 | 0.69 - 0.99 µg/mL | |
| RD (Rhabdomyosarcoma) | Leaf Stalk Extract | 48-72 | 0.96 - 1.73 µg/mL | |
| RD (Rhabdomyosarcoma) | Fruit Extract | 48-72 | 2.98 - 5.16 µg/mL | |
| RG2 (Glioma) | Leaf Stalk Extract | 48-72 | 1.68 - 2.55 µg/mL | |
| RG2 (Glioma) | Fruit Extract | 48-72 | 1.97 - 6.69 µg/mL | |
| INS-1 (Insulinoma) | Leaf Stalk Extract | 48-72 | 2.97 - 4.56 µg/mL | |
| INS-1 (Insulinoma) | Fruit Extract | 48-72 | 1.95 - 2.84 µg/mL | |
| SGC-7901 (Gastric Adenocarcinoma) | Withanolide 1 | - | 37.7 µg/mL | |
| SGC-7901 (Gastric Adenocarcinoma) | Withanolide 2 | - | 29.2 µg/mL | |
| Hep3B (Hepatocellular Carcinoma) | Methanol (B129727) Extract | - | 586.2 ± 2.77 µg/ml | |
| MDA-MB-231 (Breast Cancer) | Methanol Extract | - | 226.9 ± 2.56 μg/mL |
Table 2: Anti-inflammatory Activity
| Assay | Compound/Extract | IC50 Value | Reference |
| Nitric Oxide Production Inhibition (LPS-activated RAW 264.7 cells) | Withanolide 66 | 3.1 µM | |
| Nitric Oxide Production Inhibition (LPS-activated RAW 264.7 cells) | Withanolide 67 | 1.9 µM | |
| Nitric Oxide Production Inhibition (LPS-activated RAW 264.7 cells) | Withanolide Mix | 1.36–5.56 μM | |
| TNF-α-induced NF-κB Activation | Withanolide Mix | 8.8–11.8 μM | |
| Nitric Oxide Production Inhibition (LPS-activated RAW 264.7 cells) | Withacoagulin G | 3.1 µM | |
| Nitric Oxide Production Inhibition (LPS-activated RAW 264.7 cells) | Withacoagulin H | 1.9 µM | |
| TNF-α Inhibition | Withacoagulin G & H | 1.60–12.4 μM | |
| Nitric Oxide Production Inhibition (LPS-activated RAW 264.7 cells) | W. chevalieri Ethanolic Extract | 7 µg/mL |
Table 3: Antioxidant Activity
| Assay | Extract | IC50 Value | Reference |
| DPPH Radical Scavenging | Polyphenol-rich extract from Withania adpressa | 27.84 ± 1.48 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound and withanolide research. These protocols are intended to serve as a guide for researchers designing their own studies.
Extraction and Isolation of Withanolides from Withania coagulans
This protocol outlines a general procedure for the extraction and isolation of withanolides, which can be adapted for the specific isolation of this compound.
-
Plant Material Preparation: Air-dried and powdered whole plant material of Withania coagulans is used as the starting material.
-
Extraction:
-
Macerate the plant powder in methanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
The withanolides are typically enriched in the chloroform and ethyl acetate fractions.
-
-
Chromatographic Purification:
-
Subject the enriched fractions to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as n-hexane:ethyl acetate or chloroform:methanol, to separate the compounds based on polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and pool the fractions containing compounds with similar Rf values.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water or acetonitrile:water gradient) to isolate pure withanolides, including this compound.
-
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the extract, dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Western Blot Analysis for NF-κB and MAPK Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (e.g., phosphorylation) of key signaling proteins.
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure to evaluate the antitumor activity of this compound in vivo.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) or the vehicle control to the mice via a suitable route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule.
-
-
Monitoring and Endpoints:
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of this compound.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the biological activities of withanolides and a typical experimental workflow.
Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Conclusion
The research reviewed in this technical guide highlights the significant therapeutic potential of this compound and other withanolides derived from Withania coagulans. The compiled quantitative data demonstrates potent anticancer and anti-inflammatory activities in vitro. The detailed experimental protocols provide a solid foundation for researchers to further investigate the mechanisms of action and in vivo efficacy of these compounds. The visualized signaling pathways offer a conceptual framework for understanding how this compound may exert its effects at a molecular level.
While the existing data is promising, further research is warranted. Specifically, more studies are needed to determine the in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety of pure this compound. Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, and STAT3 pathways will be crucial for its development as a targeted therapeutic agent. This comprehensive guide serves as a valuable resource to stimulate and support these future research endeavors, ultimately paving the way for the potential clinical application of this compound in the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.
References
Withacoagin: An In-Depth Technical Review of a Data Gap in Safety and Toxicology
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide summarizing the current publicly available information regarding the safety and toxicity profile of Withacoagin. A comprehensive literature search has revealed a significant lack of specific toxicological data for this isolated compound. Therefore, this paper aims to transparently address this data gap while providing contextual information from related substances, namely extracts of Withania species and the well-characterized withanolide, Withaferin A. The data presented for these related substances should not be directly extrapolated to this compound.
Introduction to this compound
This compound is a steroidal lactone, specifically a withanolide, isolated from the roots of Withania coagulans (Stocks) Dunal, a plant species belonging to the Solanaceae family. The structure of this compound has been elucidated as (20R,22R)-5α,20-dihydroxy-1-oxowitha-2,6,24-trienolide. Withania coagulans, commonly known as Indian cheese maker, has a history of use in traditional medicine for various ailments, and its pharmacological activities are attributed to its rich content of withanolides, including this compound.[1][2][3][4][5] While numerous studies have focused on the isolation and potential therapeutic activities of withanolides from Withania coagulans, there is a notable absence of dedicated studies on the safety and toxicity profile of isolated this compound.
The Data Gap: Safety and Toxicity of this compound
A thorough and systematic search of scientific literature and toxicological databases reveals no specific studies detailing the acute, sub-chronic, or chronic toxicity of isolated this compound. Key toxicological parameters such as the LD50 (median lethal dose), genotoxicity, carcinogenicity, and reproductive toxicity for this compound have not been reported. This significant data gap is a primary hurdle for the further development of this compound as a potential therapeutic agent.
Caption: Overview of the data landscape for this compound's toxicology.
Contextual Data from Withania somnifera Extracts
In the absence of data on this compound, the safety profile of extracts from the closely related and more extensively studied plant, Withania somnifera (Ashwagandha), can provide some context. It is crucial to note that these extracts contain a complex mixture of withanolides, with Withaferin A often being a major component, and their toxicological profile cannot be directly attributed to any single constituent.
Acute and Sub-acute Toxicity of Withania somnifera Extracts
Multiple studies on standardized extracts of Withania somnifera have been conducted in rodent models. These studies generally indicate a low order of acute toxicity.
| Substance | Animal Model | Study Type | Dose | Key Findings | Reference |
| Standardized W. somnifera Extract (WSE) | Wistar Rats | Acute Oral Toxicity | 2000 mg/kg | LD50 > 2000 mg/kg body weight. No toxic effects or mortality observed. | |
| Purified W. somnifera Extract (PAE) | Rats | Acute Oral Toxicity | 2000 mg/kg | LD50 > 2000 mg/kg body weight. No mortality or clinical signs of toxicity. | |
| Hydroalcoholic Extract of W. somnifera Roots | Female Albino Rats | Acute Toxicity | 1000 mg/kg | LD50 > 1000 mg/kg. Initial excitement followed by mild depression, but no mortality. | |
| Standardized W. somnifera Extract (WSE) | Wistar Rats | 28-Day Sub-acute Oral Toxicity | 500, 1000, 2000 mg/kg/day | No-Observed-Adverse-Effect-Level (NOAEL) determined to be 2000 mg/kg. No significant changes in hematology, serum chemistry, or histopathology. | |
| Purified W. somnifera Extract (PAE) | Rats | 90-Day Sub-chronic Oral Toxicity | 100, 500, 1000 mg/kg/day | NOAEL determined to be 1000 mg/kg. No observable toxic effects. |
Experimental Protocols for Withania somnifera Extract Toxicity Studies
The methodologies for the cited toxicity studies on W. somnifera extracts generally follow OECD guidelines.
Acute Oral Toxicity (as per OECD Guideline 423/425):
-
Animal Model: Typically Wistar or Sprague-Dawley rats, fasted overnight.
-
Dosing: A single limit dose (e.g., 2000 mg/kg body weight) of the extract is administered orally via gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns) and changes in body weight for a period of 14 days.
-
Necropsy: At the end of the observation period, animals are euthanized, and gross pathological examinations of organs are performed.
Sub-acute/Sub-chronic Oral Toxicity (as per OECD Guideline 407/408):
-
Animal Model: Rats (e.g., Wistar), with animals of both sexes.
-
Dosing: The extract is administered orally via gavage daily for a period of 28 days (sub-acute) or 90 days (sub-chronic) at multiple dose levels (e.g., low, mid, high) and a control group receiving the vehicle.
-
In-life Observations: Daily clinical observations and weekly measurements of body weight and food consumption.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.
-
Pathology: Animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Caption: Workflow for a typical sub-chronic oral toxicity study.
Contextual Data from Withaferin A
Withaferin A is the most extensively studied withanolide, primarily isolated from Withania somnifera. While structurally different from this compound, its toxicological profile is the most comprehensive for any single withanolide and is presented here for context.
Acute and Sub-acute Toxicity of Withaferin A
Studies on isolated Withaferin A also suggest a favorable safety profile in preclinical models.[6]
| Substance | Animal Model | Study Type | Dose | Key Findings | Reference |
| Withaferin A (WA) | Mice | Acute Oral Toxicity | Up to 2000 mg/kg | LD50 > 2000 mg/kg body weight. Well-tolerated without signs of toxicity or death. | [6] |
| Withaferin A (WA) | Mice | 28-Day Sub-acute Oral Toxicity | 10, 70, 500 mg/kg/day | NOAEL determined to be at least 500 mg/kg. No drug-induced toxicity observed in physiological, serum chemistry, hematological, or histopathological examinations. | [6] |
Genotoxicity and Carcinogenicity of Withaferin A
An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study on constituents of Withania somnifera extract, including Withaferin A, predicted no hepatotoxicity, mutagenicity, or carcinogenicity.[7] However, it is important to note that in silico predictions require experimental verification.
Potential for Varied Toxicity Among Withanolides
It is critical to avoid assuming a uniform safety profile across all withanolides. A study on 3β-hydroxy-2, 3-dihydrowithanolide F, another withanolide isolated from Withania coagulans, was found to induce hepatotoxicity in adult albino rats.[1] This finding underscores the necessity of evaluating the safety of each withanolide, including this compound, on an individual basis.
Conclusion and Future Directions
The current body of scientific literature presents a significant data gap concerning the safety and toxicity of this compound. While contextual data from Withania somnifera extracts and the isolated withanolide Withaferin A suggest a potentially low toxicity profile for this class of compounds, the principle of chemical individuality in toxicology necessitates a dedicated safety evaluation of this compound.
For researchers and drug development professionals interested in the therapeutic potential of this compound, the following steps are imperative:
-
In vitro toxicity screening: Initial assessment of cytotoxicity in various cell lines, including hepatocytes.
-
Genotoxicity assessment: A battery of tests, including the Ames test and chromosomal aberration assays.
-
Acute oral toxicity studies: Determination of the LD50 in a rodent model.
-
Repeated dose toxicity studies: Sub-acute (28-day) and sub-chronic (90-day) studies to identify target organs and establish a NOAEL.
Without these fundamental toxicological studies, the progression of this compound from a research compound to a potential clinical candidate is not feasible. The information provided in this guide highlights the promising pharmacological context of the Withania genus but strongly emphasizes the need for rigorous, specific toxicological investigation into this compound itself.
References
- 1. Remedial Use of Withanolides from Withania Coagolans (Stocks) Dunal [article.sapub.org]
- 2. ijisrt.com [ijisrt.com]
- 3. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jmaps.in [jmaps.in]
Withacoagin: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withacoagin is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. First isolated from the roots of Withania coagulans (Dunal), this molecule has garnered interest within the scientific community for its potential biological activities.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, detailed experimental protocols for its extraction and isolation, and a discussion of potential signaling pathways based on related compounds.
Natural Sources and Abundance of this compound
This compound has been primarily identified in the plant species Withania coagulans, a member of the Solanaceae family.[1] This plant is native to the Indian subcontinent and parts of the Middle East. While this compound was first discovered in the roots, subsequent research indicates its presence in other parts of the plant as well.
Currently, there is a lack of specific quantitative data on the abundance of this compound in different plant parts of Withania coagulans. However, the total withanolide content in W. coagulans has been reported to range from 0.001% to 0.5% of the dry weight.[2] It is important to note that this is a general figure for the entire class of withanolides and the specific concentration of this compound is likely to vary depending on factors such as the geographical origin of the plant, time of harvest, and the specific plant part being analyzed.
Table 1: Natural Sources and Reported Presence of this compound
| Plant Species | Plant Part | Reported Presence of this compound | Quantitative Data (this compound-specific) |
| Withania coagulans | Roots | First isolated from roots[1] | Not available |
| Withania coagulans | Aerial parts (leaves and stem) | Reported to be present[2] | Not available |
| Withania coagulans | Whole plant | Reported to be present[2] | Not available |
Experimental Protocols: Extraction and Isolation of this compound
The following is a detailed methodology for the extraction and isolation of withanolides from Withania coagulans, which can be adapted for the specific isolation of this compound. This protocol is based on established methods for withanolide purification.[3]
1. Plant Material Collection and Preparation:
-
Collect fresh, healthy plant material (roots, leaves, or whole plant) of Withania coagulans.
-
Thoroughly wash the plant material with distilled water to remove any dirt and debris.
-
Air-dry the plant material in the shade at room temperature for 1-2 weeks until it is completely dry and brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Maceration:
-
Soak the powdered plant material (e.g., 1 kg) in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water (e.g., 80:20 v/v), in a large container.
-
Allow the mixture to stand at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through a fine cloth or filter paper to separate the plant residue from the liquid extract.
-
Repeat the extraction process with the plant residue 2-3 times to ensure maximum extraction of compounds.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.
-
3. Fractionation of the Crude Extract:
-
Suspend the crude extract in distilled water to form a slurry.
-
Perform liquid-liquid partitioning with a series of solvents of increasing polarity. For example:
-
First, partition with a non-polar solvent like n-hexane to remove fats and other non-polar compounds. Separate the hexane (B92381) layer.
-
Next, partition the aqueous layer with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297). This fraction is likely to contain the withanolides. Separate this layer.
-
Finally, the remaining aqueous layer can be further extracted with a polar solvent like n-butanol.
-
-
Concentrate each fraction separately using a rotary evaporator. The chloroform or ethyl acetate fraction is expected to be enriched with this compound.
4. Chromatographic Purification:
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Dissolve the dried chloroform/ethyl acetate fraction in a minimum amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect the fractions in separate test tubes.
-
-
Thin Layer Chromatography (TLC):
-
Monitor the collected fractions using TLC plates coated with silica gel.
-
Use a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) to develop the TLC plates.
-
Visualize the spots under UV light or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions that show a similar TLC profile and contain the spot corresponding to the desired withanolide.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the pooled fractions to preparative HPLC using a C18 column.
-
Use a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often in a gradient elution mode.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
5. Structure Elucidation:
-
Confirm the identity and structure of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ¹H and ¹³C), and Infrared (IR) spectroscopy.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Potential Signaling Pathways Modulated by Withanolides
Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently limited. However, extensive research on other withanolides, particularly those isolated from Withania species, provides valuable insights into potential mechanisms of action. Several studies have shown that withanolides can modulate key signaling pathways involved in inflammation, cell survival, and apoptosis. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that withanolides may interfere with this pathway, potentially by inhibiting the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.
Caption: A potential mechanism of action for withanolides via the NF-κB signaling pathway.
Conclusion
This compound is a promising natural product isolated from Withania coagulans. While its primary source has been identified, further research is needed to quantify its abundance in different plant parts to optimize extraction strategies. The provided experimental protocol offers a robust framework for its isolation and purification. Although direct evidence is pending, the known mechanisms of action of other withanolides suggest that this compound may exert its biological effects through the modulation of key cellular signaling pathways such as NF-κB. Future studies should focus on elucidating the precise molecular targets and signaling cascades affected by this compound to fully realize its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Withacoagin from Withania coagulans
Audience: Researchers, scientists, and drug development professionals.
Introduction: Withania coagulans, a member of the Solanaceae family, is a medicinal plant with a rich history in traditional medicine. Its therapeutic properties are largely attributed to a group of C-28 steroidal lactones known as withanolides. Among these, Withacoagin has been identified as a significant bioactive constituent. These application notes provide detailed protocols for the extraction, fractionation, and purification of this compound from the roots of Withania coagulans. Additionally, potential signaling pathways modulated by withanolides are illustrated to guide further research into its mechanism of action.
Data Presentation
A summary of quantitative data from representative studies on the extraction of withanolides from Withania coagulans is presented below. Note that specific yields for this compound are not always detailed in broader phytochemical studies.
Table 1: Extraction and Fractionation Yields from Withania coagulans
| Plant Material | Initial Dry Weight | Extraction Solvent & Method | Crude Extract Yield | Fraction | Fraction Yield | Reference |
| Whole Plant | 3.4 kg | Methanol (B129727) (Maceration) | ~120 g | Chloroform (B151607) (pH 3) | 19 g | |
| Roots | Not Specified | Ethanol (B145695) | Not Specified | Not Specified | Not Specified | Neogi et al., 1988 |
Table 2: Chromatographic Fractionation of Chloroform Extract
| Input Fraction & Weight | Chromatographic Method | Elution Solvents | Resulting Fractions & Weights | Reference |
| Chloroform Fraction (19 g) | MPLC | Chloroform/Hexane (B92381) Gradient | MC1, MC2 (6.3 g), MC3 | |
| Fraction MC2 (6.3 g) | Silica (B1680970) Gel Column Chromatography | Chloroform/Hexane | Fractions A-G (Fraction A: 2.3 g) | |
| Fraction A (2.3 g) | Multiple Chromatographic Steps | Various | Pure Compounds (e.g., 8 mg of a new glycoside) |
Experimental Protocols
Protocol 1: Comprehensive Extraction and Purification of this compound
This protocol combines classical and modern techniques for the efficient isolation of this compound.
1. Plant Material Preparation:
-
Obtain the roots of Withania coagulans.
-
Air-dry the roots in the shade to prevent the degradation of phytochemicals.
-
Once completely dried, grind the roots into a coarse powder.
2. Initial Extraction:
-
Maceration:
-
Soak the powdered root material in 95% ethanol (EtOH) in a large container at a 1:5 solid-to-solvent ratio (w/v).
-
Allow the mixture to stand for 72 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum yield.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous residue.
-
3. Defatting and Preliminary Fractionation:
-
Hexane Wash (Defatting):
-
Suspend the crude ethanolic extract in distilled water to form a slurry.
-
Transfer the slurry to a separatory funnel and partition it against n-hexane (1:1 v/v).
-
Shake vigorously and allow the layers to separate. Collect the aqueous layer.
-
Repeat the hexane wash three times to remove nonpolar constituents like fats and waxes. Discard the hexane fractions.
-
-
Chloroform Fractionation:
-
Extract the remaining aqueous layer with chloroform (1:1 v/v) in a separatory funnel.
-
Collect the chloroform layer. Repeat this extraction three times.
-
Combine the chloroform fractions and concentrate using a rotary evaporator. This fraction is enriched with withanolides.
-
4. Chromatographic Purification:
-
Silica Gel Column Chromatography (Initial Separation):
-
Prepare a silica gel (60-120 mesh) column using a nonpolar solvent like n-hexane.
-
Dissolve the dried chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
After the silica gel is dry, load it onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100:0, 90:10, 80:20, ..., 0:100).
-
Collect fractions of equal volume and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5).
-
Visualize the TLC plates under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Pool the fractions that show similar TLC profiles, particularly those corresponding to the Rf value of a this compound standard, if available.
-
-
Further Purification by Alumina (B75360) and Sephadex Chromatography:
-
Subject the pooled fractions containing this compound to further purification using a neutral alumina column with a solvent system like benzene:ethyl acetate.
-
For final polishing and removal of small impurities, perform size-exclusion chromatography using a Sephadex LH-20 column with methanol as the eluent.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For obtaining highly pure this compound, employ preparative or semi-preparative Reverse-Phase HPLC (RP-HPLC).
-
Use a C18 column with a mobile phase consisting of a gradient of water and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 223 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Thin Layer Chromatography (TLC) for Monitoring Fractions
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: Chloroform:Methanol (95:5 v/v) or other suitable solvent systems.
-
Sample Application: Spot the dissolved fractions onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization:
-
UV light at 254 nm.
-
Staining with ceric sulfate spray reagent followed by gentle heating.
-
-
Analysis: Calculate the Retention factor (Rf) values and compare them with a standard or published data.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways
While the specific effects of this compound on many signaling pathways are still under investigation, extracts from Withania species and other withanolides are known to modulate key cellular pathways such as NF-κB, MAPK, and AMPK.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
Caption: Proposed modulation of the MAPK signaling pathway.
AMPK Signaling Pathway
Caption: Proposed activation of the AMPK signaling pathway.
Application Notes and Protocols: Withacoagin Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential derivatization of withacoagin, a bioactive withanolide isolated from Withania coagulans. The protocols are based on published synthetic routes and established chemical methodologies for related natural products.
Introduction
Withanolides are a class of naturally occurring C28 steroidal lactones known for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1]. This compound, structurally defined as (20R,22R)-5α,20-dihydroxy-1-oxowitha-2,6,24-trienolide, is a member of this family and has garnered interest for its potential therapeutic applications[1]. The limited availability from natural sources necessitates efficient synthetic and derivatization strategies to enable further biological investigation and drug development. This document outlines a key synthetic pathway to this compound and its subsequent conversion to withanolide A, along with proposed methods for its derivatization to generate novel analogs for structure-activity relationship (SAR) studies.
Data Presentation
A divergent synthetic approach has been reported that allows for the preparation of several withanolides, including this compound, from a common intermediate. The following table summarizes the reported yields for the key synthetic steps starting from a common precursor.
| Reaction | Starting Material | Product | Reported Yield (%) | Reference |
| Photooxygenation | Common Intermediate 14 | This compound | 40 | |
| Epoxidation | This compound | Withanolide A | 70 |
Experimental Protocols
Protocol 1: Total Synthesis of this compound
This protocol describes the synthesis of this compound from a common intermediate 14, as reported in the divergent synthesis of withanolides. The key transformation is a bioinspired photooxygenation.
Materials:
-
Common Intermediate 14
-
Pyridine (B92270) (anhydrous)
-
White Light Emitting Diodes (LEDs)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Dissolve the common intermediate 14 in anhydrous pyridine in a suitable reaction vessel.
-
Ensure the reaction setup is under an inert atmosphere.
-
Irradiate the reaction mixture with white LEDs. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction mixture carefully.
-
Remove the pyridine solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to afford pure this compound. The reported yield for this step is 40%.
Protocol 2: Derivatization of this compound to Withanolide A
This protocol details the conversion of this compound to withanolide A via an epoxidation reaction.
Materials:
-
This compound
-
Titanium isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, optimization may be required).
-
Add titanium isopropoxide to the solution, followed by the dropwise addition of tert-butyl hydroperoxide.
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).
-
Perform an aqueous workup to extract the organic components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield withanolide A as a single diastereomer. The reported yield for this transformation is 70%.
Proposed Derivatization Methods for this compound
While specific derivatization of this compound is not extensively reported, its structure presents several functional groups amenable to chemical modification. Based on the chemistry of related withanolides, the following derivatization strategies are proposed to generate analogs for SAR studies.
1. Esterification of Hydroxyl Groups: The C-5 and C-20 hydroxyl groups of this compound can be esterified to produce a variety of derivatives.
-
Protocol: To a solution of this compound in a suitable solvent (e.g., DCM or pyridine), add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine (B128534) or DMAP). The reaction can be stirred at room temperature or gently heated to drive it to completion. Purification would typically involve an aqueous workup followed by column chromatography.
2. Glycosylation: The hydroxyl groups also offer sites for the introduction of sugar moieties, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Protocol: Glycosylation can be achieved using a glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) and a promoter (e.g., a silver or gold salt) under anhydrous conditions. The stereochemical outcome of the glycosylation will depend on the reaction conditions and the nature of the glycosyl donor.
3. Modification of the A-Ring Enone: The α,β-unsaturated ketone in the A-ring is a Michael acceptor and can be targeted for conjugate addition reactions.
-
Protocol: Reaction of this compound with nucleophiles such as thiols or amines in the presence of a suitable base can lead to the formation of C-3 substituted derivatives.
Signaling Pathways and Biological Activity
Withanolides are known to modulate several key signaling pathways involved in inflammation and cancer. While the specific pathways affected by this compound are not yet fully elucidated, the activity of closely related withanolides, such as withaferin A, suggests that this compound may also target the NF-κB, MAPK, and AMPK signaling pathways.
Potential Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Withaferin A has been shown to inhibit NF-κB activation by targeting IKKβ, a key kinase in the pathway. It is plausible that this compound exerts anti-inflammatory effects through a similar mechanism.
Modulation of MAPK Signaling
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Some natural products exert their anticancer effects by modulating MAPK signaling.
Activation of the AMPK Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation can lead to beneficial metabolic effects and is a target for the treatment of metabolic diseases.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a logical workflow for researchers interested in synthesizing this compound derivatives and evaluating their biological activity.
References
Quantitative Analysis of Withanolides: Application Notes and Standard Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides are a group of naturally occurring C28 steroidal lactone derivatives built on an ergostane (B1235598) skeleton. Primarily isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), these compounds have garnered significant scientific interest for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, neuroprotective, and adaptogenic effects. Prominent withanolides like Withaferin A and Withanolide A are often used as markers for standardization and quality control of herbal extracts and formulations.
Accurate and precise quantification of specific withanolides, such as the commonly studied "Withaferin A" (referred to herein, assuming "Withacoagin" is a variant or misspelling), is critical for drug discovery, development, and the quality control of therapeutic products. This document provides detailed application notes on the primary analytical techniques used for this purpose and offers a standardized protocol for a reliable quantification method.
Application Notes: Analytical Techniques
Several chromatographic techniques are employed for the quantification of withanolides. The choice of method depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most common techniques are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode (RP-HPLC) coupled with an Ultraviolet (UV) detector, is the most widely used method for withanolide quantification. It offers excellent resolution, reproducibility, and accuracy. C18 columns are typically used to separate these moderately polar compounds, with detection commonly performed at a wavelength of 225-230 nm, corresponding to the characteristic absorbance of the steroidal lactone chromophore.[1][2]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it cost-effective and rapid for quality control purposes. It involves chromatographic separation on high-performance silica (B1680970) gel plates followed by densitometric scanning for quantification. While generally having lower resolution than HPLC, modern HPTLC methods are validated according to ICH guidelines and provide reliable quantitative data.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method for quantifying withanolides, especially in complex biological matrices like plasma.[3] By coupling liquid chromatography with a tandem mass spectrometer, this technique utilizes modes like Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte, virtually eliminating matrix interference.[4] This allows for very low limits of detection (LOD) and quantification (LOQ).[3][4]
Data Presentation: Comparison of Analytical Methods
The following tables summarize the validation parameters for the quantification of major withanolides using different analytical techniques as reported in the scientific literature.
Table 1: HPLC Method Performance for Withanolide Quantification
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy / Recovery (%) | Precision (%RSD) | Source(s) |
|---|---|---|---|---|---|---|---|
| Withanolide A | 1 - 10 | > 0.999 | - | 1.0 | 100.38 - 100.93 | < 2 | [2] |
| Withaferin A | 0.5 - 100 | > 0.999 | 0.12 - 0.2 | 0.41 - 0.5 | 95.4 - 98.8 | < 2.1 | [5][6] |
| Withanolide D | 1 - 100 | > 0.995 | - | - | 97.5 - 100.0 | < 5.0 | |
Table 2: HPTLC Method Performance for Withanolide Quantification
| Analyte | Linearity Range (ng/spot) | Correlation Coefficient (r²) | LOD (ng/spot) | LOQ (ng/spot) | Accuracy / Recovery (%) | Precision (%RSD) | Source(s) |
|---|---|---|---|---|---|---|---|
| Withaferin A | 50 - 1000 | > 0.99 | 15 - 20 | 45 - 60 | 98.0 - 99.5 | < 2.0 | |
| Withanolide A | 50 - 1000 | > 0.99 | 18 - 25 | 55 - 75 | 98.0 - 99.8 | < 2.0 |
| Withanone | 50 - 1000 | > 0.99 | 20 - 30 | 60 - 90 | 97.5 - 99.2 | < 2.0 | |
Table 3: LC-MS/MS Method Performance for Withanolide Quantification in Plasma
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (%CV) | Source(s) |
|---|---|---|---|---|---|---|
| Withaferin A | 0.48 - 117.88 | > 0.997 | 0.484 | -14.4 to 4.0 | 3.7 - 14.3 | [3] |
| Withanolide A | 0.47 - 116.05 | > 0.997 | 0.476 | -14.4 to 4.0 | 3.7 - 14.3 |[3] |
Experimental Protocols
This section provides a detailed protocol for the quantification of withanolides from plant material using a validated RP-HPLC-UV method.
Protocol 1: Quantification of Withanolides by RP-HPLC
1. Materials and Reagents
-
Reference Standards: Withaferin A (>98% purity), Withanolide A (>98% purity)
-
Solvents: HPLC grade Methanol (B129727), Acetonitrile, and Water.
-
Reagents: Formic acid or Acetic acid (analytical grade), Ammonium (B1175870) Acetate.[5]
-
Plant Material: Dried and finely powdered roots or leaves of Withania somnifera.
-
Filters: 0.22 or 0.45 µm syringe filters.
2. Sample Preparation (Extraction)
-
Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of methanol (or a methanol:water mixture, e.g., 80:20 v/v). Other solvents like ethanol (B145695) can also be used.
-
Perform extraction using ultrasonication for 30-60 minutes at room temperature. Alternatively, reflux extraction for 30 minutes can be used.
-
Allow the mixture to cool and filter the supernatant through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a precise volume (e.g., 10 mL) of methanol.
-
Prior to HPLC injection, filter the solution through a 0.22 µm syringe filter into an HPLC vial.
3. Standard Solution Preparation
-
Prepare individual stock solutions of Withaferin A and Withanolide A at a concentration of 1 mg/mL in methanol.
-
From the stock solutions, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions
-
Instrument: HPLC system with UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., Phenomenex Gemini, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[2]
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% to 40% B
-
5-20 min: 40% to 80% B
-
20-23 min: 80% to 20% B
-
23-25 min: Hold at 20% B (re-equilibration). (Note: The gradient should be optimized based on the specific column and withanolide profile.)
-
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 230 nm.
5. Data Analysis and Quantification
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration for each withanolide.
-
Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²), which should be >0.995.
-
Inject the prepared sample solutions.
-
Identify the withanolide peaks in the sample chromatogram by comparing their retention times with the standards.
-
Calculate the concentration of each withanolide in the sample using the regression equation from the calibration curve.
-
Express the final content as mg per gram of the dried plant material.
Visualizations: Workflows and Signaling Pathways
General Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of withanolides from a plant source.
References
- 1. Withaferin A causes activation of Notch2 and Notch4 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin A induces apoptosis in human melanoma cells through generation of reactive oxygen species and down-regulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Withacoagin Cell-Based Assays
For Research Use Only.
Introduction
Withacoagin, a steroidal lactone belonging to the withanolide class, is isolated from Withania coagulans. Withanolides as a group have demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cell viability, apoptosis, and key signaling pathways, such as NF-κB, MAPK, and AMPK. Due to the limited availability of specific quantitative data for this compound, data from the structurally similar and well-characterized withanolide, Withaferin A, is included as a reference to guide experimental design and data interpretation. This information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Withanolides, including this compound and the closely related Withaferin A, are known to exert their biological effects by modulating multiple cellular signaling pathways. While the precise interactions of this compound are still under investigation, the known mechanisms of Withaferin A provide a strong predictive framework.
NF-κB Pathway Inhibition: A primary mechanism of action for withanolides is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Withaferin A has been shown to directly target the IκB kinase β (IKKβ) subunit, preventing the phosphorylation and subsequent degradation of IκBα.[1] This inhibition blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. Withaferin A has been observed to induce the phosphorylation of JNK and p38, stress-activated kinases that can trigger apoptotic pathways.[2]
AMPK Pathway Activation: The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of cell growth and proliferation. Some studies suggest that withanolides can activate AMPK, contributing to their anti-cancer effects.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of Withaferin A on various cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.
Table 1: IC50 Values of Withaferin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | Not Specified | 0.32 | |
| MCF-7 | Breast Cancer | 48 | 2.5 | [3] |
| MDA-MB-231 | Breast Cancer | 48 | 5.0 | [3] |
| HeLa | Cervical Cancer | 48 | 1.5 | |
| A549 | Lung Cancer | 48 | 2.0 | [4] |
| PC-3 | Prostate Cancer | 48 | 1.0 | [4] |
| PANC-1 | Pancreatic Cancer | Not Specified | 17.78 | |
| J82 | Bladder Cancer | 24 | ~2.5 | [5] |
| Ca9-22 | Oral Cancer | 24 | ~2-3 |
Table 2: Apoptotic Effects of Withaferin A
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| MDA-MB-231 | Breast Cancer | 5 | 24 | ~40% | |
| MCF-7 | Breast Cancer | 2.5 | 36 | ~35% | |
| J82 | Bladder Cancer | 10 | 24 | >40% | [5] |
| Ca9-22 | Oral Cancer | 3 | 24 | >30% (pan-caspase activity) | |
| Melanoma Cells | Melanoma | 1.8 - 6.1 | Not Specified | Significant Induction |
Mandatory Visualization
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Selected cancer cell lines
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Complete cell culture medium
-
Selected cancer cell lines
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Complete cell culture medium
-
Selected cancer cell lines
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
NF-κB Activation Assay (Western Blot for Nuclear Translocation)
This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit.
Materials:
-
This compound
-
TNF-α (or other NF-κB activator)
-
Nuclear and Cytoplasmic Extraction Kit
-
Primary antibody against NF-κB p65
-
Primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with an NF-κB activator like TNF-α.
-
Cell Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting:
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p65, Lamin B1, and α-tubulin.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Analyze the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in this compound-treated cells indicates inhibition of NF-κB activation.
References
- 1. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withaferin A activates stress signalling proteins in high risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anticancer activities of Withania coagulans against HeLa, MCF-7, RD, RG2, and INS-1 cancer cells and phytochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Withaferin a Triggers Apoptosis and DNA Damage in Bladder Cancer J82 Cells through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Withanolides from Withania coagulans in Animal Models of Disease
A Note on Withacoagin: this compound is a specific withanolide isolated from the plant Withania coagulans. While this plant and its extracts have shown significant therapeutic potential in preclinical studies, research on the isolated compound this compound in animal models is limited. The vast majority of in vivo studies have utilized aqueous, methanolic, or hydroalcoholic extracts of the fruits or roots of Withania coagulans. Therefore, these application notes are based on the activities of these extracts, which contain a complex mixture of bioactive compounds, including various withanolides, flavonoids, and alkaloids. The effects described are attributable to the whole extract, and further research is required to delineate the specific contributions of this compound.
Hypothesized Mechanisms of Action & Signaling Pathways
Extracts from Withania coagulans are reported to modulate several key signaling pathways involved in inflammation, metabolic regulation, and cell survival. Mechanistic studies, largely conducted in vitro or inferred from in vivo outcomes, suggest that the withanolides within these extracts exert their effects by targeting core cellular processes.
Key pathways implicated in the action of Withania coagulans extracts include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: This is a primary pathway regulating inflammatory responses. Withanolides are thought to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are involved in cellular stress responses, proliferation, and apoptosis. Modulation of MAPK signaling can influence inflammatory and cell-death processes.
-
AMP-activated Protein Kinase (AMPK) Pathway: AMPK is a master regulator of cellular energy metabolism. Its activation can contribute to the anti-diabetic effects observed with Withania coagulans extracts by improving glucose uptake and reducing hyperglycemia.
Data Presentation from Animal Models
The following tables summarize quantitative data from studies using various extracts of Withania coagulans in different animal models of disease.
Table 1: Anti-Diabetic and Metabolic Effects
| Animal Model | Extract Type & Part | Dosage | Route | Duration | Key Quantitative Outcomes | Reference(s) |
| Streptozotocin (STZ)-induced Diabetic Rats | Aqueous Fruit Extract | 10 mg/kg/day | Oral | 3 weeks | Hyperglycemia: Significantly attenuated. Kidney Hypertrophy: Markedly reduced. Pro-inflammatory Cytokines (Kidney): Reduced levels of IL-1β, IL-6, TNF-α. | |
| STZ-Nicotinamide-induced Diabetic Rats | Aqueous Fruit Extract | 125, 250, 500 mg/kg/day | Oral | 30 days | Fasting Plasma Glucose: Significantly decreased (most effective dose: 250 mg/kg). Plasma Insulin: Significantly increased. HbA1c: Significantly decreased. | |
| STZ-induced Diabetic Rats | Hydroalcoholic Extract | 100, 200, 400 mg/kg | Oral | 21 days | Fasting Blood Glucose: Significant reduction at all doses (P<0.05 to P<0.001). | |
| STZ-induced Diabetic Rats | Aqueous Fruit Extract | 1000 mg/kg | Oral | 30 days | Fasting Blood Glucose: Reduced by 52.9%. Post Prandial Glucose: Reduced by 54.1%. | [2] |
Table 2: Neuroprotective Effects
| Animal Model | Extract Type & Part | Dosage | Route | Duration | Key Quantitative Outcomes | Reference(s) |
| Global Cerebral Ischemia/Reperfusion (I/R) in Rats | Hydro-alcoholic Root Extract | 500, 1000 mg/kg | Oral | 30 days (pre-treatment) | MDA (Hippocampus): Significantly decreased. SOD, CAT, GPx Activity: Significantly increased. Intact Neurons (CA1): Increased number. | |
| Cerebral I/R Injury in Rats | Hydro-alcoholic Root Extract | 1000 mg/kg | Oral | 30 days (pre-treatment) | MDA (Cerebellum): Reduced. CAT, SOD, GPx Activity: Enhanced. Apoptotic Neurons: Significantly decreased. |
Table 3: Anti-inflammatory, Analgesic, and Anti-Ulcer Effects
| Animal Model | Extract Type & Part | Dosage | Route | Duration | Key Quantitative Outcomes | Reference(s) |
| Acidified Ethanol-induced Gastric Ulcer in Rats | Fruit Extract | 1, 5, 10, 20 mg/kg | Oral | Single dose | Ulcer Index: Significantly reduced (most effective dose: 10 mg/kg). Pro-inflammatory Cytokines: Reduced IL-1β, TNF-α, IL-6. Anti-inflammatory Cytokines: Increased IL-10, TGF-β. | [1] |
| Hot Plate & Tail Immersion Tests in Mice | Methanolic & Hydro-alcoholic Fruit Extracts | 100, 200 mg/kg | Oral | Single dose | Reaction Time: Significantly increased in a dose-dependent manner, indicating central analgesic activity. | |
| Cisplatin-induced Nephrotoxicity in Rats | Fruit Extract | 400 mg/kg | Oral | 7 days | Serum Urea & Creatinine: Significantly decreased. Renal GSH, SOD, CAT: Restored to near-normal levels. |
Generalized Experimental Protocols
The following are generalized protocols for inducing common animal models of disease where Withania coagulans extracts have shown potential. These should be adapted and must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Streptozotocin (STZ)-Induced Type 1 Diabetes in Rats
This model mimics Type 1 diabetes through the specific chemical ablation of pancreatic β-cells by STZ.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Sodium Citrate Buffer (0.1 M, pH 4.5), ice-cold
-
Blood glucose monitoring system (glucometer)
-
Withania coagulans extract and chosen vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
Experimental Workflow Diagram:
References
Withacoagin: Solubility and Formulation Protocols for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Withacoagin is a bioactive steroidal lactone belonging to the withanolide class, isolated from the plant Withania coagulans. Withanolides have garnered significant interest in pharmacological research due to their diverse therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. A critical challenge in the preclinical evaluation of this compound and other withanolides is their typically poor aqueous solubility, which can impact bioavailability and experimental reproducibility. This document provides a summary of the available solubility data for related withanolides to infer the solubility characteristics of this compound and offers detailed protocols for its formulation for in vitro and in vivo experiments. Additionally, it outlines key signaling pathways potentially modulated by this compound, based on evidence from closely related compounds.
Data Presentation: Solubility of Withanolides
| Compound | Solvent | Solubility | Source |
| Withanolide A | Methanol | Approx. 0.5 mg/mL | |
| Acetonitrile | Approx. 0.1 mg/mL | ||
| Aqueous Buffer | Sparingly soluble | ||
| Withanolide B | Methanol | Approx. 0.5 mg/mL | [1] |
| Acetonitrile | Approx. 0.1 mg/mL | [1] | |
| Withanolides (general) | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Ashwagandha Extract | Water | Sparingly soluble (can be formulated to be water-dispersible) | [2] |
Inference for this compound: Based on the data for other withanolides, it is highly probable that this compound exhibits poor solubility in aqueous solutions and is soluble in organic solvents like DMSO and methanol.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol is designed for preparing a high-concentration stock solution of this compound in a solvent suitable for cell culture applications, minimizing solvent-induced cytotoxicity.
Materials:
-
This compound (pure powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, if aseptic preparation is not possible)
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution in 1 mL of DMSO, the required mass of this compound (Molecular Weight to be determined for the specific batch) needs to be calculated.
-
-
Weighing:
-
In a sterile microcentrifuge tube, accurately weigh the calculated mass of this compound powder using a calibrated analytical balance.
-
-
Dissolving:
-
Add the desired volume of cell culture grade DMSO to the tube containing the this compound powder.
-
-
Solubilization:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but the stability of this compound under these conditions should be confirmed.
-
-
Sterilization (Optional):
-
If the stock solution was not prepared under strict aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO into a new sterile tube.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Aqueous solutions are not recommended for storage for more than one day.
-
Note on final concentration: When diluting the DMSO stock solution in cell culture media, ensure the final concentration of DMSO is non-toxic to the cells (typically below 0.5%).
Protocol 2: Formulation of this compound for In Vivo Oral Administration in Rodents
Due to its presumed poor water solubility, this compound requires a suitable vehicle for oral administration in animal studies to ensure uniform suspension and improve bioavailability. A common and effective method is the use of a carboxymethylcellulose (CMC) suspension.
Materials:
-
This compound (pure powder)
-
Carboxymethylcellulose sodium (CMC), low viscosity
-
1X Phosphate Buffered Saline (PBS), sterile
-
Sterile conical tubes or glass vials
-
Homogenizer or sonicator
-
Oral gavage needles
Procedure:
-
Prepare the vehicle:
-
Prepare a 0.5% (w/v) solution of CMC in 1X PBS. For example, to prepare 10 mL of vehicle, add 50 mg of CMC to 10 mL of PBS.
-
Stir or gently heat the mixture until the CMC is fully dissolved and the solution is clear. Allow the solution to cool to room temperature.
-
-
Calculate the required amount of this compound:
-
Determine the desired dose (e.g., in mg/kg) and the dosing volume (typically 100 µL for mice). Calculate the total amount of this compound needed for the number of animals in the study.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.
-
Use a homogenizer or sonicator to ensure the particle size is reduced and the suspension is homogenous.
-
-
Administration:
-
Administer the suspension to the animals using oral gavage. Ensure the suspension is well-mixed before drawing each dose.
-
A study on withaferin-A used a single oral dose of 50 mg/kg, 300 mg/kg, and 2000 mg/kg suspended in 100 µl of 0.5% CMC in 1X PBS for acute toxicity studies in mice. For sub-acute toxicity, daily doses of 10, 70, and 500 mg/kg were administered.
-
Alternative Formulation for Oral Administration:
For voluntary oral administration, this compound can be incorporated into a flavored jelly, which can reduce the stress associated with gavage. This involves training the animals to consume the jelly before incorporating the drug.
Signaling Pathways
While direct studies on this compound's mechanism of action are limited, extensive research on the closely related withanolide, withaferin-A, provides strong indications of the likely signaling pathways affected. Withanolides are known to modulate inflammatory and cell survival pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Several withanolides, including withaferin-A, have been shown to inhibit NF-κB activation[3].
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade involved in cell proliferation, survival, and metabolism. Dysregulation of this pathway is common in various diseases, including cancer. Constituents of Withania somnifera have been shown to target this pathway.
Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Investigating this compound
The following workflow outlines the key steps for the preclinical evaluation of this compound, from initial characterization to in vivo efficacy studies.
Caption: A logical workflow for the preclinical assessment of this compound.
Disclaimer: The information provided on signaling pathways is based on studies of structurally related withanolides. The precise mechanisms of action of this compound should be confirmed through direct experimental investigation. The formulation protocols are intended as a starting point and may require optimization based on the specific experimental conditions and the physicochemical properties of the this compound batch being used.
References
Application Notes and Protocols for Withacoagin Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withacoagin is a naturally occurring steroidal lactone belonging to the withanolide class of compounds, primarily isolated from Withania coagulans. Withanolides have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties.[1] This document provides detailed application notes and protocols for the proper storage, handling, and experimental use of this compound powder to ensure its stability, safety, and the reproducibility of research findings.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₅ | Inferred from structural data |
| Molecular Weight | 454.6 g/mol | Inferred from structural data |
| Appearance | Likely a crystalline or amorphous powder | General knowledge of withanolides |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water. | General knowledge of withanolides |
| Melting Point | Not explicitly reported. | N/A |
Proper Storage and Handling
Storage Conditions
Proper storage is critical to maintain the integrity and biological activity of this compound powder. Based on stability studies of related withanolides and extracts from Withania species, this compound is likely sensitive to heat and humidity.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | To minimize thermal degradation. Withanolides in Withania somnifera extract show significant decline under accelerated temperature conditions. |
| Humidity | Store in a desiccated environment. | To prevent hygroscopic effects, clumping, and potential hydrolysis. Withania somnifera extract is moisture-sensitive. |
| Light | Protect from light. | To prevent photodegradation. Store in an amber vial or a light-blocking container. |
| Inert Atmosphere | For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen). | To prevent oxidation. |
Handling Precautions
This compound is a biologically active compound and should be handled with appropriate safety measures in a laboratory setting.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Lab Coat: A clean lab coat should be worn to protect clothing.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
Engineering Controls:
-
Fume Hood/Ventilated Enclosure: Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of airborne particles.
Hygiene Practices:
-
Avoid inhalation of the powder.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Experimental Protocols
Preparation of Stock Solutions
Due to its limited aqueous solubility, this compound powder should be dissolved in an appropriate organic solvent to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound to assess its biological activity.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Multi-well plates (e.g., 96-well)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assessment of Biological Activity: Following incubation, assess the desired endpoint. For example, to measure cell viability, add the appropriate reagent according to the manufacturer's instructions and measure the signal using a plate reader.
Experimental Workflow for Cell-Based Assays
References
Methods for Studying Withaferin A-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A (WA), a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, anti-angiogenic, and anticancer properties. The therapeutic effects of Withaferin A are attributed to its ability to interact with and modulate the function of a wide array of cellular proteins, thereby impacting multiple signaling pathways. Understanding the specific protein targets of Withaferin A and the mechanisms of these interactions is crucial for its development as a therapeutic agent.
These application notes provide an overview of key methodologies for studying Withaferin A-protein interactions, complete with detailed protocols and data presentation guidelines. The information is intended to guide researchers in designing and executing experiments to identify and characterize the molecular targets of this promising natural product.
Data Presentation: Quantitative Analysis of Withaferin A Interactions
The following tables summarize quantitative data from various studies on Withaferin A's interactions with target proteins and its effects on cellular processes.
Table 1: In Vitro Cell Proliferation Inhibition by Withaferin A
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 1.24 | |
| MiaPaCa-2 | Pancreatic Cancer | 2.93 | |
| BxPc3 | Pancreatic Cancer | 2.78 |
Table 2: Computationally Determined Binding Energies of Withaferin A with Target Proteins
| Target Protein | Binding Site | Binding Energy (kcal/mol) | Computational Method | Reference |
| Mortalin (mtHsp70) | - | -9.8 | Molecular Docking | |
| Nrf2 | - | -12.59 | Molecular Docking | |
| BCR-ABL | Catalytic Site | -82.19 ± 5.48 | Molecular Dynamics | |
| BCR-ABL | Allosteric Site | -67.00 ± 4.96 | Molecular Dynamics | |
| Survivin | Dimerization Interface | -54.68 | MM/GBSA |
Note: Binding energies from computational studies are theoretical and should be validated by experimental methods.
Key Experimental Methodologies
Several experimental approaches can be employed to identify and characterize the protein targets of Withaferin A. These include affinity-based methods for target identification and biophysical techniques for quantifying binding affinity.
Affinity-Based Target Identification
a) Withaferin A-Affinity Chromatography for Pull-Down Assays
This technique involves immobilizing Withaferin A onto a solid support (e.g., agarose (B213101) beads) to create an affinity resin. This resin is then used to "pull down" interacting proteins from a cell lysate. The captured proteins can be subsequently identified by mass spectrometry.
Experimental Workflow: Withaferin A Pull-Down Assay
Protocol: Immobilization of Withaferin A on NHS-Activated Sepharose
Principle: Withaferin A possesses hydroxyl groups that can be exploited for covalent coupling to an activated resin. However, a more reactive approach is to utilize the primary amine groups after a slight modification of Withaferin A or by using a linker. A more direct approach is to use a resin that reacts with hydroxyl groups, though this is less common. For this protocol, we will outline a method using N-hydroxysuccinimide (NHS)-activated resin, which reacts with primary amines. This necessitates the introduction of an amine-containing linker to Withaferin A, a step that would require synthetic chemistry expertise. A simplified, hypothetical protocol assuming a commercially available or custom-synthesized amine-derivatized Withaferin A is provided below for illustrative purposes. A more direct, though potentially less efficient, method using epoxy-activated agarose that can react with hydroxyl groups is also described as an alternative.
Materials:
-
NHS-activated Sepharose beads
-
Amine-derivatized Withaferin A (or Withaferin A for epoxy-activated resin)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine (B43304) or 100 mM Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage Buffer: Phosphate-Buffered Saline (PBS) with 0.02% sodium azide
Procedure (NHS-activated resin):
-
Resin Preparation: Wash 1 mL of NHS-activated Sepharose slurry with 10 mL of ice-cold 1 mM HCl. Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat this wash step twice.
-
Ligand Preparation: Dissolve the amine-derivatized Withaferin A in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Coupling Reaction: Immediately add the Withaferin A solution to the washed beads. Gently mix on a rotator for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: Centrifuge the beads and discard the supernatant. To block any unreacted NHS-ester groups, add 10 mL of Blocking Buffer and incubate for 2 hours at room temperature.
-
Washing: Wash the beads alternately with Wash Buffer A and Wash Buffer B. Repeat this cycle three times.
-
Final Wash and Storage: Wash the beads with 10 mL of PBS. Resuspend the resin in Storage Buffer and store at 4°C.
Alternative Procedure (Epoxy-activated agarose):
-
Resin Preparation: Swell the epoxy-activated agarose in distilled water. Wash thoroughly with the coupling buffer.
-
Ligand Preparation: Dissolve Withaferin A in a suitable organic solvent (e.g., DMSO or DMF) and then dilute into the Coupling Buffer (e.g., 0.1 M sodium carbonate, pH 9-11). The hydroxyl groups of Withaferin A will react with the epoxy groups on the resin.
-
Coupling Reaction: Incubate the Withaferin A solution with the activated agarose at 37°C for 16-24 hours with gentle mixing.
-
Blocking and Washing: Wash away excess ligand with the coupling buffer, followed by blocking of remaining active groups with ethanolamine. Then, perform alternating washes with low and high pH buffers as described for the NHS-activated resin.
-
Storage: Store the prepared resin in a suitable buffer at 4°C.
Protocol: Withaferin A Pull-Down Assay
Materials:
-
Withaferin A-coupled Sepharose beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5, or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in an appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Pre-clearing: (Optional but recommended) Incubate the cell lysate with uncoupled Sepharose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Binding: Add the Withaferin A-coupled beads to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
For Mass Spectrometry: Elute the bound proteins by adding Elution Buffer (e.g., glycine-HCl). Immediately neutralize the eluate with Neutralization Buffer. Alternatively, use a competitive elution with a high concentration of free Withaferin A.
-
For Western Blot: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For protein identification, the eluted sample is subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.
b) Chemoproteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a powerful quantitative proteomic technique to identify bona fide interactors of a small molecule. It allows for the differentiation of specific binding partners from non-specific background proteins.
Experimental Workflow: SILAC-based Chemoproteomics
Protocol: SILAC-based Proteomics for Withaferin A Target Identification
Materials:
-
SILAC-compatible cell line
-
SILAC-grade DMEM/RPMI media lacking lysine (B10760008) and arginine
-
"Light" amino acids: L-lysine and L-arginine
-
"Heavy" amino acids: e.g., ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine
-
Dialyzed fetal bovine serum (FBS)
-
Withaferin A
-
Withaferin A-coupled affinity resin (as prepared above)
-
Standard proteomics reagents and equipment for cell lysis, protein digestion, and mass spectrometry.
Procedure:
-
Cell Culture and Labeling: Culture cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Treatment: Treat the "heavy" labeled cells with Withaferin A at a predetermined effective concentration. Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Cell Harvest and Lysis: Harvest both cell populations, mix them in a 1:1 ratio, and lyse the combined cell pellet.
-
Affinity Purification: Perform the Withaferin A pull-down assay as described previously using the combined lysate.
-
Protein Digestion: Elute the bound proteins and prepare them for mass spectrometry by in-solution or in-gel tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify the "heavy" to "light" ratios for each identified protein. Proteins that are significantly enriched in the "heavy" channel (i.e., have a high H/L ratio) are considered specific binding partners of Withaferin A.
Biophysical Methods for Quantifying Binding Affinity
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte. In the context of Withaferin A, a target protein is typically immobilized on a sensor chip, and a solution of Withaferin A is flowed over the surface.
Protocol: SPR Analysis of Withaferin A-Protein Interaction
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Target protein of interest
-
Withaferin A
-
Immobilization buffers (e.g., amine coupling kit: NHS, EDC, ethanolamine)
-
Running buffer (e.g., HBS-EP buffer)
Procedure:
-
Protein Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface using a standard coupling chemistry, such as amine coupling.
-
Binding Analysis: Inject a series of concentrations of Withaferin A over the sensor surface. The binding of Withaferin A to the immobilized protein will cause a change in the refractive index, which is detected as a response in the sensorgram.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein. It is a powerful technique for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol: ITC Analysis of Withaferin A-Protein Interaction
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Withaferin A
-
Matching buffer for protein and Withaferin A solutions
Procedure:
-
Sample Preparation: Prepare a solution of the target protein in the sample cell and a solution of Withaferin A at a higher concentration in the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of injections of the Withaferin A solution into the protein solution. The heat change upon each injection is measured.
-
Data Analysis: Integrate the heat-per-injection data and fit it to a binding isotherm to determine the KD, n, and ΔH. The ΔS can then be calculated.
Signaling Pathways Modulated by Withaferin A
Withaferin A has been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation. Understanding these pathways provides context for the functional consequences of Withaferin A-protein interactions.
1. NF-κB Signaling Pathway
Withaferin A is a well-established inhibitor of the NF-κB signaling pathway. It has been shown to target IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Application of Withania coagulans Extract in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nanotechnology has witnessed a surge in the development of green synthesis methods for metallic nanoparticles, owing to their eco-friendly nature and cost-effectiveness. In this context, plant extracts have gained significant attention as bio-factories for the synthesis of nanoparticles, acting as both reducing and capping agents. Withania coagulans, a member of the Solanaceae family, is a potent medicinal plant rich in various bioactive compounds, including withanolides such as withacoagin. These phytochemicals possess inherent reducing and stabilizing properties that are harnessed for the green synthesis of nanoparticles. This document provides detailed application notes and protocols for the synthesis of silver (AgNPs) and zinc oxide (ZnO NPs) nanoparticles using Withania coagulans extract. While the specific application of isolated this compound in nanoparticle synthesis is not extensively documented, its presence in the extract suggests a significant contribution to the bio-reduction process.
Application Notes
The application of Withania coagulans extract in nanoparticle synthesis offers a promising avenue for developing novel therapeutic and diagnostic agents. The synthesized nanoparticles have demonstrated significant biological activities, including antimicrobial, antioxidant, and photocatalytic properties.
Key Applications:
-
Antimicrobial Agents: Silver nanoparticles synthesized using Withania coagulans extract have shown potent antibacterial activity against pathogenic strains like Klebsiella pneumoniae and Salmonella typhi.[1] Similarly, zinc oxide nanoparticles have demonstrated efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.
-
Antioxidant Agents: The nanoparticles exhibit remarkable antioxidant potential, which can be attributed to the phytochemicals capping the nanoparticle surface.[1]
-
Photocatalytic Agents: Zinc oxide nanoparticles synthesized using this green method have shown strong catalytic activity in the degradation of organic dyes like rhodamine B, highlighting their potential in environmental remediation.
-
Drug Delivery: While not extensively explored for Withania coagulans-synthesized nanoparticles, the inherent biocompatibility of green-synthesized nanoparticles makes them promising candidates for drug delivery systems. The bioactive surface could also offer synergistic therapeutic effects. Advancements in nanoformulations are seen as a way to bolster the pharmacokinetic parameters of compounds with poor bioavailability.
Experimental Protocols
Protocol 1: Green Synthesis of Silver Nanoparticles (AgNPs) using Withania coagulans Leaf Extract
This protocol is adapted from the methodology described by Khan et al. (2025).[1]
1. Preparation of Withania coagulans Aqueous Leaf Extract:
-
Collect fresh leaves of Withania coagulans.
-
Wash the leaves thoroughly with distilled water to remove any dust and contaminants.
-
Air-dry the leaves in the shade for 10-15 days and then grind them into a fine powder using a mechanical grinder.
-
Add 10 g of the leaf powder to 100 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Heat the mixture at 60°C for 1 hour with constant stirring.
-
After cooling, filter the extract using Whatman No. 1 filter paper.
-
Store the filtrate at 4°C for further use.
2. Synthesis of Silver Nanoparticles:
-
Prepare a 1 mM silver nitrate (B79036) (AgNO₃) solution in deionized water.
-
Add the Withania coagulans leaf extract to the AgNO₃ solution in a 1:9 ratio (extract:AgNO₃ solution) in an Erlenmeyer flask.
-
Heat the reaction mixture at 60°C on a hot plate with continuous stirring for 4 hours.
-
Observe the color change of the solution from pale yellow to dark brown, which indicates the formation of silver nanoparticles.
-
Monitor the synthesis of AgNPs by periodically recording the UV-Vis absorption spectrum of the solution in the range of 300-700 nm. A surface plasmon resonance (SPR) peak around 420 nm confirms the formation of AgNPs.[1]
3. Purification of Silver Nanoparticles:
-
Centrifuge the reaction mixture at 10,000 rpm for 15 minutes.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove any unreacted components.
-
Dry the purified AgNP pellet in an oven at 60°C.
4. Characterization of Silver Nanoparticles:
-
UV-Vis Spectroscopy: To confirm the formation and stability of AgNPs.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the plant extract responsible for the reduction and capping of AgNPs.
-
X-ray Diffraction (XRD): To determine the crystalline nature of the synthesized AgNPs.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, size, and shape of the AgNPs.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To determine the size distribution and surface charge of the nanoparticles in a colloidal suspension.
Protocol 2: Green Synthesis of Zinc Oxide Nanoparticles (ZnO NPs) using Withania coagulans Leaf Extract
This protocol is adapted from the methodology described by Khan et al. (2023).
1. Preparation of Withania coagulans Aqueous and Methanolic Leaf Extract:
-
Follow the same procedure as in Protocol 1, Step 1 for the preparation of the aqueous extract.
-
For the methanolic extract, use methanol (B129727) instead of distilled water.
2. Synthesis of Zinc Oxide Nanoparticles:
-
Prepare a 0.02 M zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) solution.
-
Mix 10 mL of the plant extract (either aqueous or methanolic) with the zinc acetate solution.
-
Add 1 M NaOH solution dropwise to the mixture to facilitate the formation of ZnO NPs.
-
Stir the mixture continuously on a hot plate for 3 hours, which will result in the formation of a white precipitate.
3. Purification of Zinc Oxide Nanoparticles:
-
Centrifuge the mixture to separate the ZnO NP precipitate.
-
Wash the precipitate with distilled water and then with ethanol (B145695) to remove impurities.
-
Dry the purified ZnO NPs in an oven.
4. Characterization of Zinc Oxide Nanoparticles:
-
Utilize the same characterization techniques as mentioned in Protocol 1, Step 4 to analyze the synthesized ZnO NPs.
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles Synthesized using Withania coagulans Extract
| Nanoparticle Type | Precursor | Extract Type | Average Size (nm) | Zeta Potential (mV) | SPR Peak (nm) | Reference |
| Silver (AgNPs) | 1 mM AgNO₃ | Aqueous Leaf | 26.63 | -21.4 | 420 | [1] |
| Zinc Oxide (ZnO-D) | 0.02 M Zn(CH₃COO)₂·2H₂O | Aqueous Leaf | - | - | - | |
| Zinc Oxide (ZnO-M) | 0.02 M Zn(CH₃COO)₂·2H₂O | Methanolic Leaf | - | - | - |
Table 2: Antimicrobial Activity of Nanoparticles Synthesized using Withania coagulans Extract
| Nanoparticle Type | Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| Silver (AgNPs) | Klebsiella pneumoniae | 25 | 29 ± 0.01 | [1] |
| Silver (AgNPs) | Salmonella typhi | 25 | 28 ± 1.00 | [1] |
| Zinc Oxide (ZnO-M) | Staphylococcus aureus | - | 18 | |
| Zinc Oxide (ZnO-D) | Staphylococcus aureus | - | 15 |
Visualizations
Signaling Pathways and Experimental Workflows
The bioactive compounds in Withania coagulans, such as withanolides, are known to modulate various signaling pathways. While the specific pathways affected by nanoparticles synthesized using Withania coagulans are a subject for further research, related species like Withania somnifera have been shown to influence pathways like NF-κB and JAK/STAT, which are crucial in inflammation and cancer.
References
Application Notes & Protocols for Assessing the Purity of Withacoagin Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Withacoagin, a bioactive withanolide isolated from Withania coagulans, has garnered significant interest for its potential therapeutic properties. As with any natural product destined for research or pharmaceutical development, ensuring the purity of this compound samples is of paramount importance. This document provides detailed application notes and protocols for the assessment of this compound purity using various analytical techniques. The methodologies described are based on established principles for withanolide analysis and are intended to serve as a comprehensive guide for researchers.
Key Analytical Techniques for Purity Assessment
The purity of a this compound sample can be determined using a combination of chromatographic and spectroscopic techniques. The most common and effective methods include:
-
High-Performance Thin-Layer Chromatography (HPTLC): A powerful technique for rapid and simultaneous analysis of multiple samples, providing qualitative and quantitative purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used method for the separation, identification, and quantification of individual components in a sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A sensitive and specific technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for impurity profiling and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the structural elucidation of the main component and any impurities, as well as for quantitative purity determination (qNMR).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid and cost-effective method for screening the purity of this compound samples. It allows for the visual assessment of impurities and can be used for quantification when validated properly.
Experimental Protocol: HPTLC
1. Sample Preparation:
-
Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh 1 mg of the this compound sample to be tested and dissolve it in 1 mL of methanol.
2. HPTLC System and Parameters:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).
-
Application: Apply 2-10 µL of the standard and sample solutions as 8 mm bands using a CAMAG Linomat 5 applicator.
-
Mobile Phase: A variety of solvent systems can be used for withanolides. A good starting point is Toluene:Ethyl Acetate:Formic Acid (6:3:0.1, v/v/v). The mobile phase should be optimized based on the separation of this compound from its potential impurities.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.
-
Densitometric Analysis: After drying the plate, scan it using a TLC scanner at a wavelength of 235 nm in absorbance-reflection mode.
3. Data Analysis:
-
Compare the chromatograms of the sample and the standard. The presence of additional peaks in the sample chromatogram indicates impurities.
-
The purity of the sample can be estimated by comparing the area of the this compound peak to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be prepared using different concentrations of the reference standard.
Quantitative Data: HPTLC
| Parameter | Typical Value | Reference |
| Linearity Range | 50 - 1000 ng/band | |
| Limit of Detection (LOD) | ~1.43 ng | |
| Limit of Quantification (LOQ) | ~7.54 ng | |
| Rf Value | 0.35 - 0.39 (for Withaferin A, similar polarity expected for this compound) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds, offering high resolution and sensitivity.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Prepare working standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.
-
Sample Solution: Prepare a solution of the this compound sample in methanol at a concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Parameters:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is often preferred for separating a wide range of impurities. A typical gradient could be:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a lower percentage of Solvent B, and gradually increase it over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 227 nm.
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
The purity of the this compound sample is determined by the "area percent" method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing the retention times with known impurity standards, if available.
Quantitative Data: HPLC
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 120 µg/mL | |
| Correlation Coefficient (r²) | > 0.997 | |
| Precision (%RSD) | < 2% | |
| Accuracy (% Recovery) | 99 - 101% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique that is particularly useful for identifying and quantifying trace-level impurities.
Experimental Protocol: LC-MS
1. Sample Preparation:
-
Sample preparation is similar to that for HPLC, but lower concentrations are often used due to the higher sensitivity of the MS detector.
2. LC-MS System and Parameters:
-
LC System: Use an LC system with parameters similar to the HPLC method described above.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for withanolides.
-
MS Method: For quantification, Multiple Reaction Monitoring (MRM) mode is highly specific and sensitive. For impurity identification, a full scan or product ion scan can be performed. The mass transition for this compound would need to be determined by infusing a pure standard. For other withanolides, typical transitions are m/z 471.3 → 281.2 for Withaferin A.
3. Data Analysis:
-
Purity is assessed based on the total ion chromatogram (TIC).
-
The mass spectra of impurity peaks can be used to propose their structures, often by comparing fragmentation patterns with that of the main compound.
Quantitative Data: LC-MS
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.4 - 0.5 ng/mL | |
| Precision (% CV) | 3.7 - 14.3% | |
| Accuracy (% Bias) | -14.4 to 4.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure confirmation and can also be used for quantitative purity assessment without the need for a reference standard of the impurity.
Experimental Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample and an internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
3. Data Analysis:
-
Identify the signals corresponding to this compound and the internal standard.
-
Integrate the signals of both the analyte and the internal standard.
-
The purity of the this compound sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Impurity signals can also be integrated to estimate their concentration relative to the main component.
Visualization of Experimental Workflows
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Withacoagin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products are a promising source of novel anti-inflammatory agents. Withacoagin, a steroidal lactone belonging to the withanolide class, is a bioactive compound isolated from the plant Withania coagulans. Withanolides, particularly the well-studied compound Withaferin A from the related Withania somnifera, have demonstrated significant anti-inflammatory properties. These compounds are known to modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators like cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).
These application notes provide a comprehensive experimental framework for researchers to investigate the anti-inflammatory effects of this compound and related withanolides. The protocols detailed herein cover both in vitro and in vivo models, from initial cell-based assays to preclinical animal studies, and the subsequent molecular analysis required to elucidate the mechanism of action.
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of withanolides like this compound is largely attributed to their ability to interfere with pro-inflammatory signaling cascades. The two primary pathways of interest are NF-κB and MAPK.
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., from Toll-like receptors like TLR4), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. Evidence suggests that the related compound Withaferin A directly targets the IKK complex by binding to cysteine 179 in the IKKβ subunit, thereby inhibiting its kinase activity and preventing NF-κB activation.
-
MAPK Signaling Pathway: This pathway consists of several cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which are involved in cellular stress responses and inflammation. Activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators. Withaferin A has been shown to inhibit the phosphorylation of Akt, a kinase that can influence the NF-κB pathway, and to a lesser extent, the phosphorylation of ERK.
The following diagrams illustrate the proposed mechanism of this compound based on the known actions of related withanolides and the general experimental workflow.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Workflow for evaluating this compound's anti-inflammatory effects.
In Vitro Experimental Protocols
The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to induce a potent inflammatory response.[1]
Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the production of inflammatory mediators in cultured macrophages.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS from E. coli O111:B4 (Sigma-Aldrich)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent System (Promega)
-
ELISA kits for mouse TNF-α and IL-6 (R&D Systems)
-
96-well and 24-well tissue culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in culture plates at the appropriate density and allow them to adhere overnight.
-
96-well plate: 1.5 x 10⁵ cells/well (for MTT, Griess, and ELISA assays).[2]
-
6-well plate: 1 x 10⁶ cells/well (for qPCR and Western blot).
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours.
-
Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[1]
-
Include control groups: untreated cells (negative control) and cells treated with LPS alone (positive control).
-
-
Incubation: Incubate the plates for the desired duration.
-
24 hours: For analysis of nitric oxide (NO) and cytokine (TNF-α, IL-6) production.
-
6-12 hours: For gene expression analysis (qPCR).
-
30-60 minutes: For analysis of protein phosphorylation (Western blot).[3]
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay): Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and dissolve the formazan (B1609692) crystals in DMSO. Measure absorbance at 570 nm.[1]
-
Nitric Oxide Production (Griess Assay): Collect 50 µL of culture supernatant. Mix with 50 µL of Griess reagent. Measure absorbance at 540 nm to determine nitrite (B80452) concentration, an indicator of NO production.
-
Cytokine Quantification (ELISA): Collect culture supernatants. Measure TNF-α and IL-6 concentrations using specific ELISA kits according to the manufacturer's instructions.
-
Data Presentation: In Vitro Results
Quantitative data should be summarized to show the dose-dependent effects of this compound.
Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | - | 100 ± 4.5 | 1.2 ± 0.3 | 25.5 ± 5.1 | 15.8 ± 3.9 |
| LPS (1 µg/mL) | - | 98 ± 5.1 | 28.5 ± 2.1 | 3540.2 ± 150.7 | 1850.6 ± 95.3 |
| LPS + this compound | 0.1 | 99 ± 4.8 | 25.1 ± 1.9 | 3115.4 ± 130.2 | 1620.1 ± 88.1 |
| LPS + this compound | 1.0 | 97 ± 5.3 | 15.8 ± 1.5 | 1890.7 ± 110.5 | 975.4 ± 70.2* |
| LPS + this compound | 10.0 | 95 ± 6.0 | 6.2 ± 0.8 | 450.3 ± 45.8 | 230.9 ± 31.5 |
| Dexamethasone (10 µM) | - | 99 ± 4.2 | 4.5 ± 0.5 | 310.6 ± 39.1 | 180.2 ± 25.6 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the LPS-only group.
Molecular Analysis Protocols
Protocol: Real-Time PCR (qPCR) for Gene Expression
Objective: To quantify the mRNA expression of inflammatory genes (e.g., Cox-2, iNos, Tnf-α, Il-6).
Procedure:
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers. Use a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol: Western Blot for Protein Expression and Signaling
Objective: To analyze the protein levels of COX-2, iNOS, and key signaling proteins (e.g., phospho-IKKβ, phospho-p65, total p65).
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using image analysis software. Normalize to a loading control like β-actin or GAPDH.
In Vivo Experimental Protocol
The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of compounds.[4]
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study with free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Carrageenan): Vehicle + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg, i.p.) + Carrageenan.
-
Group IV-VI (Test Groups): this compound (e.g., 10, 20, 40 mg/kg, p.o.) + Carrageenan.
-
-
Drug Administration: Administer this compound or Indomethacin 60 minutes before the carrageenan injection.
-
Inflammation Induction:
-
Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
-
Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema volume (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the carrageenan control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and excise the paw tissue for analysis of myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration) or cytokine levels via ELISA.
Data Presentation: In Vivo Results
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours | % Inhibition of Edema |
| Control (Saline) | - | 0.12 ± 0.02 | - |
| Carrageenan | - | 0.85 ± 0.07 | 0 |
| Carrageenan + this compound | 10 | 0.68 ± 0.06* | 20.0 |
| Carrageenan + this compound | 20 | 0.49 ± 0.05 | 42.4 |
| Carrageenan + this compound | 40 | 0.35 ± 0.04 | 58.8 |
| Carrageenan + Indomethacin | 10 | 0.31 ± 0.03** | 63.5 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the Carrageenan-only group.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's anti-inflammatory properties. By combining in vitro cell-based assays with in vivo models of acute inflammation, researchers can effectively determine the compound's efficacy and elucidate its molecular mechanisms of action. The data generated from these studies will be critical for advancing this compound as a potential therapeutic candidate for the treatment of inflammatory diseases.
References
Application Notes & Protocols: Withacoagin as a Precursor for Withanolide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Withacoagin as a chemical precursor for the synthesis of other bioactive withanolides, specifically Withanolide A and Withasomniferol A. This document includes detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathway and relevant biological signaling pathways.
Introduction
Withanolides are a group of naturally occurring C28 steroidal lactones with an ergostane (B1235598) skeleton, primarily isolated from plants of the Solanaceae family. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] this compound, a withanolide isolated from Withania coagulans, has been identified as a valuable precursor in the divergent synthesis of other complex withanolides.[[“]] This allows for the generation of structurally diverse withanolides for further biological investigation and drug development, moving beyond reliance on minute quantities from natural product isolation.[[“]]
Chemical Synthesis of Withanolides from a Common Precursor via this compound
A recently developed synthetic route enables the gram-scale production of a common intermediate, which can be efficiently converted to this compound and subsequently to other bioactive withanolides.[[“]] This divergent approach provides a valuable platform for accessing a variety of withanolide analogs.
Synthesis of this compound
The synthesis of this compound is achieved through the photooxygenation of a common withanolide intermediate.[[“]]
Experimental Protocol: Synthesis of this compound (30) from Intermediate (14)
-
Reaction Setup: A solution of the common intermediate 14 is prepared in pyridine.
-
Photooxygenation: The solution is subjected to photooxygenation conditions using white Light Emitting Diodes (LEDs).
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up, and the crude product is purified using column chromatography to yield this compound (30 ).
| Precursor | Product | Reagents/Conditions | Yield | Reference |
| Common Intermediate 14 | This compound 30 | Pyridine, white LEDs, O₂ | 40% | [[“]] |
Caption: Workflow for the synthesis of this compound.
Synthesis of Withanolide A from this compound
This compound serves as a direct precursor for the synthesis of Withanolide A through a diastereoselective oxidation reaction.[[“]]
Experimental Protocol: Synthesis of Withanolide A (31) from this compound (30)
-
Reaction Setup: this compound (30 ) is dissolved in an appropriate solvent.
-
Oxidation: The solution is treated with titanium isopropoxide and tert-butyl hydroperoxide.
-
Reaction Monitoring: The reaction is monitored for the consumption of the starting material.
-
Work-up and Purification: Following the completion of the reaction, a standard work-up procedure is employed, and the resulting crude product is purified by column chromatography to afford Withanolide A (31 ) as a single diastereomer.[[“]]
| Precursor | Product | Reagents/Conditions | Yield | Reference |
| This compound 30 | Withanolide A 31 | Titanium isopropoxide, tert-butyl hydroperoxide | 70% | [[“]] |
Caption: Workflow for the synthesis of Withanolide A.
Synthesis of Withasomniferol A from Withanolide A
Withanolide A can be further functionalized to produce Withasomniferol A via a Schenck ene rearrangement.[[“]]
Experimental Protocol: Synthesis of Withasomniferol A (34) from Withanolide A (31)
-
Reaction Setup: Withanolide A (31 ) is subjected to Schenck ene rearrangement conditions without the need for protecting groups.
-
Rearrangement: The reaction proceeds to yield a mixture of products including the hydroperoxide intermediate (32 ), the corresponding alcohol (33 ), and the desired product, Withasomniferol A (34 ).
-
Reaction Monitoring and Product Distribution: The reaction is monitored over time, observing the gradual conversion of the hydroperoxide to the final products.
-
Work-up and Purification: The reaction mixture is worked up and purified to isolate Withasomniferol A.
| Precursor | Product | Reagents/Conditions | Yield of Product Mixture | Reference |
| Withanolide A 31 | Withasomniferol A 34 & Intermediates | Schenck ene rearrangement | 84% | [[“]] |
Caption: Workflow for the synthesis of Withasomniferol A.
Biotransformation of this compound
Currently, there is a lack of published data on the specific use of this compound as a substrate for enzymatic or microbial biotransformation to other withanolides. While the general biosynthetic pathway of withanolides is believed to proceed through the sterol pathway, the specific enzymes and intermediates are still under investigation. The development of cell-free enzymatic systems and microbial transformation platforms for withanolide production is an active area of research, but specific protocols involving this compound have not yet been detailed.[3]
Biological Activity and Signaling Pathways of Downstream Withanolides
The synthetic products derived from this compound, such as Withanolide A, are known to possess significant biological activities, particularly in the realms of cancer and neurodegenerative diseases.
Anticancer Activity: Apoptosis Induction and NF-κB Inhibition
Withanolides, including Withaferin A (structurally related to Withanolide A), are known to induce apoptosis in cancer cells through the modulation of multiple signaling pathways.[[“]] A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IKK complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-survival and anti-apoptotic genes.[1][4] Withanolides can inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and promoting apoptosis.[1][4]
Caption: Generalized mechanism of NF-κB inhibition by withanolides.
Neuroprotective Effects
Withanolides, including Withanolide A and its derivatives, have demonstrated significant neuroprotective properties.[5] These compounds have been shown to promote neurite outgrowth, mitigate neurotoxicity induced by factors like β-amyloid, and modulate signaling pathways involved in neuronal survival and plasticity. The neuroprotective effects are attributed to a combination of anti-inflammatory and antioxidant activities, as well as the modulation of key signaling pathways such as the BDNF-TrkB pathway.
Conclusion
This compound is a valuable synthetic intermediate that enables the divergent synthesis of complex and biologically active withanolides like Withanolide A and Withasomniferol A. The chemical synthesis protocols provided herein offer a robust method for accessing these compounds for further research and development. While the biotransformation of this compound remains an unexplored area, the downstream products of its chemical synthesis exhibit promising anticancer and neuroprotective activities, primarily through the modulation of key signaling pathways such as NF-κB. Further investigation into the biological effects of these synthetically derived withanolides is warranted to fully elucidate their therapeutic potential.
References
- 1. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jivasupplements.org [jivasupplements.org]
- 5. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Withanolides
Disclaimer: Detailed protocols and troubleshooting guides for the specific total chemical synthesis of Withacoagin are not extensively available in the public domain. This guide addresses the common and significant challenges encountered during the synthesis of complex withanolides, such as Withanolide A and Withaferin A, and is intended to serve as a valuable resource for researchers facing similar issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of complex withanolides?
The total synthesis of withanolides is a significant undertaking due to their complex, highly oxygenated, and stereochemically rich structures. Key challenges include:
-
Stereoselective Side Chain Construction: Building the functionalized lactone side chain with the correct stereochemistry is a major hurdle.
-
Regio- and Stereoselective Oxidation: Introducing oxygen-containing functional groups (hydroxyls, epoxides, enones) into the steroidal A/B ring system at specific positions and with the correct orientation is difficult to control.
-
Diastereoselective C-20 Alcohol Installation: Creating the tertiary alcohol at the C-20 position with the desired diastereoselectivity is a common synthetic obstacle.
-
Late-Stage C-H Functionalization: Activating and oxidizing specific unactivated carbon atoms, such as C27, in the final stages of the synthesis without affecting other sensitive groups is highly challenging.
-
Scalability Issues: Reactions that work on a small milligram scale may fail or give dramatically lower yields when scaled up.
Q2: My A-ring epoxidation reaction has a very low yield. What could be the cause?
Low yields in A-ring epoxidations, particularly of α,β-unsaturated carbonyl systems common in withanolides, can be due to several factors. The reaction can be highly sensitive to scale and reaction conditions. For instance, an epoxidation of Withanolide A using aqueous H₂O₂ and Triton B showed a yield of 48% on a small scale, but this dropped to 11% when performed on a 100 mg scale.
Troubleshooting Steps:
-
Re-evaluate Conditions: Consider alternative epoxidation conditions. Fluoride-promoted epoxidation has been shown to be effective for α,β-unsaturated carbonyl compounds in complex steroid systems.
-
Control Temperature: Lowering the reaction temperature might improve selectivity and reduce side reactions, though it may also decrease the reaction rate.
-
Choice of Base and Oxidant: Systematically screen different bases and oxidizing agents to find a combination compatible with your specific substrate.
Q3: I am struggling with the regioselective installation of an epoxy alcohol in the B-ring. What strategies can I employ?
Achieving regioselectivity in the presence of multiple reactive sites, such as other double bonds in the molecule, is a known challenge. A successful strategy has been the use of a singlet oxygen mediated photo-oxygenative olefin migration, known as the Schenck-ene reaction. This method provides a straightforward way to prepare a key allylic alcohol intermediate from an unfunctionalized olefin, which can then be converted to the desired epoxy alcohol.
Q4: How can I purify my synthetic withanolide intermediates and final product effectively?
Withanolide synthesis often produces complex mixtures. A multi-step purification strategy is typically required.
-
Column Chromatography: Silica (B1680970) gel column chromatography is widely used for initial purification to separate compounds based on polarity. For less polar compounds or to achieve different selectivity, reversed-phase (e.g., C18-bonded silica) chromatography can be employed.
-
Thin-Layer Chromatography (TLC): TLC is an essential, cost-effective tool for monitoring reaction progress and for preliminary screening of separation conditions before scaling up to column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, HPLC is the method of choice. It offers high-resolution separation of closely related withanolide compounds[1].
Troubleshooting Guide: Common Synthetic Problems
This section provides a logical workflow for diagnosing and solving common issues.
Logical Diagram: Troubleshooting Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield chemical reactions.
Quantitative Data Summary
The following table summarizes reported yields for key, often challenging, reactions in the synthesis of withanolides. This data highlights the variability and challenges associated with these transformations.
| Reaction Type | Substrate/Target Withanolide | Conditions | Yield (%) | Reference |
| Epoxidation (A-Ring) | Withanolide A | H₂O₂, Triton B (Small Scale) | 48% | |
| Epoxidation (A-Ring) | Withanolide A | H₂O₂, Triton B (100 mg Scale) | 11% | |
| Oxidative Epoxide Opening | MOM-protected epoxide | (PhSe)₂, NaBH₄; then H₂O₂ | 48% | |
| 1,2-Reduction (Luche) | Withanolide A | CeCl₃, NaBH₄, MeOH/CHCl₃ | 75% | |
| Schenck Ene Rearrangement | TES-protected 27-deoxywithaferin A | Photochemical Oxygenation | 63% (combined) | |
| PDC-mediated Transposition | Allylic hydroperoxide 21 | Pyridinium (B92312) dichromate (PDC) | 53% | |
| PDC-mediated Transposition | Allylic hydroperoxide 22 | Pyridinium dichromate (PDC) | 71% |
Key Experimental Protocols
Protocol 1: Luche Reduction of the A-Ring Enone (Example: Withanolide A)
This protocol describes the regioselective 1,2-reduction of the α,β-unsaturated ketone in the A-ring.
-
Preparation: Dissolve Withanolide A (1 equivalent) in a mixture of methanol (B129727) (MeOH) and chloroform (B151607) (CHCl₃).
-
Addition of Lewis Acid: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equivalents) to the solution and stir until it dissolves. The CeCl₃ coordinates to the ketone, favoring 1,2-addition.
-
Reduction: Cool the mixture to 0 °C. Add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise over 10 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the allylic alcohol.
Protocol 2: Schenck-Ene Photo-oxygenation for B-Ring Functionalization
This protocol is a key step for installing an allylic alcohol, a precursor for the B-ring epoxy alcohol.
-
Setup: Dissolve the olefin starting material (e.g., a protected steroid intermediate) and a photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., pyridine) in a photoreactor vessel.
-
Reaction: While cooling the vessel, sparge the solution with oxygen (O₂) and irradiate with a suitable light source (e.g., a sodium lamp).
-
Monitoring: Monitor the reaction progress carefully by TLC or LC-MS. The reaction can be slow, sometimes requiring several days for full conversion.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product, often a mixture of allylic hydroperoxides, can be purified or used directly in the next step (e.g., a pyridinium dichromate-mediated transposition) to yield the more stable allylic alcohol.
Visualized Workflow
General Synthetic Workflow for Withanolides
The synthesis of complex withanolides often begins from a commercially available steroid precursor and involves a sequence of carefully orchestrated oxidation and functionalization steps.
Caption: A generalized workflow for the total synthesis of withanolides.
References
Technical Support Center: Overcoming Withacoagin Solubility Challenges
Welcome to the Technical Support Center for Withanolide Solubility. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of withanolides, such as Withacoagin.
A Note on this compound and Withaferin A: this compound is a naturally occurring withanolide. However, the vast majority of solubility and formulation research has been conducted on a closely related and more abundant withanolide, Withaferin A . Due to their structural similarities and the wealth of available data, this guide will use Withaferin A as the primary model compound. The principles and techniques described herein are considered highly applicable to this compound and other poorly soluble withanolides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound/Withaferin A so difficult to dissolve in aqueous solutions?
A1: this compound and Withaferin A are steroidal lactones. Their molecular structure is largely hydrophobic (water-repelling), making them sparingly soluble in aqueous buffers. They are classified as poorly soluble, which can limit their bioavailability and therapeutic applications.
Q2: What is the recommended starting procedure for dissolving Withaferin A for in vitro experiments?
A2: The most common and straightforward method is to first create a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer of choice.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is highly effective.
-
Procedure: Dissolve Withaferin A in 100% DMSO to create a stock solution (e.g., 5 mg/mL). Then, dilute this stock solution into your aqueous buffer (like PBS) to the final desired concentration. For instance, a 1:1 dilution of a 1 mg/mL DMSO stock into PBS (pH 7.2) can achieve a final concentration of approximately 0.5 mg/mL.
-
Important: Aqueous solutions of Withaferin A are not stable for long-term storage. It is strongly recommended to prepare these solutions fresh and use them within one day.
Q3: What are the maximum reported solubilities of Withaferin A in common solvents?
A3: Quantitative solubility can vary based on experimental conditions. The following table summarizes reported solubility data for Withaferin A and other related withanolides.
Data Presentation: Withanolide Solubility
| Compound | Solvent | Solubility | Source |
| Withaferin A | DMSO | ~ 5 mg/mL | |
| Dimethylformamide (DMF) | ~ 5 mg/mL | ||
| 1:1 DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL | ||
| Ethanol | Soluble | ||
| Water | Insoluble / Sparingly Soluble | ||
| Withanolide A | Methanol | ~ 0.5 mg/mL | |
| Acetonitrile | ~ 0.1 mg/mL | ||
| Aqueous Solutions | Sparingly Soluble | ||
| Withanolide B | Methanol | ~ 0.5 mg/mL | [1] |
| Acetonitrile | ~ 0.1 mg/mL | [1] |
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My compound precipitates out of solution after diluting the DMSO stock into my aqueous buffer.
-
Question: I've dissolved my withanolide in DMSO, but when I add it to my cell culture media or PBS, it immediately turns cloudy and I see a precipitate. What's happening and how can I fix it?
-
Answer: This is a common issue known as "crashing out." It occurs when the concentration of the poorly soluble drug exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of the withanolide in your experiment.
-
Increase the Cosolvent Percentage: While high concentrations of DMSO can be toxic to cells, you may be able to slightly increase the final percentage of DMSO in your working solution. Test the tolerance of your specific cell line to DMSO first (e.g., 0.1%, 0.5%, 1%).
-
Use a Different Dilution Method: Instead of adding the DMSO stock directly to the bulk of the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can sometimes prevent immediate precipitation.
-
Explore Advanced Formulations: If the above steps are insufficient, you will need to employ a more advanced solubility enhancement technique, such as those detailed in the Experimental Protocols section below.
-
Issue 2: I need to prepare an aqueous solution for animal studies (in vivo) and cannot use DMSO.
-
Question: How can I prepare an aqueous formulation of this compound/Withaferin A for oral gavage or injection without using potentially toxic organic solvents?
-
Answer: For in vivo applications, it is critical to use biocompatible formulation strategies. Direct dissolution in aqueous vehicles is often not feasible.
Recommended Approaches:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the withanolide within a cyclodextrin molecule can dramatically increase its aqueous solubility. This is a widely used and effective method. (See Protocol 2).
-
Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles (e.g., PLGA) or lipid-based nanoparticles (liposomes) creates a stable aqueous dispersion suitable for in vivo use. These formulations can also improve bioavailability. (See Protocol 3).
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the drug can create a clear aqueous solution. The choice of surfactant is critical to ensure biocompatibility. (See Protocol 4).
-
Issue 3: I am seeing inconsistent results in my biological assays.
-
Question: The results of my experiments with Withaferin A are not reproducible. Could this be related to solubility?
-
Answer: Yes, absolutely. Poor solubility is a major cause of experimental variability.
Logical Troubleshooting Workflow:
Caption: Troubleshooting logic for inconsistent experimental results.
Experimental Protocols
Here we provide detailed methodologies for key solubility enhancement techniques.
Protocol 1: Standard Cosolvent Method (DMSO)
This protocol is for preparing a working solution for typical in vitro cell culture experiments.
Materials:
-
Withaferin A (or this compound) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Phosphate-Buffered Saline (PBS) or cell culture medium, sterile
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Prepare Stock Solution:
-
Weigh out the desired amount of Withaferin A powder in a sterile vial.
-
Add the required volume of DMSO to achieve a high concentration stock (e.g., 5 mg/mL or ~10.6 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be perfectly clear. This is your stock solution.
-
Store the DMSO stock solution at -20°C for long-term stability.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw the DMSO stock solution.
-
Calculate the volume of stock solution needed for your final concentration.
-
Crucial Step: Add the DMSO stock solution to your pre-warmed aqueous buffer (e.g., cell culture medium). Do not add the buffer to the small volume of DMSO. This helps in rapid dispersion.
-
Mix immediately and thoroughly by gentle inversion or pipetting.
-
Ensure the final concentration of DMSO is low and non-toxic to your cells (typically ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation. If it is not clear, the concentration is too high for this method.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
-
Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)
This method enhances aqueous solubility by encapsulating the hydrophobic withanolide molecule within a hydrophilic cyclodextrin cone.
Materials:
-
Withaferin A
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water solution (e.g., 50% v/v)
-
Mortar and pestle
-
Vacuum oven or desiccator
Methodology:
-
Molar Ratio Calculation: Determine the amounts of Withaferin A and cyclodextrin needed for a 1:1 or 1:2 molar ratio. (M.W. of Withaferin A ≈ 470.6 g/mol ; M.W. of β-CD ≈ 1135 g/mol ).
-
Slurry Formation: Place the cyclodextrin powder into a mortar. Add a small amount of the ethanol-water solution while triturating with the pestle to form a consistent, slurry-like paste.
-
Drug Incorporation: Slowly add the Withaferin A powder to the slurry.
-
Kneading: Continue triturating the mixture vigorously for at least 60 minutes. The prolonged mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it. For best results, use a vacuum oven at a low temperature (e.g., 40°C) or a desiccator until a constant weight is achieved. This may take 24-48 hours.
-
Pulverization: Scrape the dried complex and gently pulverize it into a fine powder using the mortar and pestle.
-
Solubility Testing: The resulting powder can be directly dissolved in water or buffer to test for enhanced solubility compared to the free drug.
Protocol 3: Polymeric Nanoparticle Formulation (Solvent Evaporation Method)
This protocol encapsulates Withaferin A in biodegradable PLGA nanoparticles, creating a stable aqueous dispersion.
Materials:
-
Withaferin A
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (B109758) (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Magnetic stirrer
-
Ultrasonicator (probe or bath)
-
Centrifuge
Workflow Diagram:
Caption: Workflow for PLGA nanoparticle formulation.
Methodology:
-
Prepare Organic Phase: Dissolve a specific amount of Withaferin A and PLGA in dichloromethane (DCM). For example, 10 mg of Withaferin A and 100 mg of PLGA in 5 mL of DCM.
-
Prepare Aqueous Phase: Prepare an aqueous solution of a stabilizer, such as 2% polyvinyl alcohol (PVA), in deionized water.
-
Emulsification: Add the organic phase dropwise into the aqueous phase while sonicating at high energy. This creates an oil-in-water (o/w) emulsion. Continue sonication for several minutes to form nano-sized droplets.[2]
-
Solvent Evaporation: Place the emulsion on a magnetic stirrer and stir at room temperature for several hours (e.g., 24 hours) to allow the DCM to evaporate completely. As the solvent evaporates, the PLGA precipitates, entrapping the Withaferin A to form solid nanoparticles.[2]
-
Collection and Washing: Collect the nanoparticles by centrifugation at high speed (e.g., 40,000 x g for 20 minutes).[2] Discard the supernatant, which contains residual PVA and unencapsulated drug.
-
Final Formulation: Resuspend the nanoparticle pellet in fresh deionized water and repeat the centrifugation/washing step two more times to remove any remaining impurities. The final washed pellet can be resuspended in a buffer for immediate use or lyophilized for long-term storage.
Protocol 4: Micellar Solubilization
This protocol uses surfactants to form micelles that encapsulate Withaferin A, increasing its apparent solubility in water.
Materials:
-
Withaferin A
-
Surfactant (e.g., Tween 80, Poloxamer 188, Sodium Dodecyl Sulfate - SDS)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Sealed conical flasks or vials
-
Magnetic stirrer
-
Centrifuge and 0.45 µm syringe filters
Methodology:
-
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in your chosen buffer at various concentrations, ensuring they are above the Critical Micelle Concentration (CMC) of the surfactant. For example, prepare 50 mM micellar solutions of Tween 80 in PBS.[3]
-
Equilibrium Saturation: Add an excess amount of Withaferin A powder to each surfactant solution in a sealed flask. This ensures that you will reach the maximum solubility.
-
Stirring: Stir the mixtures on a magnetic stirrer at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Drug: After stirring, centrifuge the samples at high speed to pellet the excess, undissolved Withaferin A.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.
-
Quantification: Determine the concentration of the solubilized Withaferin A in the clear filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, after appropriate dilution. This will give you the enhanced solubility value in that specific micellar solution.
References
- 1. How to overcome challenges in ashwagandha formulation [nutraingredients.com]
- 2. Preparation, Characterization, and Pharmacological Investigation of Withaferin-A Loaded Nanosponges for Cancer Therapy; In Vitro, In Vivo and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Withacoagin Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Withacoagin during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring steroidal lactone belonging to the withanolide class of compounds, primarily isolated from Withania coagulans. Like many withanolides, this compound's complex structure makes it susceptible to degradation under common experimental conditions, which can lead to inaccurate and irreproducible results.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of related withanolides, the primary factors contributing to degradation are:
-
pH: Withanolides are generally more stable in neutral to slightly acidic conditions. Alkaline (basic) conditions can rapidly degrade these compounds.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Moisture: The presence of water can lead to hydrolysis of the lactone ring and other functional groups.
-
Oxidation: Exposure to air and oxidizing agents can also contribute to degradation.
Q3: How should I store my stock solutions of this compound?
To ensure maximum stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Dissolve this compound in a dry, aprotic solvent such as DMSO or ethanol.
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Store in amber-colored vials or wrap vials in aluminum foil to protect from light.
-
Inert Atmosphere: For maximum protection, overlay the solution with an inert gas like argon or nitrogen before sealing.
Q4: I am seeing inconsistent results in my cell culture experiments. Could this compound degradation be the cause?
Yes, inconsistent results are a common sign of compound instability in cell culture media. The aqueous, near-neutral pH and physiological temperature (37°C) of cell culture environments can promote the degradation of withanolides over the course of an experiment. It is crucial to minimize the time the compound spends in the culture medium before and during the assay.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time in solution. | Degradation of this compound in the experimental buffer or solvent. | 1. Verify Stock Solution Integrity: Use HPLC or LC-MS to check the purity of your stock solution. 2. Use Freshly Prepared Solutions: Prepare working dilutions immediately before use from a frozen stock. 3. Optimize Buffer Conditions: If possible, use a buffer with a slightly acidic to neutral pH (pH 6.0-7.4). Avoid basic buffers. |
| Variable results between experimental replicates. | Inconsistent handling or degradation during the experimental setup. | 1. Standardize Handling Procedures: Ensure all replicates are treated identically, with the same incubation times and light exposure. 2. Minimize Exposure to Harsh Conditions: Protect solutions from direct light and keep them on ice when not in use. 3. Perform a Time-Course Stability Study: Analyze the concentration of this compound in your experimental medium at different time points (e.g., 0, 2, 4, 8, 24 hours) to understand its degradation kinetics under your specific conditions. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Characterize Degradants: Use mass spectrometry (MS) and NMR to identify the structures of the degradation products. This can provide insights into the degradation pathway. 2. Modify Experimental Conditions: Based on the identified degradation products, adjust pH, temperature, or light exposure to minimize their formation. |
| Low or no detectable compound in cell-based assays. | Rapid degradation in cell culture media at 37°C. | 1. Reduce Incubation Time: If the experimental design allows, use shorter incubation periods. 2. Consider Serum-Free Media for Initial Tests: Some serum components may accelerate degradation. Test stability in both serum-containing and serum-free media. 3. Add Compound Immediately Before Measurement: For short-term assays, add this compound to the wells just before taking the measurement. |
Quantitative Data on Withanolide Stability
While specific quantitative degradation kinetics for this compound are not extensively published, studies on structurally similar withanolides like Withaferin A and Withanolide A provide valuable insights.
| Condition | Observation for Withaferin A & Withanolide A | Recommendation for this compound |
| Accelerated Storage (40°C, 75% RH) | Significant decline in content over 3-6 months.[1] | Avoid storage at room temperature, especially in humid conditions. |
| Alkaline pH | Maximum degradation observed under alkaline conditions in forced degradation studies. | Maintain solutions at a neutral or slightly acidic pH. Avoid basic buffers. |
| Acidic pH | More stable than in alkaline conditions, but some degradation can still occur. | A slightly acidic to neutral pH is likely optimal. |
| Photostability | Higher decrease in content when exposed to UV + visible light compared to dark controls. | Protect all solutions and experimental setups from light. |
| Aqueous Solution | Recommended not to store aqueous solutions for more than one day. | Prepare fresh aqueous dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable dry, aprotic solvent)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance and appropriate volumetric flasks/pipettes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile, controlled environment.
-
Dissolve the solid in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials.
-
(Optional but recommended) Gently flush the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound in Experimental Medium
-
Materials:
-
This compound stock solution
-
Experimental medium (e.g., cell culture medium, buffer)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental medium at the final desired concentration.
-
Immediately take a sample for t=0 analysis.
-
Incubate the remaining solution under the standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
Analyze the concentration of this compound in all samples by HPLC or LC-MS.
-
Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
-
Visualizing Potential Mechanisms
Logical Workflow for Troubleshooting this compound Instability
Potential Signaling Pathways Modulated by Withanolides
While the specific signaling targets of this compound are still under investigation, it is hypothesized to affect pathways similar to other well-studied withanolides like Withaferin A. These pathways are often implicated in inflammation, cell survival, and proliferation. Extracts from Withania coagulans have been shown to modulate NF-κB, MAPKs, and AMPK signaling.[2]
References
Technical Support Center: Optimizing Withacoagin Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing Withacoagin in in vivo studies. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the design and execution of your experiments. As direct and comprehensive in vivo data for pure this compound is still emerging, this guide incorporates data from studies on this compound, extracts of Withania coagulans, and closely related withanolides to provide a robust starting point for your research.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a new in vivo model?
A1: Based on available data, a dose of 25-50 mg/kg administered intraperitoneally (i.p.) has shown antihypertensive effects in rats. For oral administration (p.o.) of Withania coagulans extracts, doses have ranged from 50 mg/kg for anti-diabetic effects to 500-750 mg/kg for diuretic effects in rodents. It is crucial to perform a dose-response study in your specific model, starting with a lower dose and escalating to determine the optimal therapeutic window while monitoring for any signs of toxicity.
Q2: What is the known toxicity profile of this compound?
A2: Specific toxicity data for purified this compound is limited. However, studies on aqueous extracts of Withania coagulans have reported an LD50 of 50 mg/kg in mice, which suggests a narrow therapeutic window for this particular extract. In contrast, extracts of the related Withania somnifera have shown a much higher tolerance, with a No-Observed-Adverse-Effect-Level (NOAEL) of up to 2000 mg/kg/day in rats. Given this variability, it is imperative to conduct preliminary toxicity studies with your specific this compound formulation.
Q3: What is the best route of administration for this compound?
A3: The optimal route of administration depends on the experimental goals and the formulation. Intraperitoneal (i.p.) injection has been used for this compound to achieve systemic effects. Oral gavage (p.o.) is common for extracts of Withania coagulans. However, like many withanolides, this compound may have low oral bioavailability. Therefore, for initial efficacy studies or to bypass first-pass metabolism, parenteral routes like i.p. or intravenous (i.v.) may be more suitable. If the oral route is necessary, formulation strategies to enhance absorption should be considered.
Q4: Are there any known pharmacokinetic parameters for this compound?
Q5: Which signaling pathways are known to be modulated by this compound and related withanolides?
A5: Withanolides from Withania species, including those from Withania coagulans, are known to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation. These include the NF-κB, MAPK, and PI3K/Akt pathways. Inhibition of these pathways is often linked to the anti-inflammatory and anti-cancer effects of these compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Observable Efficacy | - Insufficient Dosage: The administered dose may be too low to elicit a biological response.- Poor Bioavailability: this compound, like other withanolides, may have low oral bioavailability.- Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated.- Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution. | - Conduct a Dose-Response Study: Test a range of doses to identify the minimum effective dose.- Optimize Formulation: Consider using solubilizing agents or nanoformulations to enhance absorption for oral administration.- Pharmacokinetic (PK) Studies: If possible, conduct pilot PK studies to determine the compound's half-life and inform dosing frequency.- Alternative Administration Routes: Evaluate intravenous (IV) or intraperitoneal (IP) routes in addition to oral (PO) administration. |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy, ruffled fur) | - Dosage Too High: The administered dose may be exceeding the maximum tolerated dose (MTD).- Solvent/Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.- Off-Target Effects: The compound may have unintended biological activities. | - Reduce the Dosage: Start with a lower dose and perform a dose-escalation study to determine the MTD.- Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components.- Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, including daily weight checks and general appearance. If toxicity is observed, reduce the dose or consider a different formulation. |
| High Variability in Response | - Inconsistent Dosing Technique: Variations in gavage or injection technique can lead to inconsistent administration.- Animal-to-Animal Variation: Biological variability between animals can result in different responses.- Formulation Instability: The this compound formulation may not be stable, leading to inconsistent dosing over time. | - Standardize Procedures: Ensure all personnel are properly trained and use consistent techniques for dosing and measurements.- Increase Sample Size: A larger number of animals per group can help to account for biological variability.- Check Formulation Stability: Prepare fresh formulations regularly and ensure homogeneity before each administration. |
Quantitative Data Summary
Table 1: In Vivo Dosage of this compound and Withania coagulans Extracts
| Compound/Extract | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| This compound | Hypertensive Rats | 25 mg/kg | i.p. | Significant decrease in blood pressure | N/A |
| This compound | Hypertensive Rats | 50 mg/kg | i.p. | Significant decrease in blood pressure | N/A |
| W. coagulans Aqueous Extract | STZ-induced Diabetic Mice | 50 mg/kg/day for 7 days | p.o. | 34.17% reduction in blood glucose | |
| W. coagulans Hydroalcoholic Extract | Rodents | 500 mg/kg | p.o. | Diuretic activity | N/A |
| W. coagulans Hydroalcoholic Extract | Rodents | 750 mg/kg | p.o. | Diuretic activity | N/A |
Table 2: Toxicity Data for Withania Species Extracts
| Extract | Animal Model | Parameter | Value | Reference |
| W. coagulans Aqueous Extract | Mice | LD50 | 50 mg/kg | |
| W. somnifera Extract | Wistar Rats | NOAEL (28-day study) | 2000 mg/kg/day | N/A |
Table 3: Pharmacokinetic Parameters of Related Withanolides (for reference)
| Compound | Animal Model | Dose & Route | Cmax | Tmax | Oral Bioavailability | Reference |
| Withaferin A | Male Sprague Dawley Rats | 500 mg/kg (WSE) p.o. | 124.4 ± 64.9 ng/mL | 0.25 h | N/A | [1] |
| Withanolide A | Male Sprague Dawley Rats | 500 mg/kg (WSE) p.o. | 7.3 ± 3.3 ng/mL | 0.33 h | N/A | [1] |
Note: Data for Withaferin A and Withanolide A are from an extract of Withania somnifera and are provided for comparative purposes only. These values may not be representative of pure this compound.
Experimental Protocols
1. Protocol for Evaluating Antihypertensive Activity of this compound
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or salt-induced hypertensive rats.
-
Groups:
-
Group 1: Vehicle control (e.g., DMSO:Saline)
-
Group 2: this compound (25 mg/kg, i.p.)
-
Group 3: this compound (50 mg/kg, i.p.)
-
Group 4: Positive control (e.g., Prazosin, 1 mg/kg, p.o.)
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method.
-
Administer the respective treatments to each group.
-
Record blood pressure at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.
-
Data Analysis: Compare the changes in blood pressure from baseline between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
2. Protocol for Evaluating Anti-diabetic Activity of Withania coagulans Extract
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice or rats.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate (B86180) buffer. Monitor blood glucose levels, and animals with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Groups:
-
Group 1: Normal control (non-diabetic) + Vehicle
-
Group 2: Diabetic control + Vehicle
-
Group 3: Diabetic + W. coagulans aqueous extract (50 mg/kg, p.o.)
-
Group 4: Diabetic + Positive control (e.g., Glibenclamide)
-
-
Procedure:
-
After induction of diabetes, acclimate the animals for a few days.
-
Administer the extract or vehicle daily via oral gavage for the duration of the study (e.g., 7-14 days).
-
Monitor fasting blood glucose levels and body weight at regular intervals.
-
At the end of the study, animals can be euthanized, and blood and tissues (e.g., pancreas) can be collected for further biochemical and histological analysis.
-
-
Data Analysis: Compare the blood glucose levels, body weight changes, and other relevant parameters between the groups.
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways modulated by withanolides and a general workflow for in vivo dosage optimization.
Caption: General workflow for in vivo dosage optimization.
Caption: Inhibition of the NF-κB signaling pathway by withanolides.
Caption: Modulation of MAPK and PI3K/Akt pathways by withanolides.
References
minimizing off-target effects of Withacoagin in experiments
Welcome to the technical support center for researchers using Withaferin A (WFA). This resource provides troubleshooting guides and frequently asked questions to help you design experiments that maximize efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Withaferin A?
A1: Withaferin A is a pleiotropic agent, meaning it affects multiple molecular targets to exert its anticancer effects. Its primary mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-inflammatory effects. It often achieves this by generating reactive oxygen species (ROS), modulating key signaling pathways like NF-κB and Akt, and inducing cell cycle arrest, typically at the G2/M phase.[1]
Q2: I'm observing toxicity in my normal/control cell lines. How can I reduce these off-target effects?
A2: Off-target toxicity is a known consideration for WFA. Here are several strategies to mitigate it:
-
Dose Optimization: WFA's effects are highly dose-dependent.[2] Lower, sub-toxic concentrations may be sufficient to inhibit processes like cell migration and invasion without causing widespread cell death.[3] It is crucial to perform a dose-response curve for your specific cancer and normal cell lines to identify a therapeutic window.
-
Use Synergistic Combinations: Combining WFA with other chemotherapeutic agents (e.g., cisplatin, doxorubicin) or targeted inhibitors can produce synergistic effects.[4] This allows you to use a lower, less toxic concentration of WFA while still achieving a potent anticancer effect.
-
Limit Exposure Time: Reducing the duration of WFA treatment can help minimize damage to normal cells. Time-course experiments are recommended to determine the minimum time required to achieve the desired effect in cancer cells.
-
Consider the Model System: Some cell types are inherently more sensitive. For instance, WFA has demonstrated significant neurotoxicity at concentrations as low as 0.6 µM in neuron-like cells.[1] If your research does not involve neuronal cancer, be mindful of this potential off-target effect.
Q3: What is the recommended solvent for Withaferin A and how should I store it?
A3: Withaferin A is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 5 mg/mL. It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve WFA in DMSO to create a concentrated stock solution. This stock can then be diluted with your aqueous buffer or culture medium to the final working concentration. Aqueous solutions should be prepared fresh for each experiment and not stored for more than one day to avoid degradation. For long-term storage, WFA as a solid or in DMSO should be kept at -20°C.
Q4: My experimental results are inconsistent. What could be the cause?
A4: Inconsistency can arise from several factors:
-
Compound Stability: As mentioned, WFA is not stable in aqueous solutions for long periods. Always use freshly prepared dilutions from a DMSO stock. The stability of the powdered extract can also be affected by temperature and humidity over time.
-
Solubility Issues: If the final concentration of DMSO in your culture medium is too high, it can cause toxicity. Conversely, if WFA precipitates out of solution upon dilution, your results will be affected. Ensure the final DMSO concentration is low (typically <0.5%) and that the WFA is fully dissolved.
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Cellular stress can alter the response to WFA.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High toxicity in control (non-cancerous) cells | WFA concentration is too high. | Perform a detailed dose-response analysis to find the IC50 for both your cancer and control cell lines. Aim for a concentration that maximizes cancer cell death while minimizing effects on normal cells. |
| Prolonged exposure time. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal treatment duration. | |
| Cell line is particularly sensitive (e.g., neuronal cells).[1] | If possible, use a different control cell line. If not, acknowledge the inherent sensitivity and use the lowest effective dose possible. | |
| No significant effect on cancer cells | WFA concentration is too low. | Increase the concentration based on literature for your cell type or your own dose-response data. IC50 values can range from nanomolar to low micromolar depending on the cell line.[5] |
| Poor solubility or degradation. | Prepare fresh WFA solutions for each experiment. Ensure it is fully dissolved in DMSO before diluting in media. | |
| Cell line is resistant. | Consider using WFA in combination with another agent like an autophagy inhibitor (e.g., chloroquine) or a standard chemotherapeutic to enhance its efficacy. | |
| Precipitate forms in culture medium | WFA has low aqueous solubility. | Ensure the stock concentration in DMSO is appropriate and that the final dilution in media does not cause it to crash out of solution. Gently warm and vortex the solution during preparation. |
| Inconsistent results between experiments | Instability of WFA in aqueous solution. | Always prepare fresh dilutions from a frozen DMSO stock immediately before use. |
| Variations in cell passage number or density. | Use cells within a consistent, low passage number range. Ensure consistent cell seeding density for all experiments. | |
| Purity of WFA. | Verify the purity of your Withaferin A compound via HPLC if possible.[6] |
Quantitative Data Summary
The following tables summarize reported IC50 values for Withaferin A across various cell lines. Note that these values can vary based on experimental conditions (e.g., exposure time, assay used).
Table 1: Withaferin A IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| U2OS | Osteosarcoma | 0.32 | 48 | [5] |
| MCF-7 | Breast Cancer (ER+) | 0.85 | 72 | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.07 | 72 | |
| Various Melanoma Lines | Melanoma | 1.8 - 6.1 | Not Specified | |
| KLE | Endometrial Cancer | 10 | Not Specified |
Table 2: Cytotoxic Effects of Withaferin A on Neuronal Cells
| Cell Line | Cell Type | Concentration (µM) | Effect | Citation |
| SH-SY5Y | Differentiated Neuron-like | 0.6 | ~50% cell death | [1] |
| SH-SY5Y | Differentiated Neuron-like | 1.2 | ~80% cell death | [1] |
| SH-APP | Neuroblastoma | 0.5 - 2.0 | No significant cytotoxicity |
Note: The discrepancy in SH-SY5Y toxicity may be due to differences in differentiation status or experimental protocols.
Experimental Protocols
Protocol 1: Preparation of Withaferin A for In Vitro Assays
-
Reconstitution: Dissolve solid Withaferin A in pure, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Purging the solvent with an inert gas is recommended.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to several years.
-
Working Solution Preparation: Immediately before each experiment, thaw an aliquot of the DMSO stock. Dilute it in sterile cell culture medium to the desired final concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Application: Add the final WFA-containing medium to your cells and incubate for the desired duration.
Protocol 2: Western Blot for Apoptosis Markers
-
Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of WFA (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing a protease inhibitor cocktail.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[7]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers overnight at 4°C. Recommended antibodies include those for cleaved Caspase-3, cleaved Caspase-9, and cleaved PARP (all typically used at 1:1000 dilution). Also include an antibody for a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways Modulated by Withaferin A
Caption: Key signaling pathways affected by Withaferin A.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for minimizing off-target effects.
Decision Tree for Troubleshooting WFA Experiments
Caption: Troubleshooting decision tree for WFA experiments.
References
- 1. Withaferin-A kills neuronal cells: An off-putting facet of Withania somnifera as a neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withaferin A induces apoptosis by ROS-dependent mitochondrial dysfunction in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Withaferin A, a Cytotoxic Steroid from Vassobia breviflora, Induces Apoptosis in Human Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
addressing inconsistencies in Withacoagin bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing withacoagin in bioactivity assays. Due to the limited specific data on this compound, some information provided is based on the closely related and well-studied withanolide, withaferin A, as well as general principles of cell-based assays with natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary bioactivity?
A1: this compound is a steroidal lactone, a type of withanolide, isolated from the plant Withania coagulans. Withanolides as a class are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. While specific bioactivity data for this compound is limited in publicly available literature, it is expected to exhibit similar properties to other withanolides.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is a lipophilic compound, as indicated by its calculated XLogP3-AA value of 3.9[1]. Therefore, it is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO)[2][3]. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in cell culture medium to the final desired concentration.
Q3: What is the maximum permissible concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity. The sensitivity to DMSO can vary significantly between different cell lines. Therefore, it is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q4: How stable is this compound in cell culture medium?
A4: There is limited specific data on the stability of this compound in cell culture media. However, like many natural products, its stability can be affected by factors such as pH, temperature, light exposure, and interactions with components of the medium. It is advisable to prepare fresh dilutions of this compound in media for each experiment and minimize its exposure to light. A stability test can be performed by incubating this compound in the cell culture medium for the duration of the assay and then analyzing its concentration, for example, by HPLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | 1. Compound Precipitation: this compound may precipitate out of the aqueous cell culture medium, especially at higher concentrations. 2. Compound Degradation: The compound may be unstable under the experimental conditions. 3. Cell Health and Seeding Density: Variations in cell health, passage number, or seeding density can lead to inconsistent results. 4. Pipetting Errors: Inaccurate pipetting can introduce significant variability. | 1. Solubility Check: Visually inspect the diluted this compound solution for any signs of precipitation. Prepare dilutions fresh and consider a brief sonication. Lower the final concentration if precipitation persists. 2. Fresh Preparations: Always prepare fresh dilutions of this compound from a DMSO stock immediately before use. Protect from light. 3. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure cells are healthy and evenly seeded. Optimize cell seeding density for your specific assay. 4. Proper Pipetting Technique: Use calibrated pipettes and ensure proper mixing. |
| Low or no observed bioactivity | 1. Sub-optimal Concentration: The concentrations tested may be too low to elicit a biological response. 2. Compound Inactivity: this compound may not be active in the specific assay or cell line being used. 3. Assay Interference: Components of the assay may interfere with this compound. | 1. Dose-Response Study: Perform a broad dose-response study to determine the effective concentration range. 2. Positive Control: Use a known bioactive compound as a positive control to validate the assay system. 3. Assay Compatibility: Review the literature to ensure the chosen assay is appropriate for this class of compounds. |
| High background or false positives | 1. DMSO Toxicity: The concentration of DMSO may be too high, leading to non-specific cytotoxicity. 2. Compound Interference with Assay Readout: this compound may directly interact with the assay reagents (e.g., MTT dye). | 1. Vehicle Control: Always include a vehicle control (DMSO at the same concentration as in the treated wells). If the vehicle control shows toxicity, reduce the final DMSO concentration. 2. Control for Compound Interference: Run a cell-free control with this compound and the assay reagents to check for any direct chemical reactions. |
Quantitative Data
Specific IC50 values for pure this compound are not widely reported in the literature. The following table summarizes the cytotoxic activity of extracts from Withania coagulans, the plant from which this compound is isolated.
| Plant Part and Extract Type | Cell Line | Incubation Time | IC50 (µg/mL) |
| Leaf Stalk (Methanolic Extract) | HeLa | 48-72 hours | 1.68 - 1.79 |
| Leaf Stalk (Methanolic Extract) | MCF-7 | 48-72 hours | 1.02 - 4.73 |
| Leaf Stalk (Methanolic Extract) | RD | 48-72 hours | 0.96 - 1.73 |
| Fruit (Methanolic Extract) | HeLa | 48-72 hours | 2.19 - 2.79 |
| Fruit (Methanolic Extract) | MCF-7 | 48-72 hours | 0.69 - 0.99 |
| Fruit (Methanolic Extract) | RD | 48-72 hours | 2.98 - 5.16 |
Note: The data presented is for crude extracts and not purified this compound. The bioactivity of purified this compound may differ significantly.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the effect of this compound on the viability of adherent cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cells in culture
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Griess Assay for Nitric Oxide Production
This protocol is for measuring the effect of this compound on nitric oxide (NO) production by macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound stock solution (in DMSO)
-
RAW 264.7 macrophage cells
-
24-well plates
-
Complete cell culture medium
-
LPS solution (e.g., 1 µg/mL)
-
Griess Reagent (typically a two-part solution: Solution A - sulfanilamide (B372717) in phosphoric acid; Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (in complete medium, final DMSO ≤ 0.1%) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include appropriate controls (untreated, LPS only, this compound only).
-
After incubation, collect the cell culture supernatant.
-
In a 96-well plate, add 50 µL of the supernatant from each well.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of Griess Reagent I to each well, followed by 50 µL of Griess Reagent II.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Western Blot for Signaling Pathway Analysis
This protocol provides a general workflow to analyze changes in protein expression or phosphorylation in a signaling pathway (e.g., NF-κB) in response to this compound treatment.[6]
Materials:
-
This compound stock solution (in DMSO)
-
Cells in culture
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: General experimental workflow for this compound bioactivity assays.
Caption: Troubleshooting flowchart for inconsistent bioassay results.
Caption: Inferred signaling pathways modulated by this compound.
References
- 1. This compound | C28H38O5 | CID 14236709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Withaferin A Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for strategies to enhance the bioavailability of Withaferin A.
A Note on Nomenclature: The compound of interest is scientifically recognized as Withaferin A. "Withacoagin" is considered a likely misspelling, and all information herein pertains to Withaferin A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of Withaferin A?
A1: The primary challenges hindering the oral bioavailability of Withaferin A are its poor aqueous solubility and low permeability.[1] Additionally, it undergoes significant first-pass metabolism in the liver and is sensitive to degradation by intestinal bacteria, which further reduces the amount of active compound reaching systemic circulation. Studies in mice have reported an oral bioavailability as low as 1.8%.
Q2: What are the main strategies to improve the bioavailability of Withaferin A?
A2: The main strategies focus on overcoming its poor solubility and protecting it from premature degradation. These include:
-
Nanoformulations: Encapsulating Withaferin A in systems like liposomes, nanosponges, or solid lipid nanoparticles can improve its solubility, stability, and absorption.
-
Solid Dispersions: Dispersing Withaferin A in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of Withaferin A.[2]
-
Co-administration with Bioenhancers: Administering Withaferin A with compounds like piperine (B192125) can inhibit metabolic enzymes (e.g., CYP3A4) and P-glycoprotein efflux pumps, thereby increasing its systemic exposure.
-
Structural Modification: Chemical modification of the Withaferin A structure, such as acetylation or hydroxylation, can be explored to improve its physicochemical properties.[3]
Q3: Can nanoformulations help reduce the cytotoxicity of Withaferin A to normal cells?
A3: Yes, nanoformulations can help reduce non-specific cytotoxicity. By encapsulating Withaferin A, these delivery systems can enable more controlled release and potentially targeted delivery to cancer cells, which can minimize off-target effects and reduce toxicity to healthy tissues.
Troubleshooting Guide
Issue 1: Poor Dissolution of Withaferin A in Aqueous Buffers
-
Question: I am unable to dissolve my crystalline Withaferin A in PBS or cell culture media for my in vitro experiments. What can I do?
-
Answer: Withaferin A is a hydrophobic compound with very low solubility in aqueous buffers. For experimental purposes, a stock solution should first be prepared by dissolving the crystalline solid in an organic solvent like Dimethyl Sulfoxide (DMSO) or dimethylformamide. The solubility in these solvents is approximately 5 mg/mL. This stock solution can then be diluted with the aqueous buffer of choice to the final desired concentration. Note that for maximum solubility in a mixed buffer system (e.g., 1:1 DMSO:PBS), the final concentration is approximately 0.5 mg/mL. It is not recommended to store the aqueous solution for more than one day.
Issue 2: Low Encapsulation Efficiency (EE%) in Liposomal Formulations
-
Question: My encapsulation efficiency for Withaferin A in liposomes prepared by thin-film hydration is consistently low. How can I improve it?
-
Answer: Low EE% for hydrophobic drugs like Withaferin A is a common issue. Consider the following optimization steps:
-
Lipid Composition: The choice of lipids is critical. Ensure the lipid bilayer composition is suitable for accommodating a hydrophobic molecule. The inclusion of cholesterol can affect membrane rigidity and drug loading.
-
Lipid-to-Drug Ratio: The efficiency of encapsulation is highly dependent on the lipid-to-drug molar ratio. A typical starting point is a ratio between 10:1 and 100:1. It is advisable to perform a loading efficiency curve by varying the lipid concentration while keeping the drug amount constant to find the saturation point.
-
Hydration Temperature: Hydrate the lipid film at a temperature above the phase transition temperature (Tc) of the lipids used. This increases the fluidity of the membrane, which can facilitate better drug incorporation into the bilayer.[4]
-
Separation of Free Drug: Inaccurate measurement of free (unencapsulated) drug can lead to a miscalculation of EE%. Simple centrifugation may be insufficient. Use more robust separation techniques like size exclusion chromatography (SEC) or dialysis to effectively separate the liposomes from the free drug before quantification.
-
Issue 3: Formulation Instability and Drug Degradation
-
Question: My Withaferin A formulation appears to be unstable over time, showing aggregation or loss of active compound. What are the best practices for storage and stability?
-
Answer: Withanolides can be sensitive to heat, moisture, light, and pH.
-
Storage Conditions: Store formulations protected from light at 4°C. For long-term storage, consider freeze-drying (lyophilization) the formulation, if applicable.
-
pH of Formulation: Stability studies on withanolide-rich extracts suggest that maximum degradation occurs under alkaline and acidic conditions, with a neutral pH of 7.0 being the most suitable for formulation development.
-
Excipient Compatibility: Ensure that all excipients used in the formulation are compatible with Withaferin A. For instance, studies have shown better stability with excipients like ethyl cellulose (B213188) compared to hydroxypropyl cellulose.
-
Characterization Over Time: Regularly assess the stability of your formulation by monitoring particle size, zeta potential, and drug content over a set period under defined storage conditions.
-
Data Presentation: Enhancing Withaferin A Bioavailability
The following tables summarize quantitative data from various studies aimed at improving the physicochemical properties and bioavailability of Withaferin A.
Table 1: Nanoformulation Characteristics
| Formulation Type | Polymer/Lipid | Method | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Nanosponges | Ethylcellulose, PVA | Emulsion Solvent Evaporation | 117 ± 4 | 85 ± 11% | |
| PEGylated Nanoliposomes | Soy-PC, Cholesterol, DSPE-mPEG 2000 | Thin-Film Hydration | ~125 | 83.65% |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Solvent Evaporation | 121 ± 2 | 54% (at 500 µg/mL) | |
Table 2: Comparative Pharmacokinetic Parameters of Withaferin A
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | AUC (ng/mL*h) | Absolute Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Free Withaferin A | Mice | 10 mg/kg (IV) | - | 3996.9 ± 557.6 | - | |
| Free Withaferin A | Mice | 70 mg/kg (Oral) | - | 141.7 ± 16.8 | 1.8% | |
| Free Withaferin A | Rats | 5 mg/kg (IV) | 619 ± 125 | - | - | |
| Free Withaferin A | Rats | 10 mg/kg (Oral) | - | - | 32.4 ± 4.8% | |
| W. somnifera Extract | Rats | 500 mg/kg (Oral) | 124.4 ± 64.9 | - | Not Reported |
| W. somnifera Extract | Humans | 480 mg (Oral) | 49.50 | - | Not Reported | |
Note: Direct comparison between studies should be made with caution due to differences in animal models, dosing, and analytical methods.
Experimental Protocols
Protocol 1: Preparation of Withaferin A-Loaded Nanosponges
This protocol is based on the ultrasonication-assisted emulsion solvent evaporation technique.
-
Preparation of Organic Phase: Dissolve 200 mM of ethylcellulose and 100 mM of Withaferin A in 20 mL of dichloromethane (B109758).
-
Preparation of Aqueous Phase: Dissolve 2 mM of polyvinyl alcohol (PVA) in 50 mL of deionized water.
-
Emulsification: Slowly add the organic phase to the aqueous phase under continuous stirring.
-
Ultrasonication: Sonicate the resulting emulsion to reduce the droplet size.
-
Solvent Evaporation: Stir the mixture at room temperature for several hours to allow the dichloromethane to evaporate completely, leading to the formation of nanosponges.
-
Collection and Purification: Collect the nanosponges by centrifugation. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Drying: Lyophilize the final product to obtain a dry powder.
Protocol 2: Preparation of Withaferin A-Loaded Liposomes
This protocol describes the thin-film hydration method followed by extrusion.
-
Lipid Film Formation: Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. Add Withaferin A to the organic solvent.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Film Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) and agitating the flask. The hydration should be performed at a temperature above the lipid phase transition temperature (Tc). This process results in the formation of multilamellar vesicles (MLVs).[5]
-
Size Reduction (Extrusion): To obtain a homogenous population of unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be repeated for an odd number of passes (e.g., 11-21 times).
-
Purification: Remove the unencapsulated Withaferin A by size exclusion chromatography or dialysis.
Protocol 3: Preparation of Withaferin A-β-Cyclodextrin Inclusion Complex
This protocol is based on the kneading method.
-
Mixing: Create a paste by mixing Withaferin A and β-cyclodextrin (typically at a 1:1 or 1:2 molar ratio) in a mortar.
-
Kneading: Add a small volume of a water-ethanol mixture to the paste and knead thoroughly for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[6]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to Withaferin A's mechanism of action and formulation.
References
- 1. Safety and pharmacokinetics of Withaferin-A in advanced stage high grade osteosarcoma: A phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of an iron–β-cyclodextrin inclusion complex: factors influencing the host–guest interaction - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. onlinepharmacytech.info [onlinepharmacytech.info]
Technical Support Center: Purification of Withacoagin from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of withacoagin from plant extracts, primarily Withania coagulans.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant source is it primarily isolated?
This compound is a C-28 steroidal lactone belonging to the withanolide class of compounds. It is primarily isolated from the plant Withania coagulans, a member of the Solanaceae family. The fruits, aerial parts (leaves and stem), and the whole plant have been reported to contain this compound.
Q2: What are the major challenges in the purification of this compound?
The primary challenges in purifying this compound stem from the complexity of the plant matrix and the presence of numerous structurally similar withanolides. These co-occurring withanolides often have very similar polarities and chromatographic behaviors, making their separation difficult. Furthermore, the concentration of this compound can vary significantly depending on the plant part used.
Q3: Which analytical techniques are recommended for the identification and quantification of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are the most common and reliable methods for the identification and quantification of withanolides, including this compound. High-Performance Thin-Layer Chromatography (HPTLC) can also be used for simultaneous quantification of multiple withanolides.[1]
Q4: Is there any information on the stability of this compound?
While specific stability data for pure this compound is limited, studies on Withania coagulans extracts suggest that withanolides can be sensitive to pH and temperature. A study on the crude extract of Withania coagulans indicated a decline in the pH of the extract over time, especially at room temperature, which could affect the stability of its constituents. Lyophilized extracts showed more stable pH levels. Generally, withanolides are susceptible to degradation under acidic and alkaline conditions.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
Possible Causes:
-
Incorrect Plant Part Selection: The concentration of withanolides varies significantly between different plant parts.
-
Inefficient Extraction Solvent: The choice of solvent greatly impacts the extraction efficiency of withanolides.
-
Degradation during Extraction: Prolonged extraction times or high temperatures can lead to the degradation of target compounds.
Solutions:
-
Plant Part Selection: Based on available data, the aerial parts (leaves and stem) and fruits of Withania coagulans are reported to contain a variety of withanolides, including this compound. It is advisable to perform a preliminary analysis of different plant parts to identify the one with the highest concentration of this compound.
-
Solvent Optimization: Methanol (B129727) is a commonly used and effective solvent for the extraction of withanolides. A hydroalcoholic extract (e.g., 80% methanol) can also be effective. For initial defatting to remove nonpolar constituents, extraction with n-hexane is recommended.
-
Extraction Conditions: Maceration for 24 hours or Soxhlet extraction for a shorter duration can be employed. Avoid excessive heat during solvent evaporation; using a rotary evaporator under reduced pressure is recommended.
Problem 2: Poor Separation of this compound from Other Withanolides during Column Chromatography
Possible Causes:
-
Inappropriate Stationary Phase: The choice of adsorbent is critical for separating structurally similar compounds.
-
Suboptimal Mobile Phase Composition: The polarity of the eluting solvent system directly influences the separation resolution.
-
Column Overloading: Loading too much crude extract onto the column leads to broad peaks and poor separation.
Solutions:
-
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the separation of withanolides. The particle size of the silica gel should be chosen based on the required resolution, with smaller particle sizes generally providing better separation.
-
Mobile Phase Optimization: A gradient elution is often necessary to separate complex mixtures of withanolides. A common approach is to start with a non-polar solvent like n-hexane and gradually increase the polarity by adding solvents like ethyl acetate (B1210297), chloroform (B151607), and methanol. For fine-tuning the separation of isomers, a mobile phase consisting of methanol and an ammonium (B1175870) acetate buffer (e.g., pH 5) has been used successfully in RP-HPLC.[2]
-
Loading and Elution: The amount of adsorbent should be 20-50 times the weight of the sample for effective separation. The sample should be dissolved in a minimum amount of solvent before loading onto the column. A consistent and optimal flow rate is crucial; a flow rate that is too fast or too slow can lead to poor separation.
Problem 3: Co-elution of Impurities with this compound
Possible Causes:
-
Presence of Isomeric Withanolides: Many withanolides are isomers, making their separation by conventional chromatography extremely challenging.[2]
-
Matrix Effects: Other compounds in the plant extract can interfere with the separation.
Solutions:
-
Advanced Chromatographic Techniques: Consider using preparative HPLC or RP-HPLC for better resolution of isomeric compounds.[2]
-
Fractionation Prior to Chromatography: A preliminary fractionation of the crude extract using different solvents of increasing polarity (e.g., hexane (B92381), chloroform, ethyl acetate, butanol) can help in reducing the complexity of the mixture before column chromatography.
-
Spectroscopic Analysis of Fractions: Collect smaller fractions from the column and analyze them using TLC or HPLC-MS to identify the fractions containing pure this compound and those with co-eluting impurities.
Problem 4: Difficulty in Crystallizing Purified this compound
Possible Causes:
-
Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization.
-
Inappropriate Crystallization Solvent: The choice of solvent is crucial for inducing crystal formation.
-
Supersaturation Not Achieved: The solution needs to be supersaturated for crystals to form.
Solutions:
-
Re-chromatography: If impurities are suspected, re-purify the this compound fraction using a different chromatographic system (e.g., a different stationary phase or mobile phase).
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures of different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and their combinations with water or hexane) to find a suitable system where this compound has moderate solubility.
-
Inducing Crystallization: Techniques such as slow evaporation of the solvent, cooling the solution, or adding an anti-solvent (a solvent in which this compound is insoluble) can be used to induce crystallization. Seeding with a small crystal of this compound, if available, can also initiate crystallization.
Data Presentation
Table 1: Distribution of Various Withanolides in Different Parts of Withania coagulans
| Withanolide | Plant Part | Concentration (µg/g of dry plant material) | Reference |
| Withaferin A | Leaves | 2651 | |
| Stem | 125 | ||
| Root | 58 | ||
| Withanolide A | Leaves | 15.8 | |
| Stem | 1.2 | ||
| Root | 0.58 | ||
| Withanolide H | Leaves | 189 | |
| Stem | 12.3 | ||
| Root | 2.5 | ||
| Withanolide J | Leaves | 45.6 | |
| Stem | 3.1 | ||
| Root | 1.1 | ||
| Withanolide K | Leaves | 78.2 | |
| Stem | 5.4 | ||
| Root | 1.8 | ||
| Withacoagulin H | Leaves | 34.5 | |
| Stem | 2.1 | ||
| Root | 0.9 |
Note: Data for this compound specifically was not available in the searched literature.
Experimental Protocols
General Protocol for Extraction and Preliminary Fractionation of Withanolides from Withania coagulans
This protocol is a generalized procedure based on methods reported for the isolation of various withanolides from Withania coagulans. Optimization will be required for maximizing the yield of this compound.
-
Plant Material Preparation: Air-dry the desired plant part of Withania coagulans (e.g., fruits or aerial parts) and grind it into a coarse powder.
-
Methanol Extraction: Macerate the powdered plant material in methanol (e.g., 1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter the extract and repeat the process two more times with fresh methanol.
-
Solvent Evaporation: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude methanol extract.
-
Hexane Partitioning (Defatting): Suspend the crude methanol extract in water and partition it with n-hexane in a separatory funnel. This step removes non-polar compounds like fats and waxes. Discard the hexane layer.
-
Solvent-Solvent Fractionation: Sequentially partition the remaining aqueous layer with solvents of increasing polarity:
-
Chloroform
-
Ethyl Acetate
-
n-Butanol
-
-
Fraction Concentration: Evaporate the solvent from each fraction under reduced pressure to obtain the respective crude fractions.
-
Analysis: Analyze each fraction by TLC or HPLC to identify the fraction(s) rich in this compound. The chloroform and ethyl acetate fractions are often rich in withanolides.
Mandatory Visualization
References
- 1. Simultaneous quantification of withanolides in Withania somnifera by a validated high-performance thin-layer chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of commercial Withacoagin
Welcome to the Technical Support Center for commercial Withacoagin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of commercial this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
Q2: What are the major sources of batch-to-batch variability in commercial this compound?
The primary sources of variability can be categorized as follows:
-
Raw Material Variation: Differences in the cultivation, harvesting, and post-harvest processing of Withania coagulans can significantly alter the phytochemical profile of the plant material.
-
Extraction and Purification Processes: The choice of solvents, extraction temperature, and purification methods can lead to different yields and purity of this compound in the final product.[1]
-
Presence of Co-eluting Compounds: Other withanolides and related compounds from Withania coagulans may have similar chemical properties, leading to their co-elution during purification and contributing to the variability of the final product.[2]
-
Storage and Handling: Improper storage conditions, such as exposure to light, high temperatures, or humidity, can lead to the degradation of this compound over time.
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is crucial to perform in-house quality control on each new batch. Recommended analyses include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of this compound and quantify its concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more comprehensive chemical fingerprint to identify this compound and other related withanolides.[2][3]
-
In Vitro Bioassay: To confirm that the biological activity of the new batch is consistent with previous batches. A simple cell viability assay on a sensitive cancer cell line is often a good starting point.
Q4: I am observing inconsistent results in my cell-based assays. Could this be due to this compound variability?
Yes, inconsistent biological effects are a hallmark of batch-to-batch variability. If you observe significant differences in IC50 values or other biological readouts between experiments using different batches of this compound, it is highly likely that the variability in the compound is a contributing factor.
Q5: What is the best way to prepare and store this compound stock solutions to minimize variability?
Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: Use a high-purity solvent in which this compound is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system. The final DMSO concentration in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in the dark. Before use, warm the vial to room temperature to prevent condensation from entering the solution.
Troubleshooting Guides
Guide 1: Inconsistent Purity and Concentration Between Batches
Problem: HPLC or LC-MS analysis reveals significant differences in the purity and/or concentration of this compound between different commercial batches.
Illustrative Data:
The following table presents hypothetical data illustrating typical batch-to-batch variability that may be observed for commercial this compound.
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC, %) | 98.5 | 92.1 | 95.7 |
| This compound Content (mg/g) | 975 | 910 | 945 |
| Unknown Impurity 1 (%) | 0.8 | 3.5 | 1.2 |
| Unknown Impurity 2 (%) | 0.3 | 2.1 | 0.9 |
| IC50 in HeLa cells (µM) | 2.5 | 5.1 | 3.2 |
Troubleshooting Steps:
-
Contact the Supplier: Request the certificate of analysis (CoA) for each batch and inquire about their quality control procedures.
-
Standardize Concentration: Always determine the concentration of your stock solution for each new batch using a validated analytical method (e.g., HPLC with a standard curve). Adjust the volume of stock solution used in your experiments to ensure you are dosing the same amount of active compound.
-
Consider the Impact of Impurities: The presence of different impurities could affect the biological activity. If possible, use LC-MS to identify major impurities.
-
Establish Acceptance Criteria: Define a minimum purity level (e.g., >95%) and an acceptable range for biological activity for your experiments. Batches that do not meet these criteria should not be used for critical studies.
Guide 2: Unexpected or Variable Biological Activity
Problem: You observe inconsistent results in your biological assays (e.g., cell viability, western blot, qPCR) when using different batches of this compound, even after normalizing the concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity and Quantification of this compound
This protocol provides a general method for the analysis of this compound. It may need to be optimized for your specific HPLC system and column.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol.
-
From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.
-
-
Sample Preparation:
-
Accurately weigh a small amount of your commercial this compound batch and dissolve it in methanol to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 227 nm
-
Gradient Program:
-
0-20 min: 30-70% B
-
20-25 min: 70-100% B
-
25-30 min: 100% B
-
30-35 min: 100-30% B
-
35-40 min: 30% B (equilibration)
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in your sample using the calibration curve.
-
Calculate the purity of your batch by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Protocol 2: Cell Viability (MTT) Assay for Bioactivity Assessment
This protocol is a standard method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or another suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the diluted compounds.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Withanolides, including this compound, have been reported to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.[4] Understanding these pathways can help in designing mechanistic studies.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway.
Caption: Simplified NF-κB signaling pathway showing inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.
Caption: Overview of the MAPK/ERK signaling pathway.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor.
Caption: The AMPK signaling pathway as a cellular energy regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Sensitive Withacoagin Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of Withacoagin and related withanolides.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for sensitive quantification of this compound in biological matrices?
For high sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. LC-MS/MS offers significantly lower limits of quantification (LLOQ) compared to LC with UV detection, which is crucial for pharmacokinetic studies where plasma concentrations can be very low.
Q2: I am not getting good recovery of this compound from plasma samples. What extraction method do you recommend?
A robust sample preparation is key for accurate analysis. Common and effective methods for extracting withanolides from plasma include:
-
Protein Precipitation: This is a simple method involving the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins.
-
Liquid-Liquid Extraction (LLE): Solvents such as ethyl acetate (B1210297) or tert-butyl methyl ether have been successfully used for the extraction of withanolides.
-
Solid-Phase Extraction (SPE): SPE cartridges, for instance, C18 or Oasis HLB, can provide a cleaner extract by removing more interfering substances.[1]
Q3: My this compound standard seems to be degrading. What are the proper storage conditions?
Withanolide extracts can be sensitive to temperature and humidity. For long-term stability, it is recommended to store standards and extracts in a lyophilized (freeze-dried) form.[2] If in solution, store at low temperatures (e.g., -20°C or -80°C) and protect from light. Studies on Withania somnifera extract have shown a significant decline in withanolide content under real-time and accelerated storage conditions with exposure to humidity and higher temperatures.[3]
Q4: What are some common matrix effects observed in withanolide analysis by LC-MS/MS and how can I mitigate them?
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis and can lead to inaccurate quantification. These effects are caused by co-eluting endogenous components from the biological matrix. To minimize matrix effects:
-
Improve Sample Cleanup: Employ more rigorous extraction techniques like SPE to remove interfering substances.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from matrix components.
-
Use an Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interaction with active sites (e.g., silanols) on the column. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Column Contamination/Void: Buildup of particulate matter on the column frit or a void at the column inlet. 4. Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can affect peak shape. | 1. Use a highly deactivated (end-capped) column. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. 2. Dilute the sample and re-inject.[4] 3. Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. Use a guard column to protect the analytical column.[5] 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | 1. Pump Issues: Air bubbles in the pump or faulty check valves. 2. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or solvent evaporation. 3. Column Temperature Fluctuations: Inconsistent column temperature. 4. Column Equilibration: Insufficient column equilibration time between injections. | 1. Purge the pump to remove air bubbles. If the problem persists, clean or replace the check valves. 2. Prepare fresh mobile phase and ensure proper mixing. Keep solvent bottles capped to prevent evaporation. 3. Use a column oven to maintain a constant temperature. 4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Low Sensitivity/Poor Signal-to-Noise | 1. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. 2. Ion Source Contamination: Buildup of non-volatile materials in the mass spectrometer's ion source. 3. Sample Degradation: Analyte degradation in the autosampler. 4. Matrix Effects (Ion Suppression): Co-eluting matrix components suppressing the analyte signal. | 1. Optimize MS/MS parameters by infusing a standard solution of this compound. 2. Clean the ion source according to the manufacturer's instructions. 3. Keep the autosampler at a low temperature (e.g., 4°C). 4. Improve sample cleanup (e.g., use SPE). Modify chromatographic conditions to separate the analyte from the interfering components. |
| Ghost Peaks | 1. Carryover: Residual sample from a previous injection remaining in the injector or column. 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components. | 1. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Use high-purity solvents (e.g., LC-MS grade). Flush the system with a strong solvent to remove contaminants. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of withanolides using HPLC and LC-MS/MS methods. Note that specific values for this compound may vary and method validation is essential.
Table 1: HPLC-UV Method Parameters for Withanolide Analysis
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Withaferin A, Withanolide A, Withanone | 1.56 - 50 | 1.56 | 88.65 - 110.66 | 0.55 - 10.12 | [6] |
| Withalongolide A, Withaferin A, Withalongolide B | Not Specified | 0.20, 0.16, 0.24 (LOD) | Not Specified | Not Specified | [7] |
Table 2: LC-MS/MS Method Parameters for Withanolide Analysis in Biological Matrices
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (%CV) | Reference |
| Withaferin A | 0.484 - 117.880 | 0.484 | -14.4 - 4.0 | 3.7 - 14.3 | |
| Withanolide A | 0.476 - 116.050 | 0.476 | -14.4 - 4.0 | 3.7 - 14.3 | |
| Withaferin A | Not Specified | 0.2 - 3 | Not Specified | Not Specified | |
| Withanolide A | Not Specified | 0.25 - 3 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material for HPLC Analysis
This protocol is a general procedure based on methods for extracting withanolides from Withania species.
-
Sample Preparation: Dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 10 mL of a methanol:water (1:1, v/v) solution.
-
Sonicate the mixture for 30-45 minutes at room temperature.[7]
-
Alternatively, perform repeated extractions (3 x 3.0 mL) with methanol by sonication for 10 minutes for each extraction.
-
-
Filtration and Concentration:
-
Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter.
-
Evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.
-
-
Reconstitution:
Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis
This protocol is a general procedure based on methods for extracting withanolides from plasma.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To an aliquot of plasma (e.g., 100 µL), add an internal standard solution.
-
-
Protein Precipitation & Liquid-Liquid Extraction:
-
Add a protein precipitating solvent such as acetonitrile or methanol (e.g., 3 volumes) to the plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding a water-immiscible solvent like ethyl acetate or tert-butyl methyl ether.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Synthetic Withacoagin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of withacoagin, a bioactive withanolide, with a focus on the implications of its recent chemical synthesis. While direct comparative studies on the biological activity of synthetic versus natural this compound are still emerging following its recent successful synthesis, this document consolidates the known biological activities of naturally derived this compound and compares its performance with other well-characterized withanolides, such as withaferin A. The availability of synthetic this compound opens new avenues for pharmacological research, providing a consistent and scalable source for in-depth biological evaluation.
Introduction to this compound and its Biological Significance
This compound is a steroidal lactone belonging to the withanolide class of compounds, primarily isolated from Withania coagulans. Like other withanolides, it exhibits a wide range of pharmacological properties, including anti-inflammatory, cytotoxic, and antioxidant activities. These biological effects are largely attributed to its ability to modulate key cellular signaling pathways, making it a compound of significant interest for drug discovery and development. The recent advent of a divergent synthesis for this compound and other complex withanolides marks a significant milestone, enabling more controlled and extensive biological research.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound and the closely related, well-studied withanolide, withaferin A. This comparative data provides a benchmark for the expected potency of synthetic this compound.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Not specified, but showed no inhibitory activity in one study | |
| Withaferin A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | ~2.0 | |
| Withanolide Analogue 66 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 3.1 | |
| Withanolide Analogue 67 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 1.9 |
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Withania coagulans fruit extract (contains this compound) | HeLa | Cervical Cancer | 2.19 - 2.79 | [1] |
| Withania coagulans fruit extract (contains this compound) | MCF-7 | Breast Cancer | 0.69 - 0.99 | [1] |
| Withania coagulans fruit extract (contains this compound) | RD | Rhabdomyosarcoma | 2.98 - 5.16 | [1] |
| Withania coagulans fruit extract (contains this compound) | RG2 | Glioblastoma (rat) | 1.97 - 6.69 | [1] |
| Withania coagulans fruit extract (contains this compound) | INS-1 | Insulinoma (rat) | 1.95 - 2.84 | [1] |
| Withaferin A | A549 | Lung Cancer | ~2.5 | [2] |
| Withaferin A | HeLa | Cervical Cancer | ~1.5 | [2] |
| Withaferin A | MCF-7 | Breast Cancer | ~1.0 | [2] |
Key Signaling Pathways Modulated by Withanolides
Withanolides, including this compound, exert their biological effects by modulating critical signaling pathways involved in inflammation and cancer progression. The two primary pathways identified are the NF-κB and MAPK signaling cascades.
Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2. Overview of the MAPK/ERK signaling pathway and a potential inhibitory point for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to confirm the biological activity of synthetic this compound.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthetic this compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of synthetic this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Figure 3. Experimental workflow for the MTT cell viability assay.
2. NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid (e.g., HEK293T, RAW 264.7).
-
24-well plates.
-
Inducing agent (e.g., TNF-α or LPS).
-
Synthetic this compound.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
-
-
Procedure:
-
Seed transfected cells in a 24-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of synthetic this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
3. Western Blot Analysis for MAPK Pathway Activation
This technique is used to detect the phosphorylation (activation) of key proteins in the MAPK pathway.
-
Materials:
-
Cells (e.g., RAW 264.7, HeLa).
-
6-well plates.
-
Stimulating agent (e.g., LPS, growth factors).
-
Synthetic this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat with synthetic this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The successful chemical synthesis of this compound is a pivotal development that will undoubtedly accelerate research into its therapeutic potential. While direct comparative data with its natural counterpart is still forthcoming, the existing body of evidence for naturally derived this compound and other withanolides provides a strong foundation for its expected biological activities. The experimental protocols outlined in this guide offer a standardized approach to rigorously evaluate the efficacy of synthetic this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. In vitro anticancer activities of Withania coagulans against HeLa, MCF-7, RD, RG2, and INS-1 cancer cells and phytochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
Withacoagin vs. Withaferin A: A Comparative Analysis of Efficacy
In the landscape of natural product research, withanolides derived from medicinal plants have garnered significant attention for their therapeutic potential. Among these, Withaferin A, primarily isolated from Withania somnifera, is extensively studied. Its lesser-known counterpart, Withacoagin, found in Withania coagulans, also exhibits a range of biological activities. This guide provides a detailed comparison of the efficacy of this compound and Withaferin A, focusing on their anti-inflammatory and cytotoxic properties, supported by available experimental data.
Quantitative Efficacy: A Comparative Overview
While extensive quantitative data is available for Withaferin A across various cell lines and biological assays, similar specific data for isolated this compound is notably scarce in publicly accessible scientific literature. The following tables summarize the available efficacy data, highlighting the disparity in the depth of research between these two withanolides.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Withaferin A | MDA-MB-231 | Breast Cancer | ~2.5 | |
| MCF-7 | Breast Cancer | ~2.5 | ||
| HeLa | Cervical Cancer | 0.69 - 2.79 (extract) | ||
| U-87 MG | Glioblastoma | 0.31 | ||
| A549 | Lung Cancer | ~2.0 | ||
| PC-3 | Prostate Cancer | ~1.0 | ||
| This compound | Various | - | Data Not Available | - |
| W. coagulans Extract | MDA-MB-231 | Breast Cancer | 40 µg/mL | |
| W. coagulans Extract | HeLa | Cervical Cancer | 2.19 - 2.79 µg/mL | |
| W. coagulans Extract | MCF-7 | Breast Cancer | 0.69 - 0.99 µg/mL |
Note: Data for Withania coagulans extracts represent the activity of a mixture of compounds, where Withaferin A is present in small amounts, suggesting other withanolides, potentially including this compound, contribute to the overall effect.
Table 2: Anti-inflammatory Activity (IC50 Values)
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Withaferin A | Nitric Oxide Inhibition | RAW 264.7 | ~5.0 | |
| NF-κB Inhibition | - | 8.8 - 11.8 | ||
| Withacoagulins (from W. coagulans) | Nitric Oxide Inhibition | RAW 264.7 | 1.9 - 38.2 | |
| NF-κB Inhibition | - | 1.6 - 12.4 |
Note: The data for "Withacoagulins" refers to a group of withanolides isolated from Withania coagulans and provides a reference for the potential anti-inflammatory efficacy of compounds from this plant, though specific data for this compound is not provided.
Mechanisms of Action: Signaling Pathways
Both Withaferin A and withanolides from Withania coagulans exert their biological effects by modulating key signaling pathways involved in inflammation and apoptosis.
Withaferin A: A Multi-Targeting Agent
Withaferin A is known to interfere with multiple signaling cascades. In inflammation, it primarily targets the NF-κB pathway. It inhibits the activation of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like COX-2, TNF-α, and IL-6.
In the context of apoptosis, Withaferin A induces cell death through both intrinsic and extrinsic pathways. It can generate reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases. Furthermore, it can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.
Caption: Signaling pathways modulated by Withaferin A.
This compound and Withanolides from Withania coagulans
The precise molecular mechanisms of this compound are not well-elucidated. However, studies on extracts of Withania coagulans and other isolated withanolides from this plant indicate a similar, albeit less characterized, mode of action to Withaferin A. These compounds are known to inhibit the production of nitric oxide and suppress the activation of the NF-κB pathway, which are key events in the inflammatory response. The cytotoxic effects of W. coagulans extracts are associated with the induction of apoptosis, as evidenced by DNA fragmentation in treated cancer cells.
Caption: Inferred signaling pathways for withanolides from W. coagulans.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (Withaferin A or this compound) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Caption: Workflow for a typical MTT cell viability assay.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture: RAW 264.7 macrophage cells are plated in a 96-well plate.
-
Pre-treatment: Cells are pre-treated with different concentrations of the test compound for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent: 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., NF-κB, IκBα, Bax, Bcl-2, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Withaferin A is a well-characterized withanolide with potent cytotoxic and anti-inflammatory activities, supported by a substantial body of evidence detailing its mechanisms of action and specific efficacy in various cancer models. In contrast, while this compound is a known constituent of Withania coagulans, a plant with recognized therapeutic properties, there is a significant lack of specific quantitative data on the efficacy and detailed molecular mechanisms of the isolated compound. The available data on W. coagulans extracts and other related withanolides suggest that this compound likely shares similar biological activities. However, further research is imperative to isolate and characterize the specific effects of this compound to fully understand its therapeutic potential and enable a more direct and comprehensive comparison with Withaferin A. For researchers and drug development professionals, Withaferin A currently represents a more validated lead compound, while this compound remains an intriguing but less explored molecule with potential for future investigation.
Unveiling the Action of Withacoagin: A Comparative Guide to its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of withacoagin, a key bioactive withanolide from Withania coagulans. Due to the extensive research on the closely related withanolide, withaferin A, its well-validated mechanisms will be presented as a primary reference, supplemented by available data on Withania coagulans extracts. It is hypothesized that this compound contributes significantly to the observed biological activities of these extracts and may share similar molecular targets and pathways with withaferin A.
Proposed Mechanisms of Action
Withanolides, including this compound and the extensively studied withaferin A, are understood to exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression. Mechanistic studies suggest that these compounds can modulate pathways such as NF-κB, MAPKs, and AMPK.
A significant body of evidence points to the inhibition of Heat Shock Protein 90 (Hsp90) as a central mechanism for withaferin A. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often mutated or overexpressed in cancer cells, playing a pivotal role in tumor growth and survival. By inhibiting Hsp90, withaferin A leads to the degradation of these client proteins, thereby impeding cancer cell proliferation and survival.
Furthermore, extracts of Withania coagulans have been shown to induce apoptosis and inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme often implicated in inflammation and cancer.[1]
Comparative Performance Data
While specific comparative data for isolated this compound is limited in publicly available literature, studies on crude extracts of Withania coagulans provide valuable insights into its potential efficacy. The following tables summarize the cytotoxic activity (IC50 values) of these extracts against various cancer cell lines. For a broader perspective, data for withaferin A is also included where available, as it represents a well-characterized withanolide.
Table 1: Cytotoxicity of Withania coagulans Extracts against Various Cancer Cell Lines
| Extract Source | Cancer Cell Line | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| Fruit (Methanolic) | MCF-7 (Breast) | 72 | 0.69 ± 0.01 | |
| Fruit (Methanolic) | HeLa (Cervical) | 48-72 | 2.19 - 2.79 | |
| Fruit (Methanolic) | RD (Rhabdomyosarcoma) | 48-72 | 2.98 - 5.16 | |
| Fruit (Methanolic) | RG2 (Glioma) | 48-72 | 1.97 - 6.69 | |
| Fruit (Methanolic) | INS-1 (Insulinoma) | 48-72 | 1.95 - 2.84 | |
| Leaf Stalk (Methanolic) | HeLa (Cervical) | 48-72 | 1.68 - 1.79 | |
| Leaf Stalk (Methanolic) | MCF-7 (Breast) | 48-72 | 1.02 - 4.73 | |
| Leaf Stalk (Methanolic) | RD (Rhabdomyosarcoma) | 48-72 | 0.96 - 1.73 | |
| Leaf Stalk (Methanolic) | RG2 (Glioma) | 48-72 | 1.68 - 2.55 | |
| Leaf Stalk (Methanolic) | INS-1 (Insulinoma) | 48-72 | 2.97 - 4.56 | |
| Fruit (Methanolic) | MDA-MB-231 (Breast) | 48 | ~40 | [2] |
Table 2: Comparative Cytotoxicity of Withaferin A
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Withaferin A | Panc-1 (Pancreatic) | 1.24 | |
| Withaferin A | MiaPaCa2 (Pancreatic) | 2.93 | |
| Withaferin A | BxPc3 (Pancreatic) | 2.78 | |
| Withaferin A | CaSKi (Cervical) | 0.45 ± 0.05 |
Key Experimental Protocols
The validation of this compound's mechanism of action would involve several key in vitro assays. Below are detailed protocols for assessing cell viability, apoptosis, and Hsp90 inhibition.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or extract) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or Withania coagulans extract. Include a vehicle control (solvent alone).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Western Blot
This method is used to detect key protein markers of apoptosis, such as cleaved caspases and PARP.
Materials:
-
Cancer cell lines
-
This compound (or extract)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imager. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.
Hsp90 Inhibition Assay (ATPase Activity Assay)
This assay measures the effect of a compound on the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.
Materials:
-
Recombinant human Hsp90
-
Assay buffer
-
ATP
-
This compound (or other test compounds)
-
Malachite green reagent
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add Hsp90, assay buffer, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 3-4 hours).
-
Stop Reaction and Color Development: Stop the reaction by adding malachite green reagent, which detects the inorganic phosphate (B84403) released from ATP hydrolysis.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm.
-
Data Analysis: A decrease in absorbance in the presence of the test compound indicates inhibition of Hsp90 ATPase activity.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection via Western Blot.
References
Cross-Validation of Withacoagin's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Withacoagin, a key bioactive withanolide isolated from Withania coagulans. Due to a scarcity of studies on purified this compound, this guide leverages data from crude extracts of Withania coagulans as a primary indicator of its activity across various cell lines. To offer a valuable benchmark, we include comparative data on the well-studied, structurally similar withanolide, Withaferin A. This guide aims to equip researchers with the available data, detailed experimental protocols, and an understanding of the signaling pathways potentially modulated by this compound.
Summary of Biological Effects
Extracts of Withania coagulans, rich in withanolides like this compound, have demonstrated significant cytotoxic effects against a range of cancer cell lines. Mechanistic studies suggest that these effects are mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and AMPK. While direct comparative studies are limited, the data presented below provides a foundation for cross-validating the potential efficacy of this compound in diverse cellular contexts.
Signaling Pathway Involvement
Withanolides are known to exert their influence on multiple signaling cascades within the cell. The following pathways are implicated in the observed effects of Withania extracts and are likely targets of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its inhibition is a key mechanism for the anti-inflammatory and anti-cancer effects of many natural compounds. Withaferin A has been shown to inhibit NF-κB activation by targeting IKKβ, a kinase essential for the activation of the pathway. It is plausible that this compound shares this mechanism of action.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. The p38 MAPK cascade is particularly responsive to cellular stress. Activation of the MAPK pathway has been observed in response to treatment with certain natural compounds, leading to an anti-proliferative effect in cancer cells.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation promotes catabolic pathways to generate ATP while inhibiting anabolic pathways that consume ATP. Several natural compounds have been shown to activate AMPK, leading to anti-cancer effects through metabolic stress and inhibition of cell growth.
Comparative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of Withania coagulans extracts against various cancer cell lines. This data serves as a proxy for the potential cytotoxic effects of its active constituents, including this compound. For comparison, data on the cytotoxicity of the related withanolide, Withaferin A, is also included where available.
Table 1: IC50 Values of Withania coagulans Extracts in Various Cancer Cell Lines
| Cell Line | Extract Source | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| HeLa (Cervical Cancer) | Leaf Stalk | 48-72 | 1.68 - 1.79 | |
| MCF-7 (Breast Cancer) | Fruit | 72 | 0.69 ± 0.01 | |
| RD (Rhabdomyosarcoma) | Leaf Stalk | 72 | 0.96 ± 0.01 | |
| RG2 (Glioma) | Leaf Stalk | 48-72 | 1.68 - 2.55 | |
| INS-1 (Insulinoma) | Fruit | 48-72 | 1.95 - 2.84 | |
| MDA-MB-231 (Breast Cancer) | Fruit (Methanolic) | 48 | ~40 |
Table 2: Comparative IC50 Values of Withaferin A
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| CaSKi (Cervical Cancer) | Not Specified | 0.45 ± 0.05 | |
| Human Ovarian Cancer (SKOV3, CaOV3) | Not Specified | Not Specified (Induces G2/M arrest) | |
| Human Breast Cancer (MCF-7, MDA-MB-231) | Not Specified | Dose-dependent suppression |
Experimental Protocols
To facilitate the validation and extension of the findings presented, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a compound on cultured cells by measuring their metabolic activity.
Materials:
-
96-well tissue culture plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (e.g., this compound or plant extract)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[1]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Materials:
-
Cells transfected with an NF-κB luciferase reporter plasmid
-
Cell culture medium
-
Test compound
-
Stimulus (e.g., TNF-α)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed transfected cells in a 96-well plate. Pre-treat cells with the test compound for a specified time, then stimulate with an NF-κB activator like TNF-α.
-
Cell Lysis: After incubation, wash the cells with PBS and add Passive Lysis Buffer to each well.
-
Luciferase Reaction: Add Luciferase Assay Reagent to each well.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) if co-transfected. Compare the activity in treated cells to that in stimulated, untreated cells.
Western Blotting for Phospho-p38 MAPK
This technique is used to detect the phosphorylation (activation) of p38 MAPK.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phospho-p38 MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total p38 MAPK or β-actin).
AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
Materials:
-
Purified AMPK or cell lysate containing AMPK
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-32P]ATP or a non-radioactive ADP detection kit
-
Kinase assay buffer
-
Phosphocellulose paper (for radioactive assay) or microplate reader (for non-radioactive assay)
Procedure (Radioactive Method):
-
Reaction Setup: In a microcentrifuge tube, combine the AMPK sample, SAMS peptide, and kinase assay buffer.
-
Initiate Reaction: Add [γ-32P]ATP to start the reaction and incubate at 30°C.
-
Stop Reaction: Spot the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter.
Procedure (Non-Radioactive, e.g., ADP-Glo™ Assay):
-
Reaction Setup: Set up the kinase reaction in a microplate with AMPK, substrate, and ATP.
-
Initiate Reaction: Incubate to allow for ADP production.
-
ADP Detection: Add reagents that convert the produced ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Luminescence Measurement: Read the luminescence on a microplate reader. The signal is proportional to the AMPK activity.
References
A Comparative Analysis of Withacoagin and Other Prominent Withanolides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Withacoagin, Withaferin A, and Withanone, supported by available experimental data. This analysis delves into their anti-cancer, anti-inflammatory, and neuroprotective properties, offering a comprehensive resource for evaluating their therapeutic potential.
Withanolides, a group of naturally occurring C28 steroidal lactones, are the principal bioactive constituents of plants from the Solanaceae family, notably the genus Withania. Among these, Withaferin A and Withanone, primarily isolated from Withania somnifera (Ashwagandha), have been extensively studied for their diverse pharmacological effects.[1] this compound, a significant withanolide from Withania coagulans, is also gaining attention for its therapeutic properties.[2] This guide presents a comparative analysis of these three withanolides, focusing on their performance in preclinical studies.
Comparative Biological Activity: A Quantitative Overview
The cytotoxic and anti-inflammatory activities of Withaferin A and Withanone have been quantified in numerous studies, with IC50 values varying across different cell lines and experimental conditions. Data for this compound is less abundant, with most studies utilizing extracts of Withania coagulans. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Withanolide | Cancer Cell Line | IC50 (µM) | Reference |
| Withaferin A | Breast (MCF-7) | 0.99 - 1.3 | |
| Breast (MDA-MB-231) | 0.5 - 700 nM | ||
| Colon (CRC cells) | Lower than normal cells | ||
| Endometrial (KLE) | 10 | ||
| Glioblastoma (U87-MG) | 0.31 | [3] | |
| Leukemia | 0.2 - 1.5 | ||
| Withanone | SARS-CoV-2 Main Protease | 1.8 | |
| Cancer cells | Milder cytotoxicity than Withaferin A | [1] | |
| This compound (from W. coagulans extracts) | Breast (MCF-7) | 0.69 ± 0.01 µg/mL (fruit extract) | [4] |
| Cervical (HeLa) | 2.19 - 2.79 µg/mL (fruit extract) | [4] | |
| Rhabdomyosarcoma (RD) | 0.96 ± 0.01 µg/mL (leaf stalk extract) | [4] |
Note: IC50 values for Withania coagulans extracts are presented in µg/mL and are not directly comparable to the molar concentrations of the pure compounds. These extracts contain a mixture of withanolides, including this compound.
Table 2: Comparative Anti-inflammatory Activity
| Withanolide | Assay | IC50 (µM) | Reference |
| Withaferin A | TNF-α-induced NF-κB activation | 8.8 - 11.8 | |
| Nitric Oxide Production (LPS-stimulated RAW 264.7) | - | ||
| Withanone | - | - | - |
| This compound (and other withanolides from W. coagulans) | Nitric Oxide Production (LPS-activated RAW 264.7) | 1.9 - 29.0 | |
| TNF-α-induced NF-κB activation | 1.6 - 12.4 | [5] |
Signaling Pathways and Mechanisms of Action
Withaferin A and Withanone exert their biological effects by modulating multiple signaling pathways. While the specific mechanisms of this compound are still under investigation, it is believed to share similar targets due to its structural similarity to other withanolides. The primary signaling pathways affected include NF-κB, Akt, and the cellular stress response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Both Withaferin A and withanolides from Withania coagulans have been shown to inhibit NF-κB activation. Withaferin A achieves this by directly targeting a cysteine residue in IκB kinase β (IKKβ), a key enzyme in the NF-κB cascade, thereby preventing the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. Withaferin A has been shown to suppress this pathway, contributing to its anti-cancer effects. It can inhibit the phosphorylation of Akt, a central kinase in this pathway, leading to the downregulation of downstream targets involved in cell cycle progression and survival.
Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the withanolide of interest for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the withanolide concentration.
Analysis of NF-κB Pathway Proteins: Western Blot
Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the withanolide and/or an inflammatory stimulus (e.g., LPS or TNF-α). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.[2][6]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of intracellular ROS using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the withanolide of interest, with or without an oxidative stress-inducing agent.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Quantify the relative ROS levels as a percentage of the control group.
Conclusion
Withaferin A and Withanone have demonstrated significant potential as anti-cancer, anti-inflammatory, and neuroprotective agents in a multitude of preclinical studies. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB and Akt. While research on this compound is still emerging, preliminary studies on Withania coagulans extracts suggest that it likely possesses a similar spectrum of biological activities. The lack of extensive data on purified this compound highlights a critical area for future research. Direct, head-to-head comparative studies of these three withanolides under standardized experimental conditions are necessary to fully elucidate their relative potencies and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be invaluable for the drug development community.
References
- 1. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remedial Use of Withanolides from Withania Coagolans (Stocks) Dunal [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro anticancer activities of Withania coagulans against HeLa, MCF-7, RD, RG2, and INS-1 cancer cells and phytochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Neuroprotective Effects of Withanolides from Withania Species
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Natural products, with their vast structural diversity, have emerged as a promising reservoir for novel therapeutic leads. Among these, the withanolides—a group of naturally occurring C28-steroidal lactone triterpenoids primarily found in plants of the Solanaceae family, such as Withania somnifera and Withania coagulans—have garnered significant scientific attention for their broad spectrum of pharmacological activities, including potent neuroprotective effects.
This guide provides a comparative overview of the neuroprotective efficacy of compounds derived from Withania species, with a focus on the well-characterized withanolides, Withaferin A and Withanolide A. While a novel withanolide, Withacoagin, has been isolated from Withania coagulans roots, there is currently limited publicly available data on its specific neuroprotective properties. Therefore, this comparison will focus on the more extensively studied compounds to provide a robust baseline for future research and drug development endeavors.
Comparative Efficacy of Neuroprotective Compounds
The neuroprotective potential of various compounds is often evaluated by their ability to mitigate cellular damage induced by neurotoxins or oxidative stress. The following table summarizes the quantitative efficacy of selected withanolides and Withania coagulans extract in preclinical models.
| Compound/Extract | Assay | Experimental Model | Key Findings | Reference |
| Withaferin A | Neuronal Viability | MPP+ induced toxicity in dopaminergic neurons | Significant improvement in SWIP test phenotype (49.7% at 100 µM) | |
| Anti-inflammatory | LPS-induced nitric oxide production in BV-2 microglia | Tenfold more effective than Withanolide A in inhibiting NO production | ||
| Apoptosis | Human melanoma cells | Induces apoptosis with IC50 ranging from 1.8 to 6.1 μM | ||
| Withanolide A | Neurite Outgrowth | Human neuroblastoma SK-N-SH cells | Promoted neurite outgrowth | |
| Anti-inflammatory | LPS-induced nitric oxide production in BV-2 microglia | Inhibited NO production | ||
| Withania coagulans Extract (WCE) | Oxidative Stress | Global cerebral ischemia/reperfusion in rats | Significantly decreased MDA levels and increased SOD, CAT, and GPx activity at 500 and 1000 mg/kg doses.[1] | [1] |
| Apoptosis | Global cerebral ischemia/reperfusion in rats | Significantly decreased the number of TUNEL-positive (apoptotic) neurons in the CA1 hippocampal region at 500 and 1000 mg/kg doses.[1] | [1] |
Key Neuroprotective Mechanisms
The neuroprotective effects of withanolides are multi-faceted, targeting several key pathways implicated in neurodegeneration.
-
Antioxidant Activity: Withanolides and extracts of Withania species have been shown to bolster the brain's antioxidant defenses by increasing the activity of key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1] This helps to neutralize harmful reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to neuronal damage.
-
Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative diseases. Withanolides, particularly Withaferin A, have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) in microglia, the resident immune cells of the brain.
-
Anti-apoptotic Signaling: Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative conditions. Extracts from Withania coagulans have been shown to significantly reduce the number of apoptotic neurons in animal models of ischemic brain injury.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key neuroprotective signaling pathway and a general experimental workflow for evaluating neuroprotective compounds.
References
Withacoagin: A Comparative Analysis of its Therapeutic Potential
Withacoagin, a steroidal lactone belonging to the withanolide class of compounds, has been isolated from the plant Withania coagulans. This guide provides a comparative analysis of this compound's therapeutic potential, focusing on its anti-inflammatory and cytotoxic properties, benchmarked against established therapeutic agents: the well-characterized withanolide Withaferin A, the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, and the chemotherapeutic agent Doxorubicin. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound and its standing among alternative therapeutic options.
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data (IC50 values) for this compound and the selected comparative agents. It is important to note that specific data for isolated this compound is limited in the current literature. Therefore, data for extracts of Withania coagulans and other isolated withanolides from this plant are included to provide a relevant context for its potential bioactivity.
Table 1: Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line/System | IC50 Value | Reference(s) |
| Withanolides from W. coagulans | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 1.9 - 38.2 µM | [1] |
| Withanolides from W. coagulans | NF-κB Activation Inhibition (TNF-α induced) | 1.6 - 12.4 µM | [1] | |
| Withaferin A | NF-κB Activation Inhibition | Astrocytes | ~0.5 µM | |
| Celecoxib | Cyclooxygenase-2 (COX-2) Inhibition | 40 nM | ||
| Ibuprofen | Cyclooxygenase-1 (COX-1) Inhibition | 13 µM | ||
| Ibuprofen | Cyclooxygenase-2 (COX-2) Inhibition | 1.1 - 1.35 µM |
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| W. coagulans Leaf Stalk Extract | HeLa | Cervical Cancer | 1.68 - 1.79 µg/mL | |
| MCF-7 | Breast Cancer | 1.02 - 4.73 µg/mL | ||
| RD | Rhabdomyosarcoma | 0.96 - 1.73 µg/mL | ||
| W. coagulans Fruit Extract | MCF-7 | Breast Cancer | 0.69 - 0.99 µg/mL | |
| Withaferin A | MDA-MB-231 | Breast Cancer | 1.066 µM | |
| MCF-7 | Breast Cancer | 0.8536 µM | ||
| HeLa | Cervical Cancer | ~0.1 µM | ||
| Doxorubicin | HCT116 | Colon Cancer | 24.30 µg/mL | |
| Hep-G2 | Liver Cancer | 14.72 µg/mL | ||
| PC3 | Prostate Cancer | 2.64 µg/mL | ||
| MDA-MB-231 | Breast Cancer | 0.9 µM | ||
| MCF-7 | Breast Cancer | 2.2 µM |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and the comparative agents are mediated through their interaction with key cellular signaling pathways.
This compound and Withanolides from W. coagulans
Withanolides isolated from Withania coagulans, including compounds structurally related to this compound, have been shown to exert their anti-inflammatory and cytotoxic effects by modulating several key signaling pathways. Mechanistic studies suggest that their activities are mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways. Furthermore, there is evidence for the involvement of the AMPK (AMP-activated protein kinase) pathway. The inhibition of NF-κB, a central regulator of inflammation and cell survival, is a key mechanism underlying the anti-inflammatory and pro-apoptotic effects of these compounds.
References
Assessing the Synergistic Potential of Withanolides: A Comparative Guide on Withacoagin and Withaferin A
For Researchers, Scientists, and Drug Development Professionals
In the quest for more effective and less toxic cancer therapies, the synergistic combination of natural compounds with conventional chemotherapeutic drugs presents a promising frontier. Withanolides, a group of naturally occurring steroids isolated from plants of the Solanaceae family, have garnered significant attention for their potent anticancer properties. While Withaferin A is a well-studied member of this class, showcasing significant synergistic effects with existing cancer drugs, the potential of other withanolides, such as Withacoagin, remains largely unexplored.
This guide provides a comparative analysis of the known synergistic effects of Withaferin A and the therapeutic potential of this compound, a structurally related withanolide isolated from Withania coagulans. Due to a lack of direct experimental data on the synergistic interactions of this compound, this guide will leverage the extensive research on Withaferin A as a basis for comparison and to propose a framework for future investigation into this compound's potential as a synergistic agent.
Synergistic Effects of Withaferin A with Conventional Chemotherapeutics
Withaferin A (WFA) has been shown to act synergistically with several standard-of-care chemotherapy drugs, notably cisplatin (B142131) and doxorubicin (B1662922), in various cancer models. This synergy often allows for a reduction in the required dosage of the conventional drug, potentially minimizing its associated toxic side effects.
Withaferin A and Cisplatin in Ovarian Cancer
Studies have demonstrated a potent synergistic cytotoxic effect when Withaferin A is combined with cisplatin in ovarian cancer cell lines. This combination leads to enhanced inhibition of cell proliferation and induction of apoptosis. The synergistic action is attributed to the differential mechanisms of the two compounds: Withaferin A primarily induces the generation of reactive oxygen species (ROS), while cisplatin causes DNA damage. This dual assault on cancer cells enhances the overall therapeutic efficacy. The combination therapy has the potential to be effective in both cisplatin-sensitive and cisplatin-resistant ovarian cancers.
Withaferin A and Doxorubicin in Ovarian and Breast Cancer
The combination of Withaferin A and doxorubicin has also been shown to produce synergistic effects in ovarian and breast cancer cells.[1] This synergy is characterized by a dose- and time-dependent inhibition of cell proliferation and induction of cell death.[1] A key mechanism underlying this synergy is the significant enhancement of ROS production, leading to extensive DNA damage and ROS-mediated autophagy, ultimately culminating in apoptosis.[1] In vivo studies using xenograft models have confirmed that the combination treatment leads to a more substantial reduction in tumor growth compared to either agent alone.[1]
Quantitative Data on Withaferin A Synergy
The synergistic interactions of Withaferin A with cisplatin and doxorubicin have been quantified using the Combination Index (CI), a widely accepted method for assessing drug interactions. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Combination Indices for Withaferin A with Cisplatin and Doxorubicin
| Cancer Type | Cell Line | Combination | Combination Index (CI) | Outcome | Reference |
| Breast Cancer | MCF7 | Withania somnifera extract (containing WFA) + Doxorubicin | 0.229 (for 1/2 IC50 WS + 1/4 IC50 DOX) | Synergistic | |
| Ovarian Cancer | A2780 | Withaferin A + Doxorubicin | < 1 (from isobologram analysis) | Synergistic | |
| Ovarian Cancer | A2780/CP70 (cisplatin-resistant) | Withaferin A + Doxorubicin | < 1 (from isobologram analysis) | Synergistic |
This compound: An Unexplored Potential for Synergy
This compound is a withanolide isolated from the medicinal plant Withania coagulans. While research on its specific biological activities is still emerging, various extracts of Withania coagulans containing withanolides have demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[2] The structural similarity of this compound to Withaferin A suggests that it may also possess the ability to modulate key cellular pathways involved in cancer progression and drug resistance. However, to date, there is a notable absence of published studies specifically investigating the synergistic effects of this compound with other drugs. The anticancer potential of Withania coagulans extracts against various cancer cell lines, including HeLa, MCF-7, and RD cells, has been reported, indicating its potential as a source of novel therapeutic agents.[3]
Experimental Protocols for Assessing Synergy
To facilitate research into the synergistic potential of this compound and other novel compounds, detailed experimental protocols for assessing drug interactions are provided below.
Cell Viability and Cytotoxicity Assays
The initial step in assessing synergy is to determine the cytotoxic effects of the individual agents and their combinations.
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO) and dilute to working concentrations in the culture medium.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each drug individually and in combination at fixed or variable ratios.
-
MTT Assay: After a predetermined incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a suitable solvent and measure the absorbance at a specific wavelength to determine cell viability.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone from the dose-response curves.
Isobologram Analysis and Combination Index (CI) Calculation
Isobologram analysis is a widely used method to quantitatively determine the nature of the interaction between two drugs.
-
Experimental Design: Based on the individual IC50 values, design experiments with combinations of the two drugs at various ratios (e.g., constant ratio based on their IC50s).
-
Data Analysis: Determine the concentrations of each drug in a combination that produce a specific level of effect (e.g., 50% inhibition of cell viability).
-
Isobologram Construction: Plot the concentrations of the two drugs that produce the same effect on the x and y axes. The line connecting the IC50 values of the individual drugs is the line of additivity.
-
Interpretation: Data points for synergistic combinations will fall below the line of additivity, additive combinations will fall on the line, and antagonistic combinations will fall above the line.
-
Combination Index (CI) Calculation: The CI can be calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of Withaferin A and Doxorubicin Synergy
The synergistic effect of Withaferin A and doxorubicin in ovarian cancer is mediated by the induction of ROS-mediated autophagy and apoptosis.
References
- 1. Withaferin A synergizes the therapeutic effect of doxorubicin through ROS-mediated autophagy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Food Application, and Therapeutic Potential of the Medicinal Plant (Withania coagulans): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anticancer activities of Withania coagulans against HeLa, MCF-7, RD, RG2, and INS-1 cancer cells and phytochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Withacoagin from Diverse Geographical Origins: A Guide for Researchers
For Immediate Release
This guide presents a comparative study of Withacoagin, a bioactive withanolide isolated from Withania coagulans, with a focus on variations arising from different geographical sources. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The information compiled herein is based on a comprehensive review of existing scientific literature.
Withania coagulans, a medicinal plant from the Solanaceae family, is primarily found in the East of the Mediterranean region, extending to South Asia, including countries like Pakistan and India.[1] The plant is a rich source of withanolides, a group of naturally occurring C28-steroidal lactones to which this compound belongs.[1] These compounds are responsible for the plant's diverse pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and hypoglycemic effects.[2]
Geographical Variation in Withanolide Content
Scientific studies have demonstrated that the concentration of withanolides in Withania coagulans can vary significantly based on the geographical location and prevailing climatic conditions of its habitat.[3] A study conducted in Pakistan, for instance, revealed a substantial ~17-fold difference in the total withanolide content among plants collected from 11 different locations.[3] This variation is attributed to environmental factors and genetic differences.[3] Drier climatic conditions have been correlated with an increase in the withanolide content of the plant.[3]
While this study focused on the total withanolide content, it is reasonable to infer that the concentration of specific withanolides, such as this compound, would also exhibit geographical variation. This highlights the critical importance of sourcing and geographical location in the research and development of this compound-based therapeutics.
Data Presentation: Comparative Withanolide Content
The following table summarizes the variation in total withanolide content in the leaves of Withania coagulans from different geographical locations in Pakistan, as reported in a key study. This data serves as a proxy to illustrate the potential variability of this compound content.
| Geographical Location (Pakistan) | Total Withanolide Content (mg/g dry weight) |
| Mohmand Agency | 16.83 ± 0.02 |
| Jand | 1.01 ± 0.01 |
Data extracted from a study by Khan et al. (2018).[3] The values represent the mean ± standard error.
Experimental Protocols
Extraction of Withanolides
A standard protocol for the extraction of withanolides from Withania coagulans plant material is as follows:
-
Plant Material Preparation: The whole plant material (leaves, stems, roots, or fruits) is dried and crushed into a fine powder using a pestle and mortar.[4]
-
Solvent Extraction: 10 grams of the powdered plant material is subjected to extraction with a solvent system. A common method involves using different concentrations of methanol (B129727) and hexane (B92381).[4] For instance, a gradient of methanol in hexane (e.g., 30%, 50%, 70%, 90%) can be used to fractionate the extract.[4]
-
Incubation and Filtration: The mixture is incubated overnight, after which the extract is filtered to separate the plant debris from the liquid extract.[4]
-
Drying: The filtrate is then dried, for example, in an incubator at 37°C, to obtain a powdered extract.[4]
Quantification of Withanolides by High-Performance Liquid Chromatography (HPLC)
The quantitative analysis of withanolides in the plant extracts can be performed using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: A known quantity of the dried extract is dissolved in a suitable solvent, typically methanol, to a specific concentration (e.g., 6 mg/mL).[5]
-
Standard Preparation: A standard solution of the target withanolide (e.g., Withaferin A, which can be a reference for other withanolides) is prepared in methanol at a known concentration (e.g., 1.5 mg/mL).[5]
-
Chromatographic Conditions:
-
Column: A Hypurity C18 column is commonly used.[6]
-
Mobile Phase: A mixture of methanol and ammonium (B1175870) acetate (B1210297) (e.g., 95:5, v/v) is often employed as the mobile phase.[6]
-
Detection: The withanolides are detected using a UV detector.
-
-
Analysis: The sample and standard solutions are injected into the HPLC system, and the resulting chromatograms are analyzed. The concentration of the target withanolide in the sample is determined by comparing its peak area with that of the standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Analysis
For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
-
Principle: This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.
-
Method: An HPLC system is coupled to a triple quadrupole mass spectrometer. The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which allows for the highly selective detection of the target analyte.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique used for withanolides.[6]
-
Advantages: LC-MS/MS offers lower limits of detection and can overcome matrix effects from complex plant extracts, leading to more accurate quantification.
Mandatory Visualization
References
- 1. phcogrev.com [phcogrev.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. keefover-ringlab.botany.wisc.edu [keefover-ringlab.botany.wisc.edu]
- 4. Fractionation of Biomolecules in Withania coagulans Extract for Bioreductive Nanoparticle Synthesis, Antifungal and Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Activity of Withacoagin Analogue Withaferin A Versus Established Chemotherapeutic Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and targeted cancer therapies, researchers are increasingly turning to natural compounds. This guide provides a detailed comparison of the anti-cancer activity of Withaferin A, a prominent steroidal lactone derived from the plant Withania somnifera and a close analogue of Withacoagin, against the established chemotherapeutic agents Doxorubicin and Cisplatin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, methodologies, and underlying molecular mechanisms.
I. Comparative Efficacy: A Quantitative Overview
The anti-cancer potential of a compound is primarily assessed by its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt cell proliferation by arresting the cell cycle. The following tables summarize the quantitative data from various studies, comparing the efficacy of Withaferin A, Doxorubicin, and Cisplatin across different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cancer Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| Ovarian Cancer | |||
| A2780 | Withaferin A | 1.5 | 48 |
| Cisplatin | 40 | 48 | |
| A2780/CP70 (Cisplatin-resistant) | Withaferin A | Not specified | 48 |
| Cisplatin | 32 | 48 | |
| CaOV3 | Withaferin A | 0.52[1] | 72 |
| Cisplatin | 1.8[1] | 72 | |
| SKOV3 | Withaferin A | 0.627[1] | 72 |
| Cisplatin | 13.8[1] | 72 | |
| Breast Cancer | |||
| MCF-7 | Withaferin A | ~2.5 | 48 |
| Doxorubicin | 8.306 | 48 | |
| MDA-MB-231 | Withaferin A | ~2.0 | 48 |
| Doxorubicin | 6.602 | 48 | |
| Glioblastoma | |||
| U87 | Withaferin A | 1.07 | 72 |
| U251 | Withaferin A | 0.69 | 72 |
| Cervical Cancer | |||
| HeLa | Withaferin A | ~2.5 | 48 |
| CaSKi | Withaferin A | 0.45 | Not Specified |
Note: Direct comparison is most accurate when data is from the same study under identical experimental conditions.
Table 2: Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. This table presents the percentage of apoptotic cells following treatment with the respective compounds.
| Cancer Cell Line | Compound | Concentration | Apoptotic Cells (%) |
| Ovarian Cancer | |||
| A2780 | Control (DMSO) | - | 7.54 |
| Cisplatin | 20 µM | ~10 | |
| Withaferin A | 1.5 µM | ~10 | |
| Cisplatin (20 µM) + Withaferin A (1.5 µM) | - | 46 | |
| Glioblastoma | |||
| U87 | Control | - | 3.9-5.9 |
| Withaferin A | 3 µM | 27.4 (Early & Late) | |
| U251 | Control | - | 3.9-5.9 |
| Withaferin A | 3 µM | 21.9 (Early & Late) | |
| Human Osteosarcoma | |||
| MG-63/DOX (Doxorubicin-resistant) | Doxorubicin | Not Specified | 13.37[2] |
| Doxorubicin + Schisandrin A | Not Specified | 75.63[2] |
Table 3: Cell Cycle Arrest
Inducing cell cycle arrest prevents cancer cells from dividing and proliferating. Withaferin A is known to induce a G2/M phase arrest.
| Cancer Cell Line | Compound | Concentration | % of Cells in G2/M Phase |
| Prostate Cancer | |||
| PC-3 | Control | - | ~10 |
| Withaferin A | 1 µM (48h) | ~45 | |
| DU145 | Control | - | ~15 |
| Withaferin A | 1 µM (48h) | ~50 | |
| Breast Cancer | |||
| MDA-MB-231 | Control (DMSO) | - | ~15 |
| Withaferin A | 3 µM (24h) | ~35 | |
| MCF-7 | Control (DMSO) | - | ~12 |
| Withaferin A | 3 µM (24h) | ~40 | |
| Glioblastoma | |||
| U87 | Control | - | Not specified |
| Withaferin A | 1 or 3 µM (12h) | Significantly increased[2] | |
| U251 | Control | - | Not specified |
| Withaferin A | 1 or 3 µM (12h) | Significantly increased[2] |
II. Mechanisms of Action: A Look at the Signaling Pathways
The anti-cancer effects of these compounds are orchestrated through complex signaling pathways. Understanding these mechanisms is crucial for developing targeted therapies and overcoming drug resistance.
Withaferin A: A Multi-Targeted Approach
Withaferin A exhibits a pleiotropic mechanism of action, targeting multiple key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
-
Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many cancers, promoting cell survival and proliferation. Withaferin A has been shown to inhibit this pathway, leading to the suppression of anti-apoptotic genes.
-
Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that is often overactive in cancer, promoting cell growth and survival. Withaferin A has been demonstrated to inhibit the activation of STAT3.
Doxorubicin: A Topoisomerase II Inhibitor
Doxorubicin's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA double-strand breaks, ultimately triggering apoptosis.
Cisplatin: A DNA Damaging Agent
Cisplatin exerts its cytotoxic effects by forming adducts with DNA, primarily intrastrand crosslinks. These adducts distort the DNA structure, interfering with replication and transcription, and activating the DNA damage response, which ultimately leads to apoptosis.
III. Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Withaferin A, Doxorubicin, or Cisplatin) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a specialized detergent, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest for the desired time. Both adherent and floating cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in a binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Data Interpretation: The flow cytometry data allows for the quantification of four cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow:
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the desired compound and then harvested.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Washing: The fixed cells are washed with PBS.
-
RNase Treatment: The cells are treated with RNase A to ensure that only DNA is stained by PI.
-
PI Staining: The cells are stained with a solution containing propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
IV. Conclusion
The experimental data presented in this guide suggests that Withaferin A demonstrates potent anti-cancer activity, often at lower concentrations than the established chemotherapeutic drugs Doxorubicin and Cisplatin in several cancer cell lines. Its multi-targeted mechanism of action, particularly its ability to inhibit key pro-survival pathways like NF-κB and STAT3, presents a promising avenue for the development of novel cancer therapies. Furthermore, its efficacy in cisplatin-resistant cell lines highlights its potential to overcome chemoresistance.
While Doxorubicin and Cisplatin remain cornerstones of cancer treatment, their mechanisms, primarily focused on DNA damage, can lead to significant side effects and the development of resistance. The broader mechanistic profile of Withaferin A may offer a more targeted and potentially less toxic approach. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its analogues like Withaferin A in an oncological setting.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of any of the mentioned compounds should be in a research or clinical trial setting under the supervision of qualified professionals.
References
Validating In Silico Predicted Targets: A Comparative Guide on Withaferin A and the NF-κB Pathway
Introduction
The computational prediction of molecular targets for natural compounds is a cornerstone of modern drug discovery. However, the translation of these in silico hypotheses into tangible therapeutic leads hinges on rigorous experimental validation. While the primary focus of this guide was to validate the predicted targets of Withacoagin, a comprehensive search of publicly available scientific literature did not yield sufficient experimental data for this specific compound.
Therefore, to illustrate the critical process of validating in silico predictions, this guide will focus on a closely related and extensively studied withanolide, Withaferin A . The principles and methodologies detailed herein are directly applicable to the validation of targets for other withanolides, including this compound, once primary experimental data becomes available.
This guide will delve into the validation of a well-established in silico predicted target of Withaferin A: the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of inflammation and cell survival. We will compare its performance with other alternatives and provide the supporting experimental data and protocols for researchers, scientists, and drug development professionals.
In Silico Prediction of Withaferin A Targeting the NF-κB Pathway
Computational studies have predicted that Withaferin A directly interacts with key components of the NF-κB signaling cascade. Molecular docking simulations have shown that Withaferin A fits into the ATP-binding pocket of the IκB kinase β (IKKβ) subunit. This interaction is predicted to inhibit the kinase activity of IKKβ, a crucial step in the activation of the NF-κB pathway. Further in silico analyses suggest that Withaferin A may also disrupt the formation of the NEMO/IKKβ association complex, which is essential for IKK activation.
Experimental Validation of NF-κB Inhibition by Withaferin A
A substantial body of experimental evidence has validated the in silico predictions of Withaferin A's inhibitory effects on the NF-κB pathway.
Quantitative Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of Withaferin A in inhibiting the NF-κB pathway and its downstream effects.
Table 1: Inhibition of NF-κB Reporter Activity by Withaferin A
| Cell Line | Stimulus (Concentration) | Withaferin A (Concentration) | % Inhibition of NF-κB Activity | Reference |
| HEK293/NFκB-luc | PAF | 1 µM | ~50% | [1] |
| HEK293/NFκB-luc | PAF | 3 µM | ~70% | [1] |
| Primary Astrocytes | LPS (1 µg/mL) | 0.5 µM | Significant reduction |
Table 2: Effect of Withaferin A on Cancer Cell Proliferation (a downstream effect of NF-κB inhibition)
| Cell Line | Compound | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Withaferin A | 12 |
Table 3: Comparison of Withaferin A with another Withanolide
| Cell Line | Compound | Effect on Cell Viability | Reference |
| U2OS (Osteosarcoma) | Withaferin A | Cytotoxic at ≥ 0.5 µg/ml | |
| U2OS (Osteosarcoma) | Withanone | Growth arrest, less cytotoxic |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Objective: To quantify the inhibitory effect of Withaferin A on NF-κB-dependent gene expression.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are stably or transiently transfected with a luciferase reporter plasmid containing multiple copies of an NF-κB response element upstream of the luciferase gene.
-
A constitutively expressed Renilla luciferase vector is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
Transfected cells are pre-treated with varying concentrations of Withaferin A (e.g., 0.1, 0.5, 1 µM) or a vehicle control for 1 hour.
-
-
Stimulation:
-
Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα) at 10 ng/ml or Lipopolysaccharide (LPS) at 1 µg/mL, for 6 hours.
-
-
Luciferase Activity Measurement:
-
Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage inhibition is calculated relative to the stimulated cells treated with the vehicle control.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling pathway.
Objective: To determine the effect of Withaferin A on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Methodology:
-
Cell Culture and Treatment:
-
Cells (e.g., HEK293) are treated with Withaferin A at various concentrations for a specified time, followed by stimulation with TNFα.
-
-
Protein Extraction:
-
Cytoplasmic and nuclear protein fractions are isolated from the cells.
-
-
SDS-PAGE and Protein Transfer:
-
Protein concentrations are determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies specific for total IκBα, phosphorylated IκBα (p-IκBα), total p65, and phosphorylated p65 (p-p65). Antibodies against loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts) are also used.
-
The membrane is then washed and incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Objective: To assess the ability of NF-κB in nuclear extracts to bind to its consensus DNA sequence and the inhibitory effect of Withaferin A on this binding.
Methodology:
-
Nuclear Extract Preparation:
-
Nuclear extracts are prepared from cells treated with or without Withaferin A and stimulated with an NF-κB activator.
-
-
Oligonucleotide Probe Labeling:
-
A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
-
Binding Reaction:
-
The labeled probe is incubated with the nuclear extracts in a binding buffer.
-
-
Electrophoresis:
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
-
Detection:
-
If a radioactive probe is used, the gel is dried and exposed to X-ray film. For non-radioactive probes, detection is performed according to the manufacturer's protocol. A decrease in the intensity of the shifted band in the presence of Withaferin A indicates inhibition of NF-κB DNA binding.
-
Mandatory Visualization
References
Safety Operating Guide
Navigating the Safe Disposal of Withacoagin: A Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations that apply to your location and facility. The following procedures are intended as a comprehensive resource to supplement, not replace, institutional protocols.
Core Principles of Withacoagin Disposal
The responsible disposal of this compound waste involves a systematic approach, from the point of generation to its final removal from the laboratory. This includes wearing appropriate Personal Protective Equipment (PPE), managing spills effectively, and correctly segregating and containerizing waste.
Personal Protective Equipment (PPE):
Before handling this compound or its waste, personnel should be equipped with the following PPE to minimize exposure:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If working with the powdered form or creating aerosols, a NIOSH-approved respirator may be necessary.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[2]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[2]
-
Clean the Area: Carefully sweep or scoop the absorbed material into a designated chemical waste container. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous chemical waste.
Waste Segregation and Disposal Procedures
Proper segregation of this compound waste is crucial to ensure it is handled by the correct disposal stream.
Table 1: this compound Waste Disposal Summary
| Waste Type | Recommended Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for solid chemical waste. The label should include "this compound," the quantity, and any associated hazards. Store in a designated hazardous waste accumulation area until collection by EHS. |
| Liquid this compound Solutions | Collect in a labeled, leak-proof container designated for liquid chemical waste. Do not mix with other incompatible waste streams. The pH of aqueous solutions should be between 5 and 11.5 before disposal. Store in a secondary containment bin in a designated hazardous waste area. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated solid chemical waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as liquid chemical waste, before washing. |
| Empty this compound Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for empty chemical containers. |
Experimental Protocol for Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone). Collect all rinsate in a designated hazardous liquid waste container.
-
Washing: Wash the rinsed glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Withacoagin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Withacoagin, a naturally occurring steroidal lactone found in the plant Withania coagulans. The following procedural guidance is intended to ensure the safe management of this compound in a laboratory setting.
Compound Data and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₈H₃₈O₅ |
| Molecular Weight | 462.6 g/mol |
| Appearance | Solid (form and color not specified in literature) |
| Solubility | Soluble in organic solvents such as methanol (B129727) and chloroform (B151607). |
Personal Protective Equipment (PPE)
Due to the bioactive nature of withanolides and their potential for cytotoxicity, a stringent PPE protocol is mandatory. The following table outlines the required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Rationale |
| Hand Protection | Nitrile gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of solutions or airborne particles. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of airborne particles or solvent vapors. |
Experimental Protocol: Isolation of this compound from Withania coagulans
The following is a generalized protocol for the isolation of this compound, based on published phytochemical studies. This protocol involves the use of organic solvents and requires adherence to all safety precautions outlined in this guide.
Workflow for this compound Isolation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
